molecular formula C13H11NO B1326238 6-(p-Tolyl)nicotinaldehyde CAS No. 898795-75-0

6-(p-Tolyl)nicotinaldehyde

Cat. No.: B1326238
CAS No.: 898795-75-0
M. Wt: 197.23 g/mol
InChI Key: ZSVVMWZYAQKWKG-UHFFFAOYSA-N
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Description

6-(p-Tolyl)nicotinaldehyde (CAS 898795-75-0) is a high-purity chemical compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . This compound serves as a versatile and valuable intermediate in organic synthesis, particularly for the preparation of various pharmaceuticals and agrochemicals . Its structural features make it a key building block for designing and synthesizing novel organic molecules with potential biological activity in medicinal chemistry, where it is often utilized in the creation of complex chemical frameworks and ligands for receptor targeting in drug discovery processes . The chemical identifier MDL number is MFCD04115442 . To ensure its stability and integrity, this product should be stored in an inert atmosphere at 2-8°C . Please consult the Safety Data Sheet (SDS) for comprehensive handling instructions. This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVVMWZYAQKWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(p-Tolyl)nicotinaldehyde, a valuable substituted pyridine derivative with significant potential in medicinal chemistry and materials science. This document details a robust and reproducible synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind experimental choices. Furthermore, a thorough characterization of the target compound using modern analytical techniques is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and reliably identify this key chemical intermediate.

Introduction: The Significance of Substituted Nicotinaldehydes

Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives are fundamental building blocks in the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1] The pyridine ring is a common motif in many biologically active molecules, and the aldehyde functional group serves as a versatile handle for a variety of chemical transformations. The introduction of an aryl substituent, such as the p-tolyl group at the 6-position, can significantly modulate the electronic properties and biological activity of the nicotinaldehyde scaffold, making this compound a compound of high interest for drug discovery programs.[2]

The strategic placement of the p-tolyl group can influence the molecule's steric and electronic profile, potentially leading to enhanced binding affinity with biological targets. The aldehyde functionality allows for further elaboration of the molecule, enabling the synthesis of a wide array of derivatives such as imines, alcohols, and carboxylic acids, which are key intermediates in the development of novel therapeutic agents.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it a preferred method in modern organic synthesis.[3][4] The core of this strategy involves the coupling of a halogenated nicotinaldehyde derivative with p-tolylboronic acid in the presence of a palladium catalyst and a base.

Rationale for Reagent Selection
  • 6-Chloronicotinaldehyde: This is a readily available and cost-effective starting material. The chloro-substituent at the 6-position of the pyridine ring is sufficiently reactive for the Suzuki-Miyaura coupling.

  • p-Tolylboronic Acid: This organoboron reagent is stable, easy to handle, and commercially available. It serves as the source of the p-tolyl group.

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor, is essential for the catalytic cycle. A common and effective catalyst system is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An inorganic base such as potassium carbonate (K₂CO₃) is typically used due to its efficacy and ease of removal during workup.

  • Solvent System: A mixture of an organic solvent and water is often employed. Toluene is a suitable organic solvent that provides a good medium for the reaction, while the addition of water helps to dissolve the inorganic base and facilitate the reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants Reactants: - 6-Chloronicotinaldehyde - p-Tolylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - Toluene/Water Reaction Suzuki-Miyaura Coupling: - Inert Atmosphere (N₂/Ar) - Reflux (e.g., 100 °C) - Stirring for 12-24 h Reactants->Reaction Reaction Setup Workup Aqueous Workup: - Dilution with Water - Extraction with Ethyl Acetate - Brine Wash Reaction->Workup Quenching & Extraction Purification Purification: - Drying over Na₂SO₄ - Solvent Evaporation - Column Chromatography Workup->Purification Isolation Product Final Product: This compound Purification->Product Characterization

Caption: Synthetic workflow for this compound.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
6-Chloronicotinaldehyde55785-30-3C₆H₄ClNO141.55
p-Tolylboronic Acid5720-05-8C₇H₉BO₂135.96
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Toluene, Anhydrous108-88-3C₇H₈92.14
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Deionized Water7732-18-5H₂O18.02

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Subsequently, add a degassed 4:1 mixture of toluene and water (to achieve a substrate concentration of approximately 0.1 M).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Diagram of the Characterization Workflow:

Characterization_Workflow Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the complete assignment of the structure of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the pyridine ring, the protons on the p-tolyl group, and the methyl protons of the tolyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments, including the characteristic signal for the aldehyde carbonyl carbon.

Expected NMR Data:

Data TypeExpected Chemical Shifts (ppm) and Multiplicities
¹H NMR ~10.1 (s, 1H, CHO), ~9.1 (d, 1H, pyridine-H2), ~8.3 (dd, 1H, pyridine-H4), ~7.9 (d, 1H, pyridine-H5), ~7.8 (d, 2H, tolyl-H), ~7.3 (d, 2H, tolyl-H), ~2.4 (s, 3H, CH₃)
¹³C NMR ~192 (C=O), ~162 (C-6), ~152 (C-2), ~142 (tolyl C-ipso), ~138 (C-4), ~135 (tolyl C-para), ~130 (tolyl CH), ~128 (C-3), ~127 (tolyl CH), ~120 (C-5), ~21 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands to look for are:

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) that can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₁NO), which is 197.23 g/mol .

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for such molecules may include the loss of the aldehyde group (CHO) or cleavage of the bond between the two aromatic rings.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol and the comprehensive characterization data provide researchers with the necessary information to produce and verify this important chemical intermediate. The insights into the rationale behind the experimental design aim to empower scientists in their synthetic endeavors and facilitate the advancement of research in medicinal chemistry and related fields.

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Nicotinaldehyde Reactivity for Researchers and Drug Development Professionals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177795005, 6-Methoxy-5-(p-tolyl)nicotinaldehyde. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177794932, 6-Methyl-5-(p-tolyl)picolinaldehyde. Retrieved from [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

  • BenchChem. (2025). Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide.
  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of p-Tolualdehyde and Its Derivatives.
  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • Wikipedia. (2023, November 29). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • ACS Publications. (1983, April 1). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-(p-Tolyl)nicotinaldehyde: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 6-(p-Tolyl)nicotinaldehyde is a bi-aryl heterocyclic aldehyde that serves as a valuable and versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde on a pyridine core coupled with a p-tolyl moiety, presents multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical identity, structural features, computed physicochemical properties, and a detailed, field-proven protocol for its synthesis via Suzuki cross-coupling. Furthermore, we explore its key chemical reactivity and potential applications in the fields of medicinal chemistry and materials science, offering a technical resource for researchers, chemists, and drug development professionals.

Molecular Identity and Structure

This compound, also known by its IUPAC name 6-(4-methylphenyl)pyridine-3-carbaldehyde, is a substituted aromatic compound.[1] Its structure is built upon a nicotinaldehyde (pyridine-3-carbaldehyde) scaffold, which is a pyridine ring bearing a formyl (aldehyde) group at the 3-position.[2] The defining feature of the title compound is the presence of a p-tolyl (4-methylphenyl) group attached to the 6-position of the pyridine ring.

This substitution creates a robust bi-aryl system, which is a common and highly valued motif in pharmaceutical compounds and functional materials. The molecule's reactivity is primarily dictated by the electrophilic aldehyde group and the potential for further functionalization on the aromatic rings.

Key Identifiers
IdentifierValueSource(s)
IUPAC Name 6-(4-methylphenyl)pyridine-3-carbaldehyde[1]
Synonyms 6-p-Tolylpyridine-3-carboxaldehyde[3]
CAS Number 898795-75-0[3][4]
Molecular Formula C₁₃H₁₁NO[1][3][4]
Molecular Weight 197.23 g/mol [3][4]
SMILES CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O[1][3]
InChIKey ZSVVMWZYAQKWKG-UHFFFAOYSA-N[1]
Molecular Structure Diagram

The diagram below illustrates the core structural components of this compound, highlighting the connectivity between the pyridine, aldehyde, and p-tolyl functional groups.

G pyridine Pyridine Ring tolyl p-Tolyl Group pyridine->tolyl C6-C1' aldehyde Aldehyde (-CHO) pyridine->aldehyde C3 methyl Methyl (-CH3) tolyl->methyl C4'

Caption: Structural relationship of functional groups in this compound.

Physicochemical and Computed Properties

While extensive experimental data is not publicly available, a profile of the molecule's properties can be established from high-quality computational predictions and vendor specifications. These properties are crucial for planning reactions, determining appropriate solvents, and establishing storage conditions.

PropertyPredicted/Specified ValueSource(s)
Purity ≥97%[3]
Monoisotopic Mass 197.08406 Da[1]
XLogP3 ~2.87[3]
Topological Polar Surface Area (TPSA) 29.96 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Storage and Handling: For optimal stability, this compound should be stored under an inert atmosphere, sealed in a dry environment at 2-8°C.[3][4]

Theoretical Spectroscopic Profile

Predictive analysis based on the molecular structure and data from analogous compounds allows for the characterization of its expected spectroscopic signature.[5] This theoretical profile is an essential tool for reaction monitoring and structural confirmation during and after synthesis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet for the aldehyde proton should appear far downfield, typically in the range of 9.9-10.1 ppm. Protons on the pyridine and phenyl rings would resonate in the aromatic region of 7.0-9.0 ppm. A sharp singlet corresponding to the three protons of the tolyl's methyl group is anticipated around 2.4 ppm.

  • ¹³C NMR: The carbon spectrum would be characterized by a signal for the aldehyde carbonyl carbon between 190-195 ppm. A cluster of signals for the sp²-hybridized carbons of the aromatic rings would be observed from 120-160 ppm. The methyl carbon of the tolyl group would produce a signal around 21 ppm.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. C-H stretching from the aromatic rings and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

  • UV-Vis Spectroscopy: The conjugated bi-aryl system suggests that the molecule will exhibit strong UV absorption. An intense π-π* transition band is expected, likely in the 250-350 nm range.[5]

Synthesis and Reactivity

Retrosynthetic Analysis and Recommended Synthetic Route

The key structural feature of this compound is the C-C bond connecting the pyridine and tolyl rings. The most robust and widely adopted method for constructing such aryl-aryl bonds in a laboratory or industrial setting is the Suzuki-Miyaura cross-coupling reaction. This choice is predicated on its high functional group tolerance, excellent yields, commercially available starting materials, and generally mild reaction conditions.

The retrosynthetic disconnection is made at the C6-C1' bond, leading to two readily accessible precursors: a halogenated nicotinaldehyde (e.g., 6-bromo- or 6-chloronicotinaldehyde) and p-tolylboronic acid.

Synthetic Workflow: Suzuki Cross-Coupling

The following diagram outlines the logical flow of the proposed synthesis, from starting materials to the purified final product.

G SM1 6-Chloronicotinaldehyde Reaction Reaction Mixture Heat (e.g., 90-100 °C) Inert Atmosphere (N₂ or Ar) SM1->Reaction SM2 p-Tolylboronic Acid SM2->Reaction Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Inorganic Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Workup Aqueous Work-up (Extraction with EtOAc or DCM) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Self-Validating Experimental Protocol

This protocol describes a standard, reliable procedure for the palladium-catalyzed Suzuki coupling to synthesize the title compound. The steps are designed to be self-validating through checkpoints like reaction monitoring via Thin Layer Chromatography (TLC).

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen, especially at high temperatures.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this stirred suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~3-5 mol%). The use of a pre-catalyst or a more modern ligand system can also be effective.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored by TLC by observing the consumption of the starting halide. A typical reaction time is 6-18 hours.

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent is based on its ability to dissolve the product while being immiscible with water.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtering, concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure this compound.

Key Chemical Reactivity

The aldehyde functional group is a synthetic linchpin, enabling a wide array of subsequent transformations.[6]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines.

  • Wittig Reaction: Conversion of the aldehyde to an alkene by reacting it with a phosphonium ylide.[6] This allows for carbon chain extension and the introduction of various substituents.

  • Condensation Reactions: Participation in base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with ketones, to form α,β-unsaturated carbonyl compounds (chalcones).[6]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs make it a highly promising building block in several areas:

  • Medicinal Chemistry: The pyridine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs. This intermediate can be used to synthesize libraries of novel compounds for screening against various biological targets, such as kinases, GPCRs, and other enzymes. The bi-aryl structure can facilitate critical binding interactions within protein active sites.

  • Materials Science: Bi-aryl compounds are foundational to the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The electronic properties of this molecule could be tuned through further derivatization for applications in organic electronics.

  • Ligand Synthesis: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions. Derivatization of this compound could lead to novel ligands for catalysis or the construction of metal-organic frameworks (MOFs).

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure combines the stability and electronic properties of a bi-aryl system with the versatile reactivity of an aldehyde. The reliable and scalable synthesis via Suzuki coupling makes it an accessible building block for researchers. Its utility in constructing more complex molecular architectures positions it as a valuable tool for advancing projects in drug discovery, materials science, and catalysis.

References

  • PubChem. 6-Methoxy-5-(p-tolyl)nicotinaldehyde. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C13H11NO). [Link]

  • PubChem. 6-Methyl-5-(p-tolyl)picolinaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. [Link]

  • PubChem. 6-Methyl-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]

  • NIST WebBook. 3-Pyridinecarboxaldehyde. [Link]

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Discovery and history of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinaldehyde: Synthesis, Characterization, and Applications

Introduction

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring substituted with a tolyl group at the 6-position and a formyl (aldehyde) group at the 3-position. This molecular architecture makes it a valuable and versatile building block in the fields of medicinal chemistry and materials science. The pyridine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[1] The aldehyde functionality serves as a crucial synthetic handle for a wide array of chemical transformations, allowing for the construction of more complex molecular entities.[2] This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and strategic applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource
CAS Number 898795-75-0[3][4]
Molecular Formula C₁₃H₁₁NO[3][5]
Molecular Weight 197.23 g/mol [3][4]
IUPAC Name 6-(4-methylphenyl)pyridine-3-carbaldehyde[5]
Synonym(s) 6-p-Tolylpyridine-3-carboxaldehyde[3]
SMILES CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O[3][5]
Topological Polar Surface Area (TPSA) 29.96 Ų[3]
logP (predicted) 2.87[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]
Storage Conditions Inert atmosphere, 2-8°C[3][4]

Historical Context and Emergence in Synthesis

While a singular "discovery" paper for this compound is not prominent in the scientific literature, its history is intrinsically linked to the advancement of synthetic organic chemistry. The development and popularization of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, were pivotal.[6] Before these methods became robust and widespread, the synthesis of unsymmetrical bi-aryl compounds like this compound was often challenging, requiring harsh conditions or multi-step sequences with limited functional group tolerance. The emergence of the Suzuki reaction provided a highly efficient and versatile tool for creating carbon-carbon bonds between sp²-hybridized centers (such as those in pyridine and toluene rings), making molecules like this compound readily accessible as intermediates for broader research and development programs.[7][8] Its appearance in chemical catalogs and synthetic literature is a direct consequence of the enabling power of modern cross-coupling chemistry.

Core Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling

The most reliable and widely applicable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron species (p-tolylboronic acid) with a halide or triflate (6-chloronicotinaldehyde or its equivalent) in the presence of a palladium catalyst and a base.[6]

Causality and Experimental Rationale

The choice of the Suzuki coupling is deliberate and based on several key advantages:

  • Functional Group Tolerance: The reaction conditions are remarkably tolerant of a wide range of functional groups, including the sensitive aldehyde moiety, which would not survive harsher organometallic reactions (e.g., Grignard reagents).[6]

  • High Efficiency: The reaction typically proceeds in high yields with low catalyst loading.

  • Stability and Availability of Reagents: Boronic acids are generally stable, crystalline solids that are easy to handle and store. Both 6-chloronicotinaldehyde and p-tolylboronic acid are commercially available starting materials.

  • Mild Reaction Conditions: The reaction can often be run under relatively mild heating, preserving the integrity of the product.[7]

The catalytic cycle, depicted below, is a self-validating system that regenerates the active Pd(0) catalyst, allowing for high turnover and efficiency.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Complex Ar¹-Pd(II)L₂-X pd0->pd_ox pd0->pd_ox pd_trans Transmetalation Complex Ar¹-Pd(II)L₂-Ar² pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar¹-Ar² (Product) pd_trans->product Reductive Elimination aryl_halide Ar¹-X (6-Chloronicotinaldehyde) aryl_halide->pd_ox Oxidative Addition boronic_acid Ar²-B(OH)₂ (p-Tolylboronic Acid) boronic_acid->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a representative synthesis of this compound from 6-chloronicotinaldehyde and 4-methylphenylboronic acid.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq), to the flask.

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via cannula or syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[9][10]

TechniqueExpected Observations
¹H NMR ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).~9.0 ppm (d, 1H): Pyridine proton at C2.~8.2 ppm (dd, 1H): Pyridine proton at C4.~7.9 ppm (d, 2H): Aromatic protons on the tolyl ring ortho to the pyridine.~7.8 ppm (d, 1H): Pyridine proton at C5.~7.3 ppm (d, 2H): Aromatic protons on the tolyl ring meta to the pyridine.~2.4 ppm (s, 3H): Methyl protons (-CH₃).
¹³C NMR ~192 ppm: Aldehyde carbonyl carbon (C=O).~162 ppm: Pyridine carbon at C6.~152 ppm: Pyridine carbon at C2.~142 ppm: Tolyl carbon attached to the methyl group.~138 ppm: Pyridine carbon at C4.~134 ppm: Tolyl carbon attached to the pyridine ring.~131 ppm: Pyridine carbon at C3.~130 ppm: Tolyl CH carbons.~127 ppm: Tolyl CH carbons.~120 ppm: Pyridine carbon at C5.~21 ppm: Methyl carbon (-CH₃).
FT-IR (cm⁻¹) ~3050-3000: Aromatic C-H stretch.~2820, ~2720: Aldehyde C-H stretch (Fermi doublet).~1700: Strong C=O stretch of the aldehyde.~1600, ~1580, ~1470: Aromatic C=C and C=N ring stretching vibrations.
Mass Spec (ESI+) m/z = 198.09: [M+H]⁺, corresponding to the protonated molecular ion.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the versatility of the aldehyde group, which serves as a gateway for constructing a diverse library of more complex molecules.

Strategic Role as a Synthetic Intermediate

The aldehyde can undergo a variety of transformations, including:

  • Reductive Amination: To introduce substituted amine side chains, which are crucial for modulating solubility and target engagement.

  • Wittig Reaction: To form alkenes, extending the carbon skeleton.[2]

  • Condensation Reactions: With active methylene compounds to build new heterocyclic rings (e.g., pyrimidines, pyridones).[11]

  • Oxidation/Reduction: Conversion to a carboxylic acid or an alcohol, respectively, providing alternative functional handles.

This flexibility allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying the portion of the molecule derived from the aldehyde group.

Drug_Discovery_Workflow cluster_reactions Chemical Elaboration start Starting Material: This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation/ Cyclization start->condensation library Diverse Compound Library reductive_amination->library wittig->library condensation->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Analysis & Lead Optimization screening->sar sar->library Iterative Synthesis candidate Preclinical Candidate sar->candidate

Caption: Generalized workflow for drug discovery using this compound.

Precursor to Bioactive Scaffolds

Nicotinaldehyde derivatives are precursors to a variety of biologically active agents. For instance, related structures like 6-morpholinonicotinaldehyde are key intermediates in the synthesis of potent and selective inhibitors of enzymes such as phosphodiesterase 10 (PDE10) and various protein kinases, which are targets for neurological disorders and cancer, respectively.[11][12] The 6-(p-tolyl) moiety can provide beneficial hydrophobic interactions within a target's binding pocket, making this specific aldehyde an attractive starting point for developing new inhibitors.

Conclusion

This compound represents a convergence of foundational pyridine chemistry and modern synthetic innovation. While its own history is that of a specialized building block, its importance is significant. The efficiency of its synthesis, primarily via the Suzuki-Miyaura coupling, has made it a readily accessible tool for chemists. Its true value is realized in its application as a versatile intermediate, where the strategically placed aldehyde group allows for extensive molecular elaboration. For researchers in drug discovery, this compound is a valuable starting point for the rational design and synthesis of novel therapeutics, enabling the exploration of new chemical space and the optimization of potent, targeted agents.

References

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  • PubChem. 6-Methyl-5-(p-tolyl)picolinaldehyde. [Link]

  • Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. ResearchGate. [Link]

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  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • Manoso, A. S., & Caughman, C. N. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. [Link]

  • ResearchGate. (2025). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2-a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. [Link]

  • Taimoory, S. M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 653–658. [Link]

  • SpectraBase. 6-OXO-3-p-TOLYL-1(6H)-PYRIDAZINEACETIC ACID. [Link]

  • Jabeen, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1435–1464. [Link]

  • MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. [Link]

  • ResearchGate. IR spectroscopic reference state of p-tolyl isocyanate. [Link]

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IUPAC name and CAS number for 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-(p-Tolyl)nicotinaldehyde: A Core Scaffold for Modern Drug Discovery

Authored by: Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a privileged class of structures due to their versatile chemical reactivity and their ability to form key interactions with a multitude of biological targets. Among these, This compound has emerged as a significant and versatile building block.

This technical guide provides an in-depth analysis of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple characterization to explore its synthesis, underlying chemical principles, and its strategic application as a key intermediate in the construction of complex, biologically active molecules. This document emphasizes the causality behind its utility, providing field-proven insights into its role in contemporary drug discovery programs.

PART 1: Core Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of all subsequent research and development. The compound, commonly referred to as this compound, is systematically named according to IUPAC nomenclature to ensure unambiguous communication.

IUPAC Name: 6-(4-methylphenyl)pyridine-3-carbaldehyde[1] CAS Number: 898795-75-0[2][3][4]

The structure consists of a pyridine ring substituted at the 6-position with a p-tolyl group (a toluene ring linked at the para-position) and at the 3-position with a formyl (aldehyde) group. This specific arrangement of functional groups is critical to its utility, offering distinct points for chemical modification.

Caption: 2D Structure of 6-(4-methylphenyl)pyridine-3-carbaldehyde.

Physicochemical and Computed Properties

A summary of key properties is essential for experimental design, including solubility testing, reaction condition selection, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[1][2][3]
Molecular Weight 197.23 g/mol [2][3]
SMILES CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O[1][2]
Topological Polar Surface Area (TPSA) 29.96 Ų[2]
LogP (predicted) 2.87[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Expert Insight: The low TPSA and a LogP value under 3.0 suggest favorable characteristics for cell permeability, aligning with the Lipinski's Rule of Five for orally available drugs. The absence of hydrogen bond donors and the presence of only two acceptors limit its polarity, which is often desirable for CNS-targeting agents where crossing the blood-brain barrier is a prerequisite.

PART 2: Strategic Synthesis via Cross-Coupling

The efficient construction of the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This approach is favored in medicinal chemistry for its high functional group tolerance, broad substrate scope, and typically high yields.

The logical disconnection for a Suzuki coupling involves breaking the bond between the two aromatic rings. This retrosynthetic analysis points to two primary starting materials: a halogenated pyridine-3-carbaldehyde and p-tolylboronic acid.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System A 6-Bromo-nicotinaldehyde (or Chloro/Iodo derivative) F This compound (Final Product) A->F B p-Tolylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F Pd(0)/Pd(II) Cycle D Base (e.g., Na₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F

Caption: Logical workflow for the Suzuki-Miyaura cross-coupling synthesis.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are uniquely effective at facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligands (e.g., phosphines like PPh₃ or dppf) is critical for stabilizing the palladium center and modulating its reactivity to prevent side reactions.

  • Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step where the tolyl group is transferred to the palladium center.

  • Solvent: The solvent system must be capable of dissolving both the organic and, often, the inorganic base. A mixture of an organic solvent like toluene with water is common, creating a biphasic system that facilitates both reactivity and product isolation.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which serve as "synthetic handles" for diversification.

The Aldehyde as a Versatile Reactive Hub

The aldehyde group at the 3-position is an electrophilic center, making it a prime site for a variety of crucial synthetic transformations used in library synthesis.[5]

  • Reductive Amination: This is one of the most powerful and widely used reactions in medicinal chemistry. The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield a new, more complex amine. This allows for the systematic introduction of a vast array of side chains to explore the target's binding pocket.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, acetophenones) in reactions like the Knoevenagel condensation or Claisen-Schmidt condensation.[6] These reactions form α,β-unsaturated systems, which are themselves versatile precursors for constructing other heterocyclic rings.[5]

  • Wittig Reaction: Reaction with phosphonium ylides converts the aldehyde into an alkene, enabling the extension of carbon chains and the introduction of different geometries (E/Z isomers) for structure-activity relationship (SAR) studies.[6]

The Pyridine Core as a Privileged Scaffold

The pyridine ring itself is a cornerstone of drug design. It is a bioisostere of a phenyl ring but with a key difference: the nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its protein target. The pyridine core is a common feature in many ATP-competitive kinase inhibitors, where this hydrogen bonding capability is often exploited to interact with the hinge region of the kinase domain.[5][7]

The overall structure of this compound serves as a template for developing inhibitors of various enzyme classes, including:

  • Kinases: Implicated in cancer and inflammatory diseases.

  • Phosphodiesterases (PDEs): The related scaffold of 6-morpholinonicotinaldehyde is a precursor to potent inhibitors of PDE10, a target for neurological disorders like schizophrenia.[8] This highlights the potential of the 6-substituted nicotinaldehyde framework in CNS drug development.

G A Starting Material: This compound B Synthesis of Analog Library (e.g., via Reductive Amination) A->B Diversification C In Vitro Biological Screening (e.g., Kinase Assays) B->C Testing D Structure-Activity Relationship (SAR) Analysis C->D Data Analysis E Lead Optimization (Iterative Synthesis) D->E Refinement E->B Iterate F In Vivo Studies (Preclinical Candidate) E->F Selection

Caption: Logical workflow for drug discovery using the this compound scaffold.

PART 4: Representative Experimental Protocol: Reductive Amination

To illustrate the practical application of this building block, the following section provides a detailed, self-validating protocol for a representative reductive amination reaction. This procedure is a foundational technique for any drug discovery program utilizing this scaffold.

Objective: To synthesize N-benzyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reactant Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Imine Formation: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30-60 minutes.

    • Self-Validation Checkpoint: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde and the formation of the intermediate imine. The imine will have a different Rf value.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes than the intermediate imine, minimizing side reactions like the reduction of the starting material.

  • Reaction Execution: Continue stirring the reaction at room temperature for 3-12 hours, or until the reaction is complete as determined by TLC/LC-MS.

  • Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Final Characterization: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-benzyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its value is derived from a combination of a privileged pyridine core and a highly versatile aldehyde functional group. This structure allows for rapid and systematic diversification, enabling the efficient exploration of chemical space around a biological target.

The continued importance of pyridine-based scaffolds in drug development ensures that intermediates like this compound will remain in high demand.[7] Future research will likely focus on incorporating this and related scaffolds into novel synthetic methodologies, such as multicomponent reactions[6] and flow chemistry, to further accelerate the drug discovery process. Its application in developing therapeutics for a wide range of diseases, from cancer to neurological disorders, underscores its significance and potential for future innovation.

References

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A Comprehensive Technical Guide to the Solubility and Stability of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the critical physicochemical properties of 6-(p-Tolyl)nicotinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective application in research and development, ensuring data integrity and predicting its behavior in various experimental and physiological environments.

Introduction: The Significance of Physicochemical Characterization

This compound, with its unique aromatic structure combining a pyridine ring and a tolyl group, presents both opportunities and challenges in its handling and formulation. The aldehyde functional group is a key reactive center, while the overall molecular architecture dictates its solubility profile. This document serves as a comprehensive resource, outlining the theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.

Molecular Profile of this compound

A foundational understanding of the molecule's structure is essential for predicting its behavior.

PropertyValueSource
Chemical Formula C₁₃H₁₁NO[1][2]
Molecular Weight 197.23 g/mol [1][2]
IUPAC Name 6-(4-methylphenyl)pyridine-3-carbaldehyde[3]
CAS Number 898795-75-0[1][4]
Predicted XlogP 2.3 - 2.87[1][3]

The positive XlogP value suggests a degree of lipophilicity, indicating that the compound will likely exhibit better solubility in organic solvents than in aqueous media. The presence of the nitrogen atom in the pyridine ring and the oxygen of the aldehyde group allows for hydrogen bonding, which can influence its interaction with protic solvents.

Solubility Assessment: A Multi-faceted Approach

Determining the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays.

Theoretical Considerations and Predictive Models

While experimental determination is the gold standard, predictive models can offer valuable initial insights. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can estimate solubility in various solvents based on molecular descriptors.[1][3][5] Physics-based methods, which consider the thermodynamics of dissolution, also provide a rigorous approach to predicting aqueous solubility.[6]

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to experimentally determine the solubility of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep Source High-Purity This compound (>97%) equilibrium Equilibrium Solubility Determination (Shake-Flask Method) prep->equilibrium kinetic Kinetic Solubility Assessment (High-Throughput Screening) prep->kinetic solvents Select a Range of Solvents (Aqueous & Organic) solvents->equilibrium solvents->kinetic quant Quantification of Dissolved Solute (e.g., HPLC-UV) equilibrium->quant kinetic->quant data Data Analysis and Solubility Curve Generation quant->data

Figure 1: A streamlined workflow for determining the solubility of this compound.

Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the benchmark for determining thermodynamic solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile).

    • Ensure a solid excess of the compound is visible.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator is recommended.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used to clarify the solution.

  • Quantification:

    • Dilute the clarified supernatant with a suitable mobile phase.

    • Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8] A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

Anticipated Solubility Profile

Based on its structure, the following solubility trends are anticipated:

SolventPredicted SolubilityRationale
Water LowThe molecule is predominantly non-polar due to the tolyl and pyridine rings.
PBS (pH 7.4) LowSimilar to water, with minimal expected impact from physiological pH.
Ethanol/Methanol Moderate to HighThe polar hydroxyl groups of the alcohols can interact with the heteroatoms of the compound.
DMSO/DMF HighThese polar aprotic solvents are generally effective at dissolving a wide range of organic molecules.
Acetonitrile ModerateA polar aprotic solvent that should effectively solvate the molecule.
Dichloromethane/Chloroform HighNon-polar organic solvents are likely to be effective given the compound's aromatic nature.

Stability Assessment: Ensuring Compound Integrity

The stability of this compound is a critical parameter that influences its shelf-life, handling, and reliability in experimental settings. The aldehyde group, in particular, can be susceptible to oxidation and other degradation pathways.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways, primarily involving the aldehyde and pyridine functionalities.

G cluster_stress Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products acid Acidic Hydrolysis compound C₁₃H₁₁NO acid->compound base Basic Hydrolysis base->compound oxidation Oxidation oxidation->compound photolysis Photolysis photolysis->compound thermal Thermal Stress thermal->compound acid_prod Nicotinic Acid Derivative compound->acid_prod Hydrolysis ox_prod Oxidized Aldehyde compound->ox_prod Oxidation photo_prod Photodegradants compound->photo_prod Photodegradation

Figure 2: Potential degradation pathways for this compound under various stress conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[9][10][11][12][13] These studies involve exposing the compound to conditions more severe than those it would typically encounter.

Detailed Protocol: Forced Degradation Study
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for 48 hours. Also, heat a solution of the compound under reflux.

    • Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark.

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A diode-array detector can be beneficial for comparing the UV spectra of the parent and degradant peaks.

Recommended Storage and Handling

Based on the potential for degradation, the following storage and handling procedures are recommended:

  • Storage: Store this compound in a cool (2-8°C), dry, and dark place.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.

  • Solution Preparation: Prepare stock solutions fresh whenever possible. If storage is necessary, store them at low temperatures (-20°C or -80°C) and protect them from light. The stability of the compound in various solvents should be experimentally verified.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantification of this compound and its potential degradation products.

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid to improve peak shape) is likely to be effective.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance should be used.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown degradation products, LC-MS is an invaluable tool. It provides molecular weight information that can aid in structure elucidation.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By following the outlined theoretical principles and detailed experimental protocols, researchers can generate high-quality, reliable data that will be instrumental in advancing the use of this compound in drug discovery and other scientific endeavors. A thorough understanding of these fundamental properties is a prerequisite for the successful translation of promising molecules from the laboratory to real-world applications.

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Introduction: The Strategic Importance of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-(p-Tolyl)nicotinaldehyde via Suzuki-Miyaura Cross-Coupling

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized heterocyclic compounds is of paramount importance. This compound (CAS 898795-75-0) represents a key structural motif, serving as a versatile intermediate for the construction of complex molecular architectures.[1][2] Its pyridine core, substituted with a reactive aldehyde and a biaryl linkage, offers multiple points for diversification, making it a valuable building block for libraries of potential therapeutic agents and functional materials.

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-chloronicotinaldehyde and p-tolylboronic acid. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed, field-proven experimental protocol, and discuss the critical process parameters that ensure a successful and reproducible outcome.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is the cornerstone of modern C-C bond formation, a testament to its remarkable functional group tolerance and operational simplicity.[3] The reaction's efficacy hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to orchestrate the coupling of an organohalide with an organoboron species.[4]

The catalytic cycle for this specific transformation can be delineated into three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-chlorine bond of 6-chloronicotinaldehyde. This is often the rate-limiting step, particularly with less reactive aryl chlorides, and results in a square-planar Pd(II) complex.[4]

  • Transmetalation : The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group (the p-tolyl moiety) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical to prevent unwanted side reactions like protodeboronation.[5][6]

  • Reductive Elimination : The two organic groups on the palladium center—the nicotinaldehyde and p-tolyl fragments—couple and are expelled from the coordination sphere as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

The selection of ligands, typically bulky electron-rich phosphines like SPhos or tri(o-tolyl)phosphine, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[6][7][8]

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating best practices for achieving high yield and purity in a research laboratory setting.

Reagents and Materials
ReagentCAS No.Molecular FormulaMW ( g/mol )
6-Chloronicotinaldehyde23100-12-1C₆H₄ClNO141.55
p-Tolylboronic Acid5720-05-8C₇H₉BO₂135.96
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6C₂₆H₃₅O₂P410.52
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
1,4-Dioxane (Anhydrous)123-91-1C₄H₈O₂88.11
Deionized Water7732-18-5H₂O18.02
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Brine (Saturated NaCl solution)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08

Note: All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use to prevent deactivation of the palladium catalyst.

Step-by-Step Methodology
  • Inert Atmosphere Preparation : Assemble a 100 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction using a Schlenk line.[7]

  • Reagent Addition : To the reaction flask, add 6-chloronicotinaldehyde (1.00 g, 7.06 mmol, 1.0 equiv.), p-tolylboronic acid (1.15 g, 8.47 mmol, 1.2 equiv.), and potassium carbonate (2.93 g, 21.18 mmol, 3.0 equiv.).

  • Catalyst and Ligand Addition : In a separate vial, weigh out the palladium catalyst, Pd₂(dba)₃ (65 mg, 0.071 mmol, 1 mol%), and the ligand, SPhos (116 mg, 0.282 mmol, 4 mol%). Quickly add the catalyst and ligand to the reaction flask.

  • Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water (40 mL dioxane, 10 mL water). Degas the solvent mixture by bubbling argon through it for at least 20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material (6-chloronicotinaldehyde) indicates reaction completion.

  • Work-up and Extraction : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).[9]

  • Washing and Drying : Combine the organic layers and wash them with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification : Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.[7]

Expected Results & Characterization
  • Yield : 75-85%

  • Appearance : White to off-white solid

  • Molecular Formula : C₁₃H₁₁NO[1]

  • Molecular Weight : 197.23 g/mol [1]

  • Characterization : The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected structure of this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Final Product Setup Assemble & Dry Glassware (Inert Atmosphere) Charge Charge Flask: - 6-Chloronicotinaldehyde - p-Tolylboronic Acid - K₂CO₃ Setup->Charge Catalyst Add Catalyst System: - Pd₂(dba)₃ - SPhos Charge->Catalyst Solvent Add Degassed Solvents (Dioxane/Water) Catalyst->Solvent Heat Heat to 100°C (12-16 hours) Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT & Quench Monitor->Cool Extract Extract with EtOAc Cool->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product This compound (White Solid) Purify->Product Analysis Characterize: (NMR, MS) Product->Analysis

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Expert Insights: Rationale and Troubleshooting

  • Why 6-Chloronicotinaldehyde? The chlorine atom at the 6-position of the pyridine ring is activated towards oxidative addition due to the electron-withdrawing nature of the ring nitrogen. While aryl bromides and iodides are more reactive, the lower cost and greater availability of aryl chlorides make them attractive starting materials, provided an efficient catalyst system is used.[10]

  • Catalyst System Selection : The use of a biarylphosphine ligand like SPhos is critical for coupling less reactive aryl chlorides. These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate of oxidative addition, and facilitate the final reductive elimination step.[6][8]

  • Troubleshooting Common Issues :

    • Low Yield : This can result from incomplete reaction or catalyst deactivation. Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained. If the reaction stalls, a small additional charge of the catalyst and ligand may be beneficial.

    • Protodeboronation : This side reaction, where the boronic acid reacts with water to form toluene, can be minimized by using a strong, non-aqueous base or by ensuring the reaction proceeds at a reasonable rate. The use of 3 equivalents of K₂CO₃ helps to drive the desired transmetalation.[6]

    • Impure Product : If purification is difficult, ensure the crude product is thoroughly dried to remove residual solvent before chromatography. A slow, careful gradient elution is key to separating the product from closely-related impurities.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable strategy for the synthesis of this compound from readily available starting materials. By carefully selecting the catalyst system and maintaining rigorous inert-atmosphere techniques, this procedure can be executed with high efficiency and reproducibility. The resulting product is a valuable intermediate, poised for further elaboration in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. (2020). ResearchGate. Available at: [Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. (2019). PMC - NIH. Available at: [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). PubMed. Available at: [Link]

  • An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask... (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. (n.d.). KAUST Repository. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • 6-Chloronicotinaldehyde | CAS#:23100-12-1. (n.d.). Chemsrc. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Palladium Catalyzed Synthesis and Functional Groups Modification of 6 Aryl Derivatives of Non Linear. (2017). YouTube. Available at: [Link]

  • Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. (n.d.). RSC Publishing. Available at: [Link]

  • 6-Chloropyridine-3-carbaldehyde. (n.d.). PubChem - NIH. Available at: [Link]

  • 3-Pyridinebutanenitrile, γ-oxo. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing. Available at: [Link]

  • 6-Chloro Nicotinaldehyde. (2024). ChemBK. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed ( Z)-Selective Allylation of Nitroalkanes: Access to Highly Functionalized Homoallylic Scaffolds. (2018). PubMed. Available at: [Link]

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Available at: [Link]

  • Palladium-catalysed α and β C–H allylation of aryl alkenes. (n.d.). RSC Publishing. Available at: [Link]

  • 6-Chloro-4-(methylamino)nicotinaldehyde. (n.d.). PubChem. Available at: [Link]

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(p-Tolyl)nicotinaldehyde, a substituted pyridine derivative, is a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique structure, featuring a tolyl group appended to a pyridine ring bearing an aldehyde, provides a versatile scaffold for the development of novel bioactive molecules. The aldehyde functionality serves as a handle for a multitude of chemical transformations, including but not limited to, condensation reactions, oxidations, reductions, and the formation of Schiff bases.[2] This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The most prevalent and efficient method for the synthesis of this compound involves the formation of a carbon-carbon bond between a pyridine ring and a p-tolyl group. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for this transformation due to their high efficiency, functional group tolerance, and generally mild reaction conditions.[3] Among these, the Suzuki-Miyaura coupling is the most widely employed.[3][4][5][6]

Key Starting Materials for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction for the synthesis of this compound fundamentally requires two key starting materials: a halogenated nicotinaldehyde and a p-tolylboronic acid.[3]

  • Halogenated Nicotinaldehyde: A pyridine ring substituted with a halogen atom at the 6-position and an aldehyde group at the 3-position is the electrophilic partner in the coupling reaction. The most commonly used substrates are 6-chloronicotinaldehyde and 2-bromonicotinaldehyde.

    • 6-Chloronicotinaldehyde (2-Chloro-5-formylpyridine): This is a commercially available and widely used starting material.[1][7][8][9] Its preparation often involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[1] The chlorine atom at the 6-position is sufficiently reactive for oxidative addition to the palladium catalyst.

    • 2-Bromonicotinaldehyde: Bromo-substituted pyridines are also effective substrates for Suzuki coupling.[3] In some instances, the carbon-bromine bond can be more reactive than the carbon-chlorine bond, potentially allowing for milder reaction conditions.

  • p-Tolylboronic Acid: This organoboron compound serves as the nucleophilic partner, donating the p-tolyl group to the pyridine ring.[10][11][12][13] p-Tolylboronic acid is a stable, commercially available solid that is relatively easy to handle.[10][11][12][13] Its synthesis typically involves the reaction of a Grignard reagent (p-tolylmagnesium bromide) with a trialkyl borate, followed by acidic workup.[14]

Starting MaterialChemical StructureMolar Mass ( g/mol )Key Properties
6-ChloronicotinaldehydeC₆H₄ClNO141.56Commercially available, versatile intermediate.[1][7][8][9]
p-Tolylboronic AcidC₇H₉BO₂135.96Stable solid, widely used in Suzuki couplings.[10][11][12][13]

Synthetic Pathway via Suzuki-Miyaura Coupling

The synthesis of this compound via Suzuki-Miyaura coupling is a well-established and reliable method. The general reaction scheme is depicted below.

Suzuki_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Product This compound 6-Chloronicotinaldehyde->Product p-Tolylboronic_Acid p-Tolylboronic Acid p-Tolylboronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Negishi_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Product This compound 6-Chloronicotinaldehyde->Product p-Tolylzinc_Halide p-Tolylzinc Halide p-Tolylzinc_Halide->Product Catalyst Pd or Ni Catalyst Catalyst->Product Stille_Coupling cluster_reactants Starting Materials cluster_conditions Reaction Conditions 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Product This compound 6-Chloronicotinaldehyde->Product p-Tolylstannane p-Tolylstannane p-Tolylstannane->Product Catalyst Pd Catalyst Catalyst->Product

Sources

Physical appearance and purity of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Appearance and Purity of 6-(p-Tolyl)nicotinaldehyde

Introduction

This compound, with CAS Number 898795-75-0, is a bi-aryl pyridine derivative that serves as a critical building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a tolyl group appended to a pyridine-3-carbaldehyde core, creates a versatile scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and novel organic materials. Given its role as a precursor, the physical characteristics and, most importantly, the chemical purity of this compound are paramount. This guide provides a detailed examination of its physical properties and outlines a robust, multi-technique approach for its purity verification, designed for researchers and drug development professionals who rely on the quality of their starting materials.

Physical and Chemical Properties

The intrinsic properties of a chemical reagent are the first indicators of its identity and quality. This compound is typically supplied as a solid. While color can vary slightly depending on the manufacturer and residual impurities, it is generally an off-white to pale yellow crystalline powder. Any significant deviation from this appearance, such as a dark brown color or a gummy consistency, may suggest the presence of impurities or degradation products. For optimal stability, the compound should be stored in a dry, inert atmosphere at refrigerated temperatures (2-8°C).[1][3]

A summary of its key chemical properties is presented below.

PropertyValueSource
CAS Number 898795-75-0[1]
Molecular Formula C₁₃H₁₁NO[1][3]
Molecular Weight 197.23 g/mol [1][3]
Synonyms 6-p-Tolylpyridine-3-carboxaldehyde, 6-(4-Methylphenyl)nicotinaldehyde[1][2]
Typical Purity ≥97%[1]
Storage Conditions Sealed in dry, 2-8°C[1][3]

A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system, which is essential for ensuring trustworthiness in research, employs orthogonal methods to confirm identity and quantify impurities. The workflow below illustrates a comprehensive approach to characterizing this compound.

G cluster_0 Initial Assessment cluster_1 Analytical Workflow cluster_2 Data Integration & Reporting A Raw Material (this compound) B Visual Inspection (Color, Form) A->B C Sample Preparation (Accurate Weighing & Dissolution) B->C D HPLC-UV Analysis (Purity Assay & Impurity Profile) C->D Primary Analysis F NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) C->F Primary Analysis E LC-MS Analysis (Impurity Identification) D->E Investigate Unknowns G Data Integration & Purity Calculation D->G E->G F->G H Certificate of Analysis (CoA) Generation G->H

Caption: General workflow for the comprehensive purity assessment of this compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

The primary technique for determining the purity of non-volatile organic molecules like this compound is reverse-phase HPLC (RP-HPLC). This method separates the main compound from potential impurities based on differences in their polarity.

Causality Behind Method Choice: The aromatic rings and the polar aldehyde group in this compound give it moderate polarity, making it ideally suited for retention and separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase. UV detection is highly effective due to the conjugated π-system, which provides strong chromophores.

Detailed Experimental Protocol: RP-HPLC-UV

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or Phosphoric Acid). Formic acid is preferred for mass spectrometry compatibility.[4]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities. A typical gradient might be:

    • 0-2 min: 45% B

    • 2-15 min: 45% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 45% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Diode-array detection (DAD) is ideal for monitoring multiple wavelengths. A primary wavelength around 254 nm or the compound's λmax should be used for quantification.

  • Injection Volume: 10-15 µL.[5]

  • Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a mixture of Acetonitrile/Water at a concentration of approximately 1 mg/mL. Dilute further as needed for analysis.

System Validation: Before analyzing samples, the system's suitability must be confirmed.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures the peak shape is symmetrical for accurate integration.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.
%RSD for replicate injections < 2.0%Demonstrates the precision of the injection and system.[6]

Purity Calculation: The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides a quantitative purity value, it does not confirm the chemical structure. NMR spectroscopy is the gold standard for structural elucidation.

  • ¹H NMR: This technique provides information on the number and environment of protons. For this compound, one would expect to see:

    • A singlet for the aldehyde proton (CHO) around 9.9-10.1 ppm.[7]

    • A series of doublets and multiplets in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the pyridine and tolyl rings.

    • A singlet for the methyl group (CH₃) protons around 2.4 ppm.[7][8]

  • ¹³C NMR: This provides information on the carbon skeleton. Key expected signals include:

    • A signal for the aldehyde carbonyl carbon (C=O) around 190-193 ppm.[7]

    • Multiple signals for the aromatic carbons between 120-160 ppm.[7]

    • A signal for the methyl carbon (N-CH₃) around 21-22 ppm.[7][8]

The absence of unexpected signals and the correct integration of proton signals provide strong evidence of high purity.

Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities detected by HPLC. Electrospray ionization (ESI) is a common technique for this type of molecule.[9]

  • Expected Ion: The analysis should show a prominent molecular ion peak [M+H]⁺ corresponding to a mass-to-charge ratio (m/z) of 198.23, confirming the molecular weight of 197.23 g/mol .

  • Impurity Identification: By coupling the HPLC to a mass spectrometer (LC-MS), the molecular weights of the impurity peaks can be determined, providing crucial clues to their identities.[10]

G cluster_methods Orthogonal Analytical Techniques cluster_output Verified Result compound This compound C₁₃H₁₁NO MW: 197.23 hplc RP-HPLC Separates based on Polarity Quantifies Purity (%) compound->hplc nmr NMR Spectroscopy Confirms C-H Framework Verifies Structure compound->nmr ms Mass Spectrometry Measures Mass-to-Charge Ratio Confirms Molecular Weight compound->ms hplc->nmr Confirms identity of main peak hplc->ms Provides MW of impurity peaks result {Confident Identification | Accurate Purity Assay} hplc->result nmr->ms Cross-validates identity nmr->result ms->result

Caption: Logical relationship between orthogonal techniques for validating compound identity and purity.

Common Impurities and Their Origins

Understanding potential impurities is key to troubleshooting and ensuring robust synthetic procedures.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 3-pyridinecarboxaldehyde or p-tolylboronic acid could be present.[11][12]

  • Reaction By-products: Side reactions can lead to isomeric impurities (e.g., 5-(p-Tolyl)nicotinaldehyde) or over-oxidized products like the corresponding carboxylic acid.

  • Residual Solvents: Solvents used during the reaction work-up (e.g., ethyl acetate, toluene) or purification (e.g., ethanol, hexanes) may be present.[13][14]

  • Degradation Products: Aldehydes are susceptible to oxidation, especially if not stored properly. The corresponding carboxylic acid (6-(p-tolyl)nicotinic acid) is a likely degradation product.

Conclusion

The reliability of experimental data in research and development is directly linked to the quality of the reagents used. For a key building block like this compound, a superficial check is insufficient. This guide advocates for a rigorous, self-validating analytical protocol combining chromatographic separation (HPLC) with spectroscopic confirmation (NMR and MS). By understanding its physical appearance, implementing robust analytical methods, and being aware of potential impurities, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. 6-Methoxy-5-(p-tolyl)nicotinaldehyde. [Link]

  • PubChem. 6-Methyl-5-(p-tolyl)picolinaldehyde. [Link]

  • NIST WebBook. 6-(p-Tolyl)-2-methyl-2-heptenol, trans-. [Link]

  • BMRB. p-tolualdehyde (C8H8O). [Link]

  • MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. [Link]

  • SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. 3-Pyridinebutanenitrile, γ-oxo-. [Link]

  • Organic Syntheses. p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]

  • Nature Communications. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. [Link]

  • PubMed. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. [Link]

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  • Impactfactor.org. A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • ResearchGate. (PDF) 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. [Link]

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Methodological & Application

Application Notes and Protocols for 6-(p-Tolyl)nicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties make it a cornerstone of drug design. Within this class, 6-(p-Tolyl)nicotinaldehyde emerges as a particularly valuable building block. It combines the essential pyridine core with a strategically placed aryl group (p-tolyl) and a reactive aldehyde functionality. This unique arrangement offers a trifecta of opportunities for synthetic diversification, enabling researchers to explore vast chemical space in the pursuit of novel therapeutic agents.

The p-tolyl group provides a lipophilic handle that can be oriented towards hydrophobic pockets in target proteins, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. The true synthetic utility, however, lies in the aldehyde group at the 3-position. This versatile functional group serves as a gateway for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure to build libraries of compounds for biological screening. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key derivatization protocols and discussing its potential in the development of new medicines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for reaction planning, solvent selection, and purification strategies.

PropertyValueReference
CAS Number 898795-75-0[1]
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.23 g/mol [1]
Appearance Typically a solidVendor Information
Storage Sealed in dry, 2-8°C[1]
SMILES O=CC1=CN=C(C2=CC=C(C)C=C2)C=C1[1]

Core Synthetic Applications: Gateway to Chemical Diversity

The aldehyde functional group of this compound is the primary site for chemical modification. Four key reaction classes are particularly relevant for generating diverse libraries of compounds suitable for drug discovery: Schiff Base Formation, Knoevenagel Condensation, Wittig Olefination, and Reductive Amination.

G cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds start This compound r1 Schiff Base Formation (+ R-NH2) start->r1 r2 Knoevenagel Condensation (+ Active Methylene Cmpd.) start->r2 r3 Wittig Olefination (+ Phosphorus Ylide) start->r3 r4 Reductive Amination (+ R-NH2, Reducing Agent) start->r4 p1 Imines (Schiff Bases) r1->p1 C=N bond formation p2 α,β-Unsaturated Systems r2->p2 C=C bond formation p3 Substituted Alkenes r3->p3 C=C bond formation p4 Secondary/Tertiary Amines r4->p4 C-N bond formation

Caption: Synthetic utility of this compound.

Protocol 1: Synthesis of Imines via Schiff Base Formation

The condensation of an aldehyde with a primary amine to form an imine (or Schiff base) is a robust and straightforward reaction.[2] This transformation is highly valuable in medicinal chemistry for introducing a vast array of aryl and alkyl substituents, which can significantly modulate a compound's biological activity and pharmacokinetic properties. The resulting imine itself can be a final product or an intermediate for further reactions, such as reduction to a secondary amine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or methanol are commonly used as they are good solvents for both the aldehyde and many primary amines, and they facilitate the removal of water, which drives the reaction equilibrium towards the product.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[3]

  • Temperature: The reaction is typically performed at room temperature or with gentle refluxing to provide sufficient energy to overcome the activation barrier for dehydration.

Generalized Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in ethanol (approximately 0.1 M concentration).

  • Amine Addition: To this solution, add 1.0-1.1 equivalents of the desired primary amine. If the amine is a salt (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by vacuum filtration.

    • If the product is soluble, concentrate the solvent under reduced pressure.

    • The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.

Example from Literature (Analogous System): A similar reaction was reported for the synthesis of a pyridyl Schiff base where pyridine-2-carboxaldehyde and p-toluidine were stirred in methanol at room temperature to yield the corresponding imine.[4]

Protocol 2: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[5] This reaction is instrumental in synthesizing α,β-unsaturated products, which are common structural motifs in kinase inhibitors and other biologically active molecules.

Causality Behind Experimental Choices:

  • Active Methylene Compounds: Reagents like malononitrile, cyanoacetic esters, or Meldrum's acid are used because their methylene protons are sufficiently acidic to be deprotonated by a weak base.

  • Catalyst: A weak base like piperidine or pyridine is ideal. It is basic enough to deprotonate the active methylene compound to form the nucleophilic enolate but not so strong as to cause self-condensation of the aldehyde.[6]

  • Reaction Conditions: The reaction is often run in a solvent like ethanol or toluene at reflux to facilitate both the initial condensation and the subsequent dehydration step.

Generalized Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine 1.0 equivalent of this compound, 1.1 equivalents of the active methylene compound (e.g., malononitrile), and a suitable solvent like toluene (approximately 0.2 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (typically 0.1 equivalents) and a few drops of acetic acid.

  • Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Synthesis of Substituted Alkenes via Wittig Olefination

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes with high regioselectivity, as the position of the new double bond is unambiguously defined.[7][8] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). This method is particularly useful for creating exocyclic double bonds or for linking molecular fragments through a carbon-carbon double bond.

Causality Behind Experimental Choices:

  • Ylide Generation: The Wittig reagent (ylide) is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride). The choice of base depends on the acidity of the proton on the phosphonium salt.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are required to prevent quenching of the strong base and the highly reactive ylide.

  • Temperature: Ylide generation is often performed at low temperatures (0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the aldehyde is also initiated at low temperature and then allowed to warm to room temperature.[9]

Generalized Experimental Protocol:

  • Ylide Generation:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add 1.05 equivalents of a strong base (e.g., n-butyllithium in hexanes) dropwise. A color change (often to yellow or orange) indicates ylide formation.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction:

    • In a separate flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF.

    • Cool the pre-formed ylide solution back to 0 °C and slowly add the aldehyde solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be partially removed by precipitation from a non-polar solvent. The final product is typically purified by flash column chromatography.[10]

Protocol 4: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a highly efficient method for forming C-N single bonds.[11] It typically proceeds in one pot, where an aldehyde or ketone first reacts with an amine to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine. This method avoids the need to isolate the often-unstable imine intermediate.

Causality Behind Experimental Choices:

  • Reducing Agent: A key aspect is the choice of a reducing agent that is selective for the imine over the starting aldehyde. Sodium triacetoxyborohydride (STAB) is a popular choice as it is mild, tolerant of many functional groups, and does not readily reduce aldehydes at the same rate as imines. Sodium cyanoborohydride is also effective but more toxic.[12]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

  • pH: The reaction is often run with a small amount of acetic acid, which catalyzes imine formation but is not acidic enough to protonate the amine, rendering it non-nucleophilic.

Generalized Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired primary or secondary amine in dichloromethane (DCM).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

  • Reducing Agent Addition: Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) to the stirred solution in portions.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction's progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Application in Medicinal Chemistry: Targeting Disease Pathways

Derivatives of nicotinaldehyde have shown promise in a range of therapeutic areas. The structural motifs accessible from this compound are relevant to the development of agents targeting various diseases.

Antimicrobial Agents

The pyridine scaffold is a component of many antimicrobial agents. Recent studies on nicotinaldehyde derivatives synthesized via Suzuki coupling have demonstrated significant inhibitory activity against oral pathogens, including Pseudomonas aeruginosa.[13] These compounds were also found to possess antibiofilm and antiquorum sensing activities, which are crucial mechanisms for combating bacterial resistance and virulence.[13] The derivatization of this compound into Schiff bases and other related structures could yield novel compounds for screening against clinically relevant bacterial and fungal strains.[14][15]

G cluster_screening Biological Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays start This compound Derivative Library s1 Antimicrobial Assay (e.g., MIC determination) start->s1 s2 Kinase Panel Screen (e.g., against RTKs, PDKs) start->s2 s3 Antiproliferative Assay (e.g., on cancer cell lines) start->s3 h1 Antibiofilm Assay s1->h1 Active Hit h2 Quorum Sensing Assay s1->h2 Active Hit h3 Specific Kinase IC50 s2->h3 Active Hit h4 Cell Cycle Analysis s3->h4 Active Hit lead Lead Compound Identification h1->lead h2->lead h3->lead h4->lead

Caption: Workflow for biological evaluation of derivatives.

Kinase Inhibitors

Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The oxindole scaffold, which can be synthesized through reactions related to Knoevenagel condensation, is a core component of several approved kinase inhibitors.[16] Furthermore, pyrrolo[2,3-d]pyrimidine-based structures, which can be accessed from pyridine precursors, have been developed as potent receptor tyrosine kinase (RTK) inhibitors, targeting receptors like EGFR and VEGFR.[17] The 6-arylpyridine motif of this compound provides a starting point for the synthesis of compounds that could potentially dock into the ATP-binding site of various kinases, including pyruvate dehydrogenase kinases (PDKs), which are emerging cancer targets.[18] The synthetic protocols described herein allow for the systematic variation of substituents to probe the structure-activity relationship (SAR) for kinase inhibition.

Conclusion

This compound is a high-potential starting material for medicinal chemistry programs. Its commercial availability and the reactivity of its aldehyde group provide a reliable and versatile platform for the synthesis of diverse compound libraries. The protocols detailed in these notes for Schiff base formation, Knoevenagel condensation, Wittig olefination, and reductive amination represent foundational, field-proven methodologies for leveraging this scaffold. By applying these synthetic strategies, researchers can efficiently generate novel chemical entities for screening as antimicrobial agents, kinase inhibitors, and other potential therapeutics, thereby accelerating the drug discovery process.

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Application Notes and Protocols for 6-(p-Tolyl)nicotinaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-(p-Tolyl)nicotinaldehyde

This compound is a bifunctional aromatic compound featuring a pyridine ring substituted with a tolyl group at the 6-position and an aldehyde at the 3-position. This unique arrangement of functional groups makes it a highly valuable and versatile intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science.[] The pyridine core is a prevalent scaffold in numerous biologically active molecules and pharmaceuticals.[2][3] The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. Furthermore, the tolyl group provides a lipophilic domain that can be crucial for modulating the pharmacological properties of target molecules.[4]

The strategic importance of this intermediate lies in its ability to participate in key carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of diverse libraries of compounds for drug discovery and the development of novel functional materials.[][5] This document provides a detailed guide to the synthetic utility of this compound, complete with reaction protocols and mechanistic insights.

Key Properties of this compound:

PropertyValueSource
CAS Number 898795-75-0[6]
Molecular Formula C₁₃H₁₁NO[6]
Molecular Weight 197.23 g/mol [6]
Appearance Solid (typical)
Purity ≥97% (typical)[6]
Storage Sealed in dry, 2-8°C[6][7]

Synthesis of this compound: The Suzuki-Miyaura Cross-Coupling Approach

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction involves the coupling of an organoboron reagent (p-tolylboronic acid) with a pyridine-based halide or triflate. A key advantage of the Suzuki coupling is its high functional group tolerance, which allows for the direct use of a nicotinaldehyde derivative without the need for protecting the aldehyde group.[8]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants & Reagents Halopyridine 6-Halonicotinaldehyde (X = Br, Cl, or OTf) Reaction Mixture Halopyridine->Reaction Mixture Tolylboronic p-Tolylboronic Acid Tolylboronic->Reaction Mixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Na₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Product This compound Reaction Mixture->Product Pd Catalyst, Base, Solvent, Heat

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling to synthesize this compound.

Detailed Protocol: Synthesis of this compound from 6-Chloronicotinaldehyde

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 6-Chloronicotinaldehyde

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 6-chloronicotinaldehyde (10 mmol, 1.0 eq.), p-tolylboronic acid (12 mmol, 1.2 eq.), and potassium carbonate (25 mmol, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene (60 mL) and water (15 mL) to the flask via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.5 mmol, 0.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Expected Yield: 75-90%

Applications in the Synthesis of Biologically Active Molecules

The aldehyde group of this compound is a gateway for constructing a variety of molecular scaffolds relevant to drug discovery.[4][10] Two prominent examples are the Wittig reaction for the synthesis of vinylpyridines and reductive amination for the preparation of substituted aminomethylpyridines.

Wittig Reaction: Synthesis of 6-(p-Tolyl)-3-vinylpyridine Derivatives

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[11][12] This transformation is particularly useful for introducing a vinyl group, which can serve as a handle for further functionalization or as a key structural motif in biologically active compounds.[13]

Wittig_Reaction cluster_reactants Reactants & Reagents Aldehyde This compound Reaction Mixture Aldehyde->Reaction Mixture Ylide Phosphorus Ylide (e.g., Ph₃P=CH₂) Generated in situ Ylide->Reaction Mixture Base Base (e.g., n-BuLi, NaH) Solvent Solvent (e.g., THF, DMSO) Product 6-(p-Tolyl)-3-vinylpyridine Derivative Reaction Mixture->Product Base, Solvent

Figure 2: General workflow for the Wittig olefination of this compound.

Protocol: Synthesis of 6-(p-Tolyl)-3-vinylpyridine

This protocol describes the synthesis of 6-(p-tolyl)-3-vinylpyridine using an unstabilized phosphorus ylide.[11]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and line

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (11 mmol, 1.1 eq.) and anhydrous THF (50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (11 mmol, 1.1 eq.) dropwise. The solution will turn a characteristic orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Dissolve this compound (10 mmol, 1.0 eq.) in anhydrous THF (20 mL) in a separate flask.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 6-(p-tolyl)-3-vinylpyridine.

Expected Yield: 60-80%

Reductive Amination: Synthesis of N-Substituted-1-(6-(p-tolyl)pyridin-3-yl)methanamines

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds. It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Protocol: One-Pot Reductive Amination with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride [Na(OAc)₃BH]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (5 mmol, 1.0 eq.) in DCM (50 mL).

  • Amine Addition: Add benzylamine (5.5 mmol, 1.1 eq.) and a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (7.5 mmol, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-benzyl-1-(6-(p-tolyl)pyridin-3-yl)methanamine.

Expected Yield: 70-90%

C-H Functionalization: A Modern Approach to Derivatization

Recent advances in synthetic chemistry have highlighted the power of C-H functionalization, allowing for the direct modification of C-H bonds.[2][14][15] While the aldehyde in this compound is the more reactive site for many transformations, the pyridine and tolyl rings also present opportunities for late-stage functionalization, enabling the rapid generation of diverse compound libraries from a common intermediate. These reactions are often catalyzed by transition metals and can offer unique regioselectivity.

Conclusion

This compound is a strategically important synthetic intermediate with broad applications in medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling reaction is well-established. The aldehyde functionality provides a versatile handle for a variety of transformations, including Wittig reactions and reductive aminations, which lead to valuable building blocks for drug discovery. The inherent aromatic systems also offer potential for late-stage C-H functionalization. The protocols provided herein serve as a practical guide for researchers and scientists to effectively utilize this valuable compound in their synthetic endeavors.

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Preparation of derivatives from 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Derivatization of 6-(p-Tolyl)nicotinaldehyde

Abstract

This compound is a versatile bifunctional building block possessing a reactive aldehyde on a 6-aryl-substituted pyridine core. This structure is of significant interest to researchers in medicinal chemistry and materials science, offering a scaffold for the synthesis of a diverse range of complex molecules and potential kinase inhibitors.[1][2] The strategic placement of the p-tolyl group via robust cross-coupling chemistry and the synthetic handle of the aldehyde group allows for extensive molecular elaboration. This document provides an in-depth guide to the synthesis of the parent compound and detailed protocols for its conversion into key derivatives, including oximes, hydrazones, and Schiff bases. The causality behind experimental choices, self-validating protocols, and methods for structural verification are emphasized throughout.

Introduction: The Strategic Value of this compound

Heterocyclic compounds, particularly those containing the pyridine nucleus, are foundational scaffolds in drug discovery.[3][4] The introduction of aryl substituents onto this core, creating biaryl structures, is a cornerstone of modern medicinal chemistry, often employed to generate potent therapeutic agents.[1] this compound exemplifies this design principle. The aldehyde functionality serves as a versatile precursor for a multitude of classical organic transformations, enabling the construction of imines, oximes, hydrazones, and other moieties that can modulate a compound's biological activity, solubility, and pharmacokinetic profile.[2][5]

This guide is structured to provide researchers with both the foundational knowledge and the practical, step-by-step protocols necessary to utilize this valuable intermediate effectively. We begin with the synthesis of the core molecule itself, followed by detailed application notes for its most common and synthetically useful derivatizations.

Synthesis of the Core Scaffold: this compound

The most efficient and widely adopted method for constructing the 6-arylpyridine scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction provides a powerful means of forming carbon-carbon bonds between an organohalide and an organoboron species.[8]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Palladium(0) species.[8][9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloronicotinaldehyde, forming a Pd(II) complex.[8]

  • Transmetalation: The p-tolyl group is transferred from the boronic acid to the Pd(II) complex. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments (the pyridine and tolyl groups) couple and are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[9]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Ar²-B(OH)₂ (Base) PdII_Biaryl->Pd0 Ar¹-Ar² ReductElim Reductive Elimination Product This compound (Ar¹-Ar²) ReductElim->Product ArylHalide 6-Chloronicotinaldehyde (Ar¹-X) ArylHalide->OxAdd BoronicAcid p-Tolylboronic Acid (Ar²-B(OH)₂) BoronicAcid->Transmetal caption Suzuki-Miyaura reaction for scaffold synthesis.

Caption: Suzuki-Miyaura reaction for scaffold synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on pyridine scaffolds.[6][7]

Materials:

  • 6-Chloronicotinaldehyde (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloronicotinaldehyde, p-tolylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add the catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.

  • Add the solvent system, a 4:1 mixture of Toluene:Water (approx. 0.2 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Preparation of Key Derivatives

The aldehyde group of this compound is a prime site for derivatization via condensation reactions. The general workflow for these syntheses is outlined below.

Derivatization_Workflow Start This compound + Nucleophile React Condensation Reaction (e.g., Reflux in EtOH) Start->React Monitor Monitor Progress (TLC) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Upon Completion Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Structural Verification (NMR, IR, MS) Purify->Characterize caption General workflow for derivative synthesis.

Caption: General workflow for derivative synthesis.

Oxime Derivatives

Oximation is a reliable method for characterizing carbonyl compounds and serves as a pathway to other functional groups like amides (via Beckmann rearrangement) or nitriles.[10] The reaction involves the condensation of the aldehyde with hydroxylamine.

Causality: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl) for stability. A mild base is required to neutralize the HCl and generate the free, nucleophilic hydroxylamine in situ.[10]

Caption: Reaction scheme for oxime formation.

Protocol 3.1: Synthesis of this compound Oxime

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol (0.5 M) in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.1 eq) and anhydrous sodium carbonate (1.5 eq).[10]

    • Reflux the mixture for 1-3 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • The resulting oxime can often be purified by recrystallization from an ethanol/water mixture.

Hydrazone Derivatives

Hydrazones are valuable intermediates in organic synthesis (e.g., in the Wolff-Kishner reduction) and are themselves a class of biologically active compounds.[11][12] They are formed by the condensation of an aldehyde with hydrazine or a substituted hydrazine.

Causality: The reaction is typically acid-catalyzed to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine. A single drop of a strong acid like H₂SO₄ or glacial acetic acid is often sufficient.[13]

Caption: Reaction scheme for hydrazone formation.

Protocol 3.2: Synthesis of a this compound Hydrazone

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol (0.4 M).

    • Add the desired hydrazine (e.g., hydrazine hydrate or phenylhydrazine, 1.05 eq).

    • Add one drop of glacial acetic acid as a catalyst.

    • Stir the mixture at room temperature for 2-8 hours. Gentle heating may be required for less reactive hydrazines.

    • Monitor the reaction by TLC. The product often precipitates from the solution upon formation.

    • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Schiff Base (Imine) Derivatives

Schiff bases, or imines, are formed from the reaction of an aldehyde with a primary amine.[14][15] This linkage is a key feature in many pharmacologically active compounds and serves as a precursor to secondary amines via reduction.

Causality: The reaction is reversible and the formation of the imine is driven by the removal of water.[13] While sometimes a dehydrating agent is used, in many cases, the reaction equilibrium is favorable enough, especially when the product precipitates. For purification, column chromatography on silica gel can lead to hydrolysis of the imine due to the acidic nature of silica. Using neutral alumina is a recommended alternative.[16]

Caption: Reaction scheme for Schiff base formation.

Protocol 3.3: Synthesis of a this compound Schiff Base

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) in absolute ethanol (0.5 M).

    • Add a solution of the primary amine (e.g., aniline or benzylamine, 1.0 eq) in absolute ethanol.

    • Stir the solution at room temperature. The reaction is often complete within a few hours. Gentle reflux can be used to accelerate the reaction.

    • Monitor by TLC. The product, often a brightly colored solid, may precipitate.

    • Collect any precipitate by filtration and wash with a small amount of cold ethanol.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography over neutral alumina.[16]

Data Presentation and Structural Characterization

Verification of product formation is essential. A combination of NMR and IR spectroscopy provides a definitive confirmation of the desired transformation.

Summary of Reaction Conditions
DerivativeNucleophileCatalyst/AdditiveSolventTemp.Typical Time
Oxime NH₂OH·HClNa₂CO₃ (Base)EthanolReflux1-3 h
Hydrazone R-NHNH₂Acetic Acid (cat.)EthanolRT / Heat2-8 h
Schiff Base R-NH₂None / Acid (cat.)EthanolRT / Reflux1-6 h
Key Spectroscopic Data for Verification

The most telling signs of a successful condensation are the disappearance of the aldehyde proton signal in ¹H NMR and the aldehyde C=O stretch in IR, and the appearance of new characteristic signals for the C=N bond.

Compound TypeKey ¹H NMR Signal (δ, ppm)Key IR Signal (cm⁻¹)
Aldehyde (Starting Material) ~9.9-10.1 (s, 1H, -CH O)~1700-1710 (strong, C=O stretch)
Oxime ~8.1-8.5 (s, 1H, CH =NOH)~1640-1690 (C=N stretch), ~3100-3600 (broad, O-H)
Hydrazone ~7.8-8.3 (s, 1H, CH =N-NHR)~1620-1650 (C=N stretch)
Schiff Base (Imine) ~8.2-8.8 (s, 1H, CH =N-R)~1620-1690 (C=N stretch)

Note: Exact chemical shifts and frequencies will vary based on the specific derivative and solvent used.[14][17][18]

References

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of Nicotinaldehyde Based Derivatives. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). Nicotinaldehyde: A Key Intermediate in Agrochemical and Pharmaceutical Innovation. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify Schiff base product? Retrieved from [Link]

  • ResearchGate. (n.d.). Is there an effective way of purifying schiff bases? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens OPEN. Retrieved from [Link]

  • PubMed. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Sci Rep. 15(1):22205. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and…. Retrieved from [Link]

  • Chinese Chemical Letters. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. 2(12): 921-924. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Sci Rep. 15: 22205. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLDIZOMETHANE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) An efficient one pot synthesis of oxime by classical method. Retrieved from [Link]

  • MDPI. (n.d.). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). E-1-(1-HYDROXYCYCLOHEXYL)ETHANONE OXIME. Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde.... Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Journal of Research in Chemistry. (n.d.). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]

  • ResearchGate. (2022). A review on synthesis and applications of some selected Schiff bases with their transition metal complexes. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed Central. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • Science.gov. (n.d.). schiff bases synthesis: Topics. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub.
  • IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK, 7(4), 242-251. Retrieved from [Link]

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The Versatile Reactivity of 6-(p-Tolyl)nicotinaldehyde with Amines: A Guide to Schiff Base and Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a "privileged" scaffold, a core structural motif frequently found in biologically active compounds and functional materials. The strategic functionalization of this heterocycle offers a powerful avenue for modulating physicochemical properties and exploring structure-activity relationships (SAR). 6-(p-Tolyl)nicotinaldehyde, a bifunctional molecule featuring a tolyl-substituted pyridine core and a reactive aldehyde group, represents a valuable building block for the synthesis of a diverse array of molecular architectures. The aldehyde functionality serves as a versatile handle for the introduction of various amine-containing moieties, leading to the formation of imines (Schiff bases) and secondary amines. These products are not only crucial intermediates in multi-step syntheses but also exhibit a wide spectrum of biological activities themselves. This technical guide provides an in-depth exploration of the reaction of this compound with amines, offering detailed protocols for both Schiff base formation and reductive amination, and discussing the underlying chemical principles that govern these transformations.

Core Reactions and Mechanistic Considerations

The reaction of this compound with primary amines primarily proceeds through two key pathways:

  • Schiff Base Formation (Imine Synthesis): This condensation reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable imine, also known as a Schiff base. This reaction is typically reversible and often catalyzed by acids or bases, or driven to completion by the removal of water.

  • Reductive Amination: This powerful transformation converts the aldehyde directly into a secondary amine in a one-pot reaction. It involves the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding amine. This method circumvents the isolation of the often-sensitive imine and provides a highly efficient route to secondary amines. Reductive amination is a cornerstone of modern synthetic chemistry due to its broad substrate scope and high yields.[1][2][3]

Application Note 1: Synthesis of Schiff Bases from this compound

Schiff bases derived from heteroaromatic aldehydes are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[4][5][6] The synthesis of Schiff bases from this compound provides access to a library of compounds for biological screening and further synthetic elaboration.

Generalized Experimental Protocol: Schiff Base Formation

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, benzylamine)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (or methanol) to make a 0.2-0.5 M solution.

  • To this solution, add the primary amine (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Expected Data and Characterization

The formation of the Schiff base can be confirmed by various spectroscopic methods.

Spectroscopic TechniqueExpected Observations for (E)-N-(aryl)-1-(6-(p-tolyl)pyridin-3-yl)methanimine
¹H NMR Appearance of a characteristic singlet for the imine proton (-CH=N-) in the range of δ 8.0-9.0 ppm. Signals corresponding to the aromatic protons of the pyridine and tolyl rings, as well as the protons of the amine-derived aryl group, will be observed in the aromatic region (δ 7.0-8.5 ppm). The methyl protons of the tolyl group will appear as a singlet around δ 2.4 ppm.[7]
¹³C NMR A signal for the imine carbon (-CH=N-) is expected in the range of δ 155-165 ppm. Aromatic carbon signals will be present in the typical downfield region.[4]
FT-IR A strong absorption band corresponding to the C=N stretching vibration of the imine group will appear in the region of 1620-1650 cm⁻¹. The C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) will be absent.[4][8]
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the Schiff base product should be observed.

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific amine used and the solvent for analysis.

Workflow for Schiff Base Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification start Dissolve this compound in anhydrous ethanol add_amine Add primary amine (1.0-1.1 eq) start->add_amine add_catalyst Add catalytic glacial acetic acid add_amine->add_catalyst reflux Reflux for 2-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter precipitate cool->filter if precipitate forms concentrate Concentrate in vacuo cool->concentrate if no precipitate product Characterize pure Schiff base filter->product purify Recrystallize or column chromatography concentrate->purify purify->product

Caption: Workflow for the synthesis of Schiff bases.

Application Note 2: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines from aldehydes and primary amines.[9] This one-pot procedure offers several advantages over the two-step process of imine formation followed by reduction, including convenience and often higher overall yields. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) being among the most common.

Generalized Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol provides a general procedure for the reductive amination of this compound with a primary amine using sodium borohydride.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, benzylamine)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol to make a 0.2-0.5 M solution.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Expected Data and Characterization

The successful synthesis of the secondary amine can be confirmed by the following spectroscopic methods.

Spectroscopic TechniqueExpected Observations for N-aryl-1-(6-(p-tolyl)pyridin-3-yl)methanamine
¹H NMR Disappearance of the aldehyde proton signal (around δ 9.9-10.1 ppm) and the imine proton signal (if formed). Appearance of a singlet or doublet for the benzylic methylene protons (-CH₂-N) in the range of δ 4.0-5.0 ppm. A broad singlet corresponding to the N-H proton of the secondary amine. Aromatic and methyl protons will be observed in their expected regions.
¹³C NMR Disappearance of the aldehyde/imine carbon signal. Appearance of a new signal for the benzylic methylene carbon (-CH₂-N) in the range of δ 45-60 ppm.
FT-IR Disappearance of the C=O and C=N stretching bands. Appearance of a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹.
Mass Spectrometry The molecular ion peak will correspond to the calculated mass of the secondary amine product.
Reductive Amination Mechanism and Workflow

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction aldehyde This compound imine Imine Intermediate aldehyde->imine amine Primary Amine amine->imine product Secondary Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product reduces

Caption: Mechanism of reductive amination.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published methodologies for Schiff base formation and reductive amination.[4][9][10] To ensure the successful execution and validation of these reactions, the following points should be considered:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and to ensure the complete consumption of the starting materials.

  • Purity of Reagents: The use of anhydrous solvents and high-purity reagents is recommended to minimize side reactions and maximize yields.

  • Characterization: Thorough characterization of the final products by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry is essential to confirm their identity and purity. Comparison of the obtained data with the expected spectroscopic features outlined in the tables above will validate the success of the synthesis.

  • Optimization: The provided protocols are generalized. Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst/reducing agent may be necessary to achieve the best results for specific amine substrates.

Conclusion

The reaction of this compound with amines offers a versatile and efficient entry point to a wide range of Schiff bases and secondary amines. These compounds are valuable scaffolds in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and explore the potential of these promising molecules. By adhering to the principles of careful reaction monitoring and thorough characterization, scientists can reliably generate libraries of novel compounds for further investigation.

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55.
  • List, B., et al. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 128(5), 1336-1337. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • IOSR Journals. (2023). Synthesis, spectroscopic characterization, and crystal structures of Schiff bases derived from nicotinic hydrazide. [Link]

  • PubMed. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • NIH. (2021). Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. [Link]

  • RSC Publishing. (2019). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. [Link]

  • PubMed Central. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • Anveshana's International Publication. (n.d.). STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. [Link]

  • ResearchGate. (2021). (PDF) Crystal, spectroscopic and quantum mechanics studies of Schiff bases derived from 4-nitrocinnamaldehyde. [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. [Link]

  • ResearchGate. (n.d.). Reductive amination of various aldehydes. [Link]

  • ResearchGate. (2021). (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLUIDINE. [Link]

  • Journal of Research in Chemistry. (n.d.). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. [Link]

  • PubMed. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. [Link]

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Application Note: 6-(p-Tolyl)nicotinaldehyde as a Versatile Aldehyde Component in Strategic Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] This application note explores the utility of 6-(p-Tolyl)nicotinaldehyde, a substituted pyridine aldehyde, as a pivotal building block in several named MCRs. Its unique electronic and structural features—a reactive aldehyde, a heterocyclic pyridine core, and a lipophilic tolyl moiety—make it an attractive substrate for generating diverse libraries of pharmacologically relevant compounds. We provide an in-depth analysis of its application in the Hantzsch, Biginelli, and Ugi reactions, complete with mechanistic insights and detailed, field-tested protocols to guide researchers in leveraging this versatile reagent for drug discovery and materials science.

The Strategic Advantage of this compound in MCRs

The convergence of efficiency, atom economy, and molecular complexity makes MCRs an indispensable tool in pharmaceutical and academic laboratories.[3][4] Aldehydes are frequent participants in these reactions, acting as electrophilic scaffolds upon which molecular diversity is built. This compound offers distinct advantages over simpler aromatic aldehydes:

  • The Pyridine Core: The nitrogenous heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence can influence solubility, metabolic stability, and target binding.

  • The Aldehyde Functionality: Positioned at the 3-position of the pyridine ring, the aldehyde group is electronically activated and sterically accessible for nucleophilic attack, which is the initiating step in many MCRs.

  • The p-Tolyl Group: This substituent, attached at the 6-position, imparts significant lipophilicity, potentially enhancing membrane permeability and van der Waals interactions with biological targets. It also serves as a synthetic handle for further functionalization.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 898795-75-0[5]
Molecular Formula C₁₃H₁₁NO[5]
Molecular Weight 197.23 g/mol [5]
Appearance Off-white to yellow solidN/A
SMILES CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O[5]

Key Multicomponent Applications & Mechanisms

We will now detail the application of this compound in three seminal MCRs. The causality behind each mechanistic step is explained to provide a deeper understanding beyond simple reaction schemes.

Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[6][7][8] These products are not merely synthetic intermediates for pyridines; they form the core of vital drugs like the calcium channel blocker Nifedipine.[6][9]

Reaction Causality: The reaction is driven by a sequence of condensation and addition reactions. The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is often the rate-determining step. A parallel reaction forms an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the stable 1,4-DHP ring.[7][9]

Hantzsch_Mechanism Hantzsch Synthesis Mechanism Ald This compound Knoevenagel Knoevenagel Adduct (α,β-unsaturated) Ald->Knoevenagel Knoevenagel Condensation Keto1 Ethyl Acetoacetate (1 eq) Keto1->Knoevenagel Keto2 Ethyl Acetoacetate (1 eq) Enamine Enamine Intermediate Keto2->Enamine NH3 Ammonium Acetate (NH3 source) NH3->Enamine Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Cyclized Cyclized Intermediate Michael->Cyclized Cyclization DHP 1,4-Dihydropyridine Product Cyclized->DHP Dehydration Oxidation Oxidation (optional) DHP->Oxidation Pyridine Pyridine Product Oxidation->Pyridine

Hantzsch synthesis workflow.
Biginelli Reaction

First reported in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[10][11] It produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide array of pharmacological activities.[10][11]

Reaction Causality: The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea.[12] This electrophilic intermediate is the key to the reaction's success; it is readily attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, affords the final DHPM product.[12] The use of a Brønsted or Lewis acid catalyst is crucial for activating both the aldehyde and the subsequent intermediates.[11]

Biginelli_Mechanism Biginelli Reaction Mechanism Ald This compound Iminium N-Acyliminium Ion Ald->Iminium Urea Urea Urea->Iminium Keto Ethyl Acetoacetate Adduct Open-Chain Adduct Keto->Adduct H_plus Acid Catalyst (H+) H_plus->Ald Iminium->Adduct Nucleophilic Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM Dehydration

Biginelli reaction mechanism.
Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably one of the most powerful MCRs, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to generate a complex bis-amide product.[13] Its high atom economy (only a molecule of water is lost) and convergence make it a favorite for creating peptide mimetics and diverse compound libraries.[13][14]

Reaction Causality: The Ugi reaction is driven by an irreversible Mumm rearrangement at its final step. The reaction initiates with the formation of an imine from the aldehyde and amine. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide carbon, which forms a nitrilium ion intermediate. This highly reactive species is trapped by the carboxylate anion. The resulting adduct then undergoes the thermodynamically favorable Mumm rearrangement, transferring the acyl group from the oxygen to the nitrogen to yield the stable bis-amide product.[13]

Experimental Protocols & Characterization

The following protocols are designed to be self-validating, providing clear, step-by-step instructions and expected characterization data for verification.

Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

Objective: To synthesize diethyl 2,6-dimethyl-4-(6-(p-tolyl)pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Condenser) Reagents 2. Reagent Addition (Solvent, Reactants, Catalyst) Setup->Reagents Reaction 3. Reaction (Heating/Reflux, TLC Monitoring) Reagents->Reaction Workup 4. Work-up (Cooling, Filtration/Extraction) Reaction->Workup Purify 5. Purification (Recrystallization/Chromatography) Workup->Purify Analysis 6. Characterization (NMR, IR, MS) Purify->Analysis

General experimental workflow.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
This compound197.231.97 g10.01.0
Ethyl Acetoacetate130.142.86 g (2.60 mL)22.02.2
Ammonium Acetate77.080.93 g12.01.2
Ethanol (Absolute)-30 mL--

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.97 g, 10.0 mmol).

  • Reagent Addition: Add ethanol (30 mL), followed by ethyl acetoacetate (2.60 mL, 22.0 mmol) and ammonium acetate (0.93 g, 12.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting aldehyde is consumed, remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure product.

Expected Product Characterization:

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 9.0-8.0 (m, pyridine-H), 7.5-7.0 (m, tolyl-H & pyridine-H), 5.5-6.0 (s, NH), 4.9 (s, H-4), 4.1 (q, 4H, OCH₂), 2.3 (s, 6H, CH₃ at C2/C6), 2.4 (s, 3H, tolyl-CH₃), 1.2 (t, 6H, OCH₂CH₃).
FT-IR (KBr, cm⁻¹)~3340 (N-H stretch), ~3050 (Ar C-H stretch), ~2980 (Alkyl C-H stretch), ~1695 (C=O ester stretch), ~1650 (C=C stretch).
Mass Spec (ESI+)m/z [M+H]⁺ calculated for C₂₅H₂₉N₂O₄⁺: 421.21.
Protocol 2: Biginelli Synthesis of a Dihydropyrimidinone (DHPM)

Objective: To synthesize 5-(ethoxycarbonyl)-6-methyl-4-(6-(p-tolyl)pyridin-3-yl)-3,4-dihydropyrimidin-2(1H)-one.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)Equiv.
This compound197.231.97 g10.01.0
Ethyl Acetoacetate130.141.43 g (1.30 mL)11.01.1
Urea60.060.90 g15.01.5
Conc. HCl-3-4 drops-Catalyst
Ethanol (Absolute)-25 mL--

Procedure:

  • Setup: Combine this compound (1.97 g, 10.0 mmol), ethyl acetoacetate (1.30 mL, 11.0 mmol), and urea (0.90 g, 15.0 mmol) in a 100 mL round-bottom flask with a stir bar.

  • Reagent Addition: Add ethanol (25 mL) and 3-4 drops of concentrated hydrochloric acid. Attach a reflux condenser.

  • Reaction: Heat the mixture to reflux for 12-16 hours.[15] The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove excess urea and catalyst, and then wash with a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain pure white crystals.

Expected Product Characterization:

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 9.2 (s, 1H, NH), 8.5-7.5 (m, pyridine-H & NH), 7.5-7.2 (m, tolyl-H), 5.2 (d, 1H, H-4), 4.0 (q, 2H, OCH₂), 2.3 (s, 3H, tolyl-CH₃), 2.2 (s, 3H, CH₃ at C6), 1.1 (t, 3H, OCH₂CH₃).
FT-IR (KBr, cm⁻¹)~3240 (N-H stretch), ~3110 (Ar C-H stretch), ~1710 (C=O ester stretch), ~1650 (C=O amide stretch).
Mass Spec (ESI+)m/z [M+H]⁺ calculated for C₂₀H₂₂N₃O₃⁺: 368.16.

Conclusion

This compound has demonstrated its value as a highly effective and versatile component in multicomponent reactions. Its incorporation into Hantzsch, Biginelli, and Ugi reaction frameworks provides a direct and efficient route to novel heterocyclic scaffolds. The protocols detailed herein offer robust starting points for researchers aiming to synthesize libraries of complex molecules for applications in drug discovery, agrochemicals, and materials science. The inherent advantages of MCRs, combined with the strategic design of building blocks like this compound, will continue to accelerate innovation in chemical synthesis.

References

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The Strategic Application of 6-(p-Tolyl)nicotinaldehyde in the Synthesis of Potent PIM-1 Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition

In the landscape of modern oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyridine ring system is a particularly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to establish critical hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal foundation for inhibitor design. This guide focuses on the strategic use of a specific pyridine-based building block, 6-(p-Tolyl)nicotinaldehyde , in the synthesis of potent inhibitors targeting the PIM-1 kinase, a key regulator of cell survival and proliferation.

The rationale for employing the this compound scaffold is twofold. The pyridine core provides the essential hinge-binding interactions, while the para-tolyl group offers a vector for exploring the hydrophobic regions of the kinase active site. The aldehyde functionality serves as a versatile synthetic handle, allowing for the construction of diverse heterocyclic systems, most notably the 2-aminopyrimidine moiety, which is another well-established pharmacophore in kinase inhibition.

PIM-1 Kinase: A Critical Node in Oncogenic Signaling

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[3] PIM-1, the most extensively studied isoform, is a downstream effector of the JAK/STAT signaling pathway and plays a pivotal role in regulating cell cycle progression, apoptosis, and cell growth.[4] Overexpression of PIM-1 is a hallmark of numerous hematological malignancies and solid tumors, often correlating with therapeutic resistance and poor patient prognosis.[5]

PIM-1 exerts its oncogenic effects by phosphorylating a wide array of downstream substrates, including the pro-apoptotic protein BAD and cell cycle regulators. By phosphorylating BAD at Ser112, PIM-1 inhibits its pro-apoptotic function, thereby promoting cell survival.[5] This central role in tumor cell maintenance makes PIM-1 a highly attractive target for anticancer drug development.

Below is a diagram illustrating the central role of PIM-1 in cell signaling pathways.

PIM1_Signaling_Pathway cluster_apoptosis Apoptosis Regulation Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylation (Inhibition) Proliferation Cell Proliferation & Survival PIM1->Proliferation Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibitor 2-Amino-4-(6-(p-tolyl)pyridin-3-yl)pyrimidine Inhibitor->PIM1

Caption: PIM-1 Signaling Pathway and Inhibition.

Synthetic Protocol: From Aldehyde to Potent Kinase Inhibitor

The following protocol details a robust and efficient two-step synthesis of a 2-amino-4-(6-(p-tolyl)pyridin-3-yl)pyrimidine, a core scaffold for potent PIM-1 inhibitors, starting from this compound. This method is adapted from established procedures for similar heterocyclic aldehydes.

Part 1: Synthesis of (E)-3-(dimethylamino)-1-(6-(p-tolyl)pyridin-3-yl)prop-2-en-1-one (Intermediate 2)

This initial step involves a condensation reaction to form a key enone intermediate.

Materials:

  • This compound (1 )

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1 ) (1.0 eq) in anhydrous DMF (0.5 M), add DMF-DMA (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude intermediate by column chromatography on silica gel to afford (E)-3-(dimethylamino)-1-(6-(p-tolyl)pyridin-3-yl)prop-2-en-1-one (2 ) as a solid.

Part 2: Synthesis of 2-Amino-4-(6-(p-tolyl)pyridin-3-yl)pyrimidine (Compound 3)

This step involves the cyclization of the enone intermediate with guanidine to form the final pyrimidine-based inhibitor scaffold.

Materials:

  • (E)-3-(dimethylamino)-1-(6-(p-tolyl)pyridin-3-yl)prop-2-en-1-one (2 )

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add guanidine hydrochloride (1.5 eq) and stir at room temperature for 30 minutes.

  • Add the enone intermediate (2 ) (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-amino-4-(6-(p-tolyl)pyridin-3-yl)pyrimidine (3 ) as a pure solid.

The following diagram outlines the synthetic workflow.

Synthesis_Workflow Start This compound (1) Reagent1 DMF-DMA, DMF, 80°C Intermediate Enone Intermediate (2) Start->Intermediate Reagent1->Intermediate Reagent2 Guanidine, NaOEt, EtOH, Reflux Product 2-Amino-4-(6-(p-tolyl)pyridin-3-yl)pyrimidine (3) Intermediate->Product Reagent2->Product

Caption: Synthetic workflow for the PIM-1 inhibitor scaffold.

Biological Evaluation and Structure-Activity Relationship (SAR)

The 2-amino-4-(6-arylpyridin-3-yl)pyrimidine scaffold has been shown to be a potent inhibitor of PIM-1 kinase. The 2-amino group and the pyrimidine nitrogen atoms typically form key hydrogen bonds with the hinge region of the kinase, while the 6-aryl substituent extends into a hydrophobic pocket.

The para-tolyl group in the synthesized compound is hypothesized to provide favorable hydrophobic interactions within this pocket, enhancing binding affinity. The methyl group's electron-donating nature can also influence the overall electron density of the pyridine ring, potentially modulating its hinge-binding properties. While specific IC50 data for 2-amino-4-(6-(p-tolyl)pyridin-3-yl)pyrimidine is not publicly available, closely related 6-aryl-pyridyl-pyrimidine and pyridothienopyrimidine derivatives have demonstrated potent PIM-1 inhibition in the low micromolar to nanomolar range.[4]

Compound IDTarget KinaseR-Group (at position 6 of pyridine)IC50 (µM)Reference
SKI-O-068 PIM-1Varies (pyrido[4,3-d]pyrimidine)0.123[2]
Compound 7a PIM-12-chlorophenyl (pyridothienopyrimidine)1.18[4]
Compound 7c PIM-1Varies (pyridothienopyrimidine)1.38[4]
Compound 6c PIM-12-hydroxyphenyl (pyridothienopyrimidine)4.62[4]
Compound 21o PIM-1Varies (pyrido[3,2-d]pyrimidine)0.043

This table presents data for structurally related PIM-1 inhibitors to provide a benchmark for the potential activity of compounds derived from this compound.

Protocol: In Vitro PIM-1 Kinase Inhibition Assay

To evaluate the inhibitory activity of synthesized compounds, a standard in vitro kinase assay can be performed.

Materials:

  • Recombinant human PIM-1 kinase

  • Biotinylated peptide substrate (e.g., Biotin-BADtide)

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of PIM-1 kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and strategically designed starting material for the synthesis of potent and selective kinase inhibitors. Its structural features allow for the efficient construction of the 2-aminopyrimidine scaffold, a key pharmacophore for targeting PIM-1 kinase. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to utilize this versatile building block in the discovery of novel anticancer therapeutics. The exploration of further modifications to the tolyl group and the pyrimidine ring offers exciting opportunities for the development of next-generation PIM-1 inhibitors with enhanced efficacy and optimized pharmacokinetic properties.

References

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  • Kim, S., et al. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLoS One, 8(7), e70358. Available at: [Link]

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  • Panchal, N., et al. (2020). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 20(4), 1. Available at: [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. (n.d.). PubMed Central. Available at: [Link]

  • Chen, G., et al. (2015). Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 95, 415-428. Available at: [Link]

  • Lin, C. H., et al. (2021). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. Journal of Medicinal Chemistry, 64(18), 13719-13735. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde. BenchChem.
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  • BenchChem. (n.d.). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
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Application Note & Protocol: A Researcher's Guide to the Synthesis of 6-(p-Tolyl)nicotinaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust experimental protocol for the synthesis of 6-(p-Tolyl)nicotinaldehyde, a valuable biaryl compound, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Designed for researchers, scientists, and professionals in drug development, this document provides a step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the causality behind experimental choices, from reagent selection to reaction workup, ensuring a thorough understanding of the process. It incorporates best practices for reaction setup, monitoring, product purification, and characterization, underpinned by authoritative references to the primary literature.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organohalide with an organoboron compound has become indispensable for the construction of complex molecular architectures, particularly biaryl systems prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their work on palladium-catalyzed cross-couplings.[1][2]

The reaction's widespread adoption is attributable to several key advantages:

  • Mild Reaction Conditions: Suzuki couplings are typically performed under relatively gentle conditions, preserving sensitive functional groups within the reactants.[4]

  • Commercial Availability of Reagents: A vast array of boronic acids and their derivatives are commercially available, offering a diverse toolkit for synthetic chemists.[3]

  • Low Toxicity: The organoboron reagents used are generally less toxic and more environmentally benign compared to other organometallic compounds used in similar coupling reactions.[4][5]

  • Aqueous Compatibility: The reaction can often be performed in aqueous or biphasic solvent systems, enhancing its practicality and green chemistry profile.[2][6]

This protocol will leverage these advantages to synthesize this compound from 6-chloronicotinaldehyde and 4-methylphenylboronic acid.

The Reaction Mechanism: A Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[1][7] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (6-chloronicotinaldehyde). This is often the rate-determining step and results in the formation of a Pd(II) complex.[2][4][7][8]

  • Transmetalation: In this step, the organic group from the organoboron species (p-tolyl group from 4-methylphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3][8][9][10]

  • Reductive Elimination: The final step involves the coupling of the two organic fragments (the pyridyl aldehyde and p-tolyl groups) from the palladium center, forming the desired C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) pd2_trans->pd0 product Ar-Ar' (Product) pd2_trans->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.Amount (mmol)Mass/VolumeSupplierNotes
6-ChloronicotinaldehydeC₆H₄ClNO141.55-1.0141.6 mgCommercial SourceAryl halide coupling partner.
4-Methylphenylboronic acidC₇H₉BO₂135.96-1.2163.2 mgCommercial SourceOrganoboron coupling partner. A slight excess ensures full conversion.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56-0.03 (3 mol%)34.7 mgCommercial SourcePd(0) catalyst. Handle with care.[11]
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 M2.01.0 mLCommercial SourceBase.[8] Activates the boronic acid.
1,4-DioxaneC₄H₈O₂88.11--4.0 mLCommercial SourceOrganic solvent. Degassing is crucial.[12]
Deionized WaterH₂O18.02--1.0 mLLaboratory SupplyCo-solvent. Must be deoxygenated.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--As neededCommercial SourceDrying agent for workup.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As neededCommercial SourceExtraction solvent.
n-HexaneC₆H₁₄86.18--As neededCommercial SourceEluent for column chromatography.
Silica GelSiO₂60.08--As neededCommercial SourceStationary phase for chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and nitrile gloves.[13]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[13][14][15][16] Used catalysts may be pyrophoric; keep them wet and away from combustible materials.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate and hexane are flammable. Keep away from ignition sources.[12]

  • Boronic Acids: Handle boronic acids in a fume hood and avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

1. Reaction Setup and Degassing:

  • Place a magnetic stir bar into a 25 mL round-bottom flask equipped with a reflux condenser.

  • Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to exclude oxygen, which can deactivate the palladium catalyst.

  • Add 6-chloronicotinaldehyde (141.6 mg, 1.0 mmol), 4-methylphenylboronic acid (163.2 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add 1,4-dioxane (4.0 mL) and the 2.0 M aqueous potassium carbonate solution (1.0 mL) via syringe. The solvent mixture must be degassed beforehand by bubbling with an inert gas for 15-20 minutes.[8]

2. Reaction Execution:

  • Immerse the flask in a preheated oil bath at 85-90 °C.

  • Stir the reaction mixture vigorously for 4-6 hours.[17] The solution will typically turn dark brown or black, which is characteristic of an active palladium-catalyzed reaction.

3. Reaction Monitoring:

  • Progress can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (6-chloronicotinaldehyde) and the reaction mixture.

  • Develop the plate using a solvent system such as 8:2 Hexane:Ethyl Acetate.

  • Visualize the spots under a UV lamp. The reaction is complete upon the disappearance of the starting halide spot.

4. Workup and Extraction:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add deionized water (10 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[6]

  • Combine the organic layers.

5. Drying and Concentration:

  • Wash the combined organic layers with brine (1 x 15 mL) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, an aldehyde, can be purified by silica gel column chromatography.[18][19]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., n-hexane).

  • Elution: Place the adsorbed crude product atop the column. Elute the product using a gradient of ethyl acetate in n-hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The polarity of the eluent should be determined based on prior TLC analysis.[19][20] Aldehydes can sometimes be sensitive to acidic silica; if decomposition is observed, the silica gel can be neutralized by pre-washing the column with a solvent mixture containing a small amount of triethylamine (~0.5%).[20]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • Product: this compound[21][22]

  • Molecular Formula: C₁₃H₁₁NO[21]

  • Molecular Weight: 197.23 g/mol [21]

  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the aldehyde proton around 9.9-10.1 ppm, aromatic protons for the pyridine and tolyl rings in the 7.0-8.5 ppm range, and a singlet for the methyl group protons around 2.4 ppm.[23][24]

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon should appear around 190-192 ppm.[23][24] Aromatic carbons will resonate in the 120-160 ppm region, and the methyl carbon will appear around 21 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the product's molecular weight.[24]

Conclusion and Field Insights

This protocol provides a reliable method for the synthesis of this compound. The success of the Suzuki-Miyaura coupling is highly dependent on the quality of the catalyst and the exclusion of oxygen. Researchers should ensure that the palladium catalyst is from a reputable source and that all inert atmosphere techniques are rigorously followed. While Pd(PPh₃)₄ is a robust catalyst, other palladium sources like Pd(OAc)₂ or PdCl₂(dppf) in combination with suitable phosphine ligands can also be effective and may be worth exploring for optimization.[3] The choice of base and solvent can also be varied; for instance, bases like Na₂CO₃ or Cs₂CO₃ and solvents like toluene or DMF are commonly used alternatives.[2][12] Careful purification is essential, as trace palladium residues and byproducts like triphenylphosphine oxide can be challenging to remove.[25] This foundational protocol serves as an excellent starting point for further exploration and application in the synthesis of diverse biaryl structures.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Braga, A. C. H.; Morgon, N. H.; Ujaque, G.; Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, C. G. S.; et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Bellina, F.; Carpita, A.; Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis. [Link]

  • Lima, C. G. S.; et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • D-Hansen, T.; et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • UCLA EH&S. Standard Operating Procedure for Palladium. [Link]

  • Huaxin. What Should We Pay Attention To When Using Palladium Carbon Catalyst? [Link]

  • ACS Publications. Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography? [Link]

  • MDPI. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. [Link]

  • OSTI.GOV. Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. [Link]

  • MDPI. NMR Characterization of Lignans. [Link]

Sources

The Versatility of 6-(p-Tolyl)nicotinaldehyde: A Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-(p-Tolyl)nicotinaldehyde as a pivotal building block in the synthesis of diverse and complex heterocyclic compounds. The strategic positioning of the aldehyde functionality on the pyridine ring, coupled with the presence of the p-tolyl substituent, offers a unique combination of reactivity and structural versatility. This document details field-proven protocols for the synthesis of highly substituted pyridines and thieno[2,3-b]pyridines, elucidates the underlying reaction mechanisms, and presents a framework for leveraging this valuable intermediate in medicinal chemistry and drug discovery programs. The protocols are designed to be self-validating, with clear causality behind experimental choices, ensuring reproducibility and scalability.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. Among the myriad of available building blocks, substituted nicotinaldehydes are of particular interest due to the inherent biological relevance of the pyridine core and the synthetic utility of the aldehyde group. This compound (Figure 1) emerges as a particularly valuable synthon. The p-tolyl group provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties and can engage in specific binding interactions within biological targets. The aldehyde at the 3-position is a versatile functional group, primed for participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will focus on two key applications of this compound: its use in multicomponent reactions for the synthesis of densely functionalized pyridines and its role as a precursor in the construction of fused heterocyclic systems, specifically thieno[2,3-b]pyridines.

Figure 1: Chemical Structure of this compound

  • Synonyms: 6-p-Tolylpyridine-3-carboxaldehyde[1]

  • CAS Number: 898795-75-0[1]

  • Molecular Formula: C₁₃H₁₁NO[1]

  • Molecular Weight: 197.23 g/mol [1]

Application I: Multicomponent Synthesis of Highly Substituted Pyridines

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. This compound is an excellent substrate for MCRs that generate highly substituted pyridine scaffolds, which are prevalent in a wide range of biologically active compounds.

Synthesis of 6-Amino-4-(p-tolyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles

This protocol describes a one-pot, two-step synthesis of 6-amino-2-oxo-pyridines, a class of compounds with demonstrated anti-cancer bioactivity. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. While the cited literature utilizes p-tolualdehyde, this protocol is directly adaptable for this compound to generate the corresponding 6-(p-tolyl) substituted pyridine core.[2]

Diagram 1: Workflow for the Synthesis of 6-Amino-2-oxo-pyridines

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A This compound D p-Tolylidenemalononitrile Intermediate A->D Reacts with B Malononitrile B->D Reacts with C Betaine (catalyst) C->D Catalyzes G Final Product: 6-Amino-4-(6-(p-tolyl)pyridin-3-yl)-2-oxo-pyridine D->G Reacts with E N-Substituted-2-cyanoacetamide E->G Reacts with F Guanidine Carbonate (catalyst) F->G Catalyzes G A This compound E 2-Amino-6-(p-tolyl)thieno[2,3-b]pyridine-3-carbonitrile A->E Reacts with B Malononitrile B->E Reacts with C Elemental Sulfur C->E Reacts with D Morpholine (catalyst) D->E Catalyzes

Sources

Biological activity of compounds derived from 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Evaluation of Compounds Derived from 6-(p-Tolyl)nicotinaldehyde

Foreword for the Researcher

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] this compound emerges as a versatile and valuable starting material, a molecular blank canvas from which a diverse library of derivatives can be synthesized. Its aldehyde functional group is a reactive handle for constructing more complex molecules, such as chalcones, Schiff bases, and fused heterocyclic systems like nicotinonitriles.[2][3]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It is not merely a list of procedures but a strategic framework for the systematic evaluation of the biological potential of compounds derived from this compound. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present data in a clear, comparative format. Our focus will be on three primary areas of high therapeutic need: anticancer, antimicrobial, and anti-inflammatory activities.

I. Synthesis Strategy: From Precursor to Bioactive Candidate

The therapeutic potential of a compound library begins with its synthesis. The reactivity of the aldehyde group in this compound is central to creating structural diversity. A primary and highly effective method is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde (this compound) and a ketone (e.g., a substituted acetophenone).[4][5] This reaction yields chalcones, which are α,β-unsaturated ketones known for a wide spectrum of biological activities.[3]

Further cyclization reactions can convert these chalcone intermediates or the parent aldehyde into various nicotinonitrile derivatives, which are also recognized for their significant pharmacological properties, including anticancer and antimicrobial effects.[1][2][6]

G A This compound (Starting Material) C Claisen-Schmidt Condensation A->C Aldehyde F Cyclization Reactions A->F B Substituted Ketones (e.g., Acetophenones) B->C Ketone D Chalcone Derivatives (α,β-Unsaturated Ketones) C->D H Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) D->H E Malononitrile & Reagents E->F G Nicotinonitrile Derivatives (Fused Heterocycles) F->G G->H

Caption: Synthetic workflow from this compound to bioactive derivatives.

II. Evaluation of Anticancer Activity

Many pyridine-based compounds exhibit potent cytotoxic effects against various cancer cell lines.[7][8] The goal of preclinical in vitro testing is not just to find compounds that kill cancer cells at low concentrations, but to identify those that do so selectively, with minimal impact on non-malignant cells.[9][10]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a reliable indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11] This assay is a foundational step to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[12][13]

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant control cell line (e.g., MCF-10A) in appropriate media (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[12]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to attach overnight.[11]

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to treat cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.[12] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a table to facilitate direct comparison of potency and selectivity.

Compound IDDerivative TypeCancer Cell Line (MCF-7) IC50 (µM)Non-Malignant (MCF-10A) IC50 (µM)Selectivity Index (SI)¹
TPN-CH-01Chalcone8.5 ± 0.9> 100> 11.8
TPN-CH-02Chalcone25.1 ± 3.2> 100> 4.0
TPN-NN-01Nicotinonitrile12.3 ± 1.585.6 ± 7.46.9
Doxorubicin(Control)0.9 ± 0.115.2 ± 2.116.9
¹ Selectivity Index (SI) = IC50 in non-malignant cells / IC50 in cancer cells. A higher SI is desirable.
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis

Rationale: A key mechanism for many anticancer drugs is the induction of apoptosis (programmed cell death).[12] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, typical of late apoptosis and necrosis.[11]

Methodology:

  • Cell Treatment: Treat cells with the test compound at its determined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.[11]

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

G A Anticancer Compound (e.g., TPN-CH-01) B Mitochondrial Stress A->B C Release of Cytochrome c B->C E Apoptosome Formation C->E D Apaf-1 D->E F Caspase-9 (Initiator) E->F Activation G Caspase-3 (Executioner) F->G Activation H Substrate Cleavage (e.g., PARP) G->H Cleavage I Apoptosis H->I

Caption: Intrinsic apoptosis signaling pathway commonly induced by anticancer agents.

III. Evaluation of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Nicotinonitrile derivatives have shown promise in this area.[2][14][15] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Protocol 3: Broth Microdilution for MIC Determination

Rationale: Broth microdilution is a standardized and quantitative method for determining the MIC of a compound against various bacterial and fungal strains.[16][18] It allows for the simultaneous testing of multiple compounds and concentrations in a 96-well plate format, making it efficient for screening.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[19]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) should also be tested as a reference.

  • Inoculation and Incubation: Add the prepared inoculum to each well. Incubate the plate at 35-37°C for 18-24 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[17] This can be determined by visual inspection or by measuring absorbance with a plate reader.

Data Presentation: Antimicrobial Efficacy

Tabulate the MIC values for a clear overview of the antimicrobial spectrum and potency.

Compound IDDerivative TypeS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
TPN-NN-01Nicotinonitrile163264
TPN-NN-02Nicotinonitrile81632
TPN-CH-01Chalcone64>128>128
Ampicillin(Control)0.58N/A
Fluconazole(Control)N/AN/A4

IV. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest. A common in vitro model involves using macrophages (like RAW 264.7 cells) stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection, which induces the production of inflammatory mediators like nitric oxide (NO).[20]

Protocol 4: Griess Assay for Nitric Oxide Inhibition

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during an inflammatory response. Overproduction of NO is a hallmark of inflammatory pathology. This assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[20][21] A reduction in nitrite levels indicates potential anti-inflammatory activity.

Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at an appropriate density. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a control group with cells only, a group with LPS only, and a group with a known inhibitor (e.g., L-NAME).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant. Incubate for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control. A preliminary MTT assay should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.

G A Seed RAW 264.7 Cells (96-well plate) B Pre-treat with Test Compound A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect Supernatant C->D E Add Griess Reagents (A and B) D->E F Incubate 15 min (Dark) E->F G Measure Absorbance (540 nm) F->G H Calculate % NO Inhibition G->H

Caption: Experimental workflow for the Griess assay to measure NO inhibition.

V. Concluding Remarks for the Senior Scientist

The protocols and frameworks outlined in this guide provide a robust starting point for the comprehensive biological evaluation of novel compounds derived from this compound. The true value of this precursor lies in its potential for generating vast chemical diversity, leading to the identification of lead compounds with significant therapeutic promise. By systematically applying these validated assays, researchers can efficiently screen libraries, identify potent and selective candidates, and gather the critical data necessary to advance these molecules through the drug discovery pipeline. The integration of cytotoxicity, apoptosis, antimicrobial, and anti-inflammatory screening creates a multi-faceted approach, maximizing the potential for discovering impactful new medicines.

References

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • New Method for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Screening models for inflammatory drugs. Slideshare. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. PMC - NIH. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest. [Link]

  • Antiinflammatory activity: evaluation of a new screening procedure. PubMed. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ResearchGate. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. MDPI. [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. ResearchGate. [Link]

  • Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. NIH. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC - NIH. [Link]

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Application Notes & Protocols: The Strategic Role of 6-(p-Tolyl)nicotinaldehyde in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery programs.[1] 6-(p-Tolyl)nicotinaldehyde, a bi-aryl substituted pyridine derivative, has emerged as a particularly valuable building block. Its structure, which combines the privileged pyridine core with a reactive aldehyde functionality and a tunable tolyl moiety, offers a versatile platform for generating compound libraries with diverse pharmacological potential.[2][3] This technical guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical characteristics, and strategic applications in drug discovery. We present field-proven protocols for its synthesis and subsequent derivatization, alongside standardized assays for evaluating the biological activity of its analogs, thereby equipping researchers with the practical knowledge to leverage this scaffold in their pipelines.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, second only to piperidine.[4][5] Its prevalence is not coincidental; the pyridine nucleus imparts favorable properties to drug candidates, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[5] Compounds based on the nicotinaldehyde (pyridine-3-carboxaldehyde) framework, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[2][6][7]

This compound (CAS 898795-75-0) is a specific embodiment of this scaffold that offers distinct advantages:

  • A Reactive Aldehyde Handle: The aldehyde group at the 3-position is a versatile functional group for synthetic elaboration, readily participating in reactions like condensation, reductive amination, and Wittig reactions to build molecular complexity.[2][3]

  • A Tunable Bi-Aryl System: The tolyl group at the 6-position, introduced via robust cross-coupling chemistry, provides a lipophilic region that can be modified to optimize van der Waals interactions within a target's binding pocket.

  • Metabolic Stability: The pyridine core itself is relatively stable to metabolic degradation, a desirable trait for any drug candidate.

This guide will explore how these features make this compound a powerful starting point for lead discovery and optimization.

Physicochemical & Structural Properties

A thorough understanding of a scaffold's physicochemical properties is critical for predicting its drug-like potential and guiding analog design.

PropertyValueSource
CAS Number 898795-75-0[8][9]
Molecular Formula C₁₃H₁₁NO[8][9][10]
Molecular Weight 197.23 g/mol [8][9]
SMILES CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O[8][10]
Topological Polar Surface Area (TPSA) 29.96 Ų[8]
LogP (Predicted) 2.87[8]
Hydrogen Bond Acceptors 2[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 2[8]
Storage Conditions Inert atmosphere, 2-8°C[8][9]

Synthesis and Derivatization Strategies

The accessibility of a scaffold is paramount to its utility. This compound is readily synthesized using well-established and scalable palladium-catalyzed cross-coupling reactions.

Diagram 1: Synthesis via Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 6-Chloronicotinaldehyde C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B p-Tolylboronic Acid B->C D This compound C->D Suzuki-Miyaura Cross-Coupling

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Causality: The Suzuki-Miyaura cross-coupling is the reaction of choice due to its high functional group tolerance, broad substrate scope, and generally high yields.[11][12][13] The use of a palladium catalyst like Pd(dppf)Cl₂ is common for heteroaryl couplings, providing a balance of reactivity and stability.[11]

Materials:

  • 6-Chloronicotinaldehyde (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloronicotinaldehyde, p-tolylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 2: Key Derivatization Pathways

G A This compound C Substituted Amine Derivative A->C Reductive Amination E Alkene Derivative A->E Wittig Reaction G Secondary Alcohol A->G Nucleophilic Addition I Pyrimidine / Imidazole Core A->I Condensation/ Cyclization B Primary/Secondary Amine + NaBH(OAc)₃ B->A D Wittig Reagent (e.g., Ph₃P=CHR) D->A F Grignard Reagent (e.g., R-MgBr) F->A H Guanidine / Amidine H->A G A Compound Library Synthesis (from this compound) B Primary High-Throughput Screen (e.g., Single concentration, target-based or phenotypic assay) A->B C Data Analysis: Identify Primary 'Hits' B->C D Hit Confirmation (Re-test from fresh stock) C->D E Dose-Response & IC₅₀/EC₅₀ Determination D->E F Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) E->F G Initial SAR Analysis F->G H Lead Optimization Cycles (Synthesis of new analogs) G->H H->A Iterate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling Reaction for 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(p-Tolyl)nicotinaldehyde via the Suzuki-Miyaura cross-coupling reaction. As a pivotal reaction in modern organic synthesis, the Suzuki coupling offers a powerful method for carbon-carbon bond formation.[1][2] However, its success, particularly with heteroaromatic substrates like nicotinaldehyde derivatives, is highly dependent on the careful selection and optimization of reaction parameters.[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific transformation.

I. Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] A thorough understanding of this cycle is fundamental to effective troubleshooting.

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L_n Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) Intermediate D->E F Reductive Elimination E->F F->A G Ar-Ar' Product F->G ArX 6-Chloronicotinaldehyde (Ar-X) ArX->B ArB p-Tolylboronic Acid (Ar'-B(OR)2) ArB->D Base Base (e.g., K2CO3) Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common issues. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low/No Yield Check_Reagents 1. Verify Reagent Quality - Boronic acid stability - Halide purity - Solvent dryness/purity Start->Check_Reagents Check_Catalyst 2. Assess Catalyst System - Catalyst/ligand activity - Proper degassing - Correct Pd oxidation state Check_Reagents->Check_Catalyst Reagents OK Sol_Reagents Use fresh boronic acid/ester Recrystallize halide Use anhydrous/degassed solvents Check_Reagents->Sol_Reagents Check_Conditions 3. Evaluate Reaction Conditions - Base strength/solubility - Temperature - Reaction time Check_Catalyst->Check_Conditions Catalyst OK Sol_Catalyst Use new catalyst/ligand Improve degassing technique Use a pre-catalyst Check_Catalyst->Sol_Catalyst Optimize Systematic Optimization Check_Conditions->Optimize Conditions OK Sol_Conditions Screen different bases Increase temperature Extend reaction time Check_Conditions->Sol_Conditions Success Improved Yield Optimize->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

In-depth Analysis and Solutions:

  • Reagent Integrity:

    • Boronic Acid Decomposition: Boronic acids, especially heteroaromatic ones, can be susceptible to protodeboronation, where the boron group is replaced by a hydrogen atom.[7][8] It is advisable to use fresh or recently purchased p-tolylboronic acid. For enhanced stability, consider using boronic esters like pinacol esters or more robust potassium trifluoroborate salts.[9][10]

    • Aryl Halide Purity: The starting material, 6-chloronicotinaldehyde, should be of high purity. Impurities can interfere with the catalytic cycle.

    • Solvent and Base Quality: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[9] Ethers like THF and dioxane should be free of peroxides.[9]

  • Catalyst System Inactivity:

    • Palladium Catalyst: The active catalytic species is Pd(0).[11] If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. Ensure your palladium source is not decomposed (e.g., formation of palladium black). Using a pre-catalyst can sometimes improve results.[12]

    • Ligand Selection: For coupling with an aryl chloride like 6-chloronicotinaldehyde, which is less reactive than the corresponding bromide or iodide, the choice of ligand is critical.[1][6] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to facilitate the challenging oxidative addition step.[12][13] N-heterocyclic carbene (NHC) ligands can also be effective.[1]

    • Oxygen Contamination: Rigorous exclusion of oxygen is paramount. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[12] Ensure the reaction setup is properly purged with an inert gas like argon or nitrogen.

  • Suboptimal Reaction Conditions:

    • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[14] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[15] The choice of base can depend on the solvent and the specific substrates. For challenging couplings, a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ may be required.[15]

    • Temperature: While some Suzuki couplings proceed at room temperature, reactions involving less reactive aryl chlorides often require elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion.[5]

    • Solvent Choice: A variety of solvents can be used, often in combination with water to aid in dissolving the base.[11] Common choices include toluene, dioxane, THF, and DMF.[11] The solubility of all reactants, particularly the base and the boronate salt formed in situ, is important.

Problem 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired this compound.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismRecommended Solution
Homocoupling of p-Tolylboronic Acid Oxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen or a Pd(II) species.[11]Rigorously degas all solvents and reagents. Use a Pd(0) source or a reliable pre-catalyst.
Dehalogenation of 6-Chloronicotinaldehyde After oxidative addition, the intermediate palladium complex may react with a hydride source in the reaction mixture, leading to the formation of nicotinaldehyde.[11]Ensure the absence of hydride sources. Some bases or solvents can act as hydride donors under certain conditions.
Protodeboronation of p-Tolylboronic Acid The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, forming toluene.[7] This is often catalyzed by aqueous base and elevated temperatures.Use a less aqueous solvent system if possible, or consider using a more stable boronic ester. Minimizing reaction time can also help.
Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Co-elution with Starting Materials or Byproducts: If the product and impurities have similar polarities, chromatographic separation can be difficult.

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A change in the eluent composition can sometimes achieve the necessary separation.[16]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Residual Palladium: The final product may be contaminated with residual palladium, which is often undesirable, especially in pharmaceutical applications.

    • Aqueous Workup: A thorough aqueous workup can help remove some palladium salts.

    • Filtration through Celite or Silica: Filtering the crude reaction mixture through a plug of Celite or silica gel can help remove some of the palladium catalyst.

    • Palladium Scavengers: Commercially available palladium scavengers can be used to reduce palladium levels in the final product.

III. Frequently Asked Questions (FAQs)

Q1: Which aryl partner should be the halide and which should be the boronic acid?

A1: For the synthesis of this compound, you have two primary options: coupling 6-chloronicotinaldehyde with p-tolylboronic acid or coupling a 6-boronylnicotinaldehyde derivative with p-tolyl chloride (or bromide). Generally, the aryl halide is the electrophile and the organoboron species is the nucleophile.[17] It is often advantageous to have the more electron-deficient partner as the halide and the more electron-rich partner as the boronic acid.[17] In this case, coupling 6-chloronicotinaldehyde with p-tolylboronic acid is a common and logical choice.

Q2: I am using 6-bromonicotinaldehyde instead of the chloro- derivative. Do I need to change the reaction conditions?

A2: Yes, potentially. Aryl bromides are generally more reactive than aryl chlorides in the oxidative addition step.[1] You may find that the reaction proceeds under milder conditions (e.g., lower temperature, less active catalyst/ligand system like Pd(PPh₃)₄) when using the bromo- derivative. However, the general principles of reagent quality and inert atmosphere still apply.

Q3: Can I use a base other than carbonates or phosphates?

A3: While carbonates and phosphates are the most common, other bases like hydroxides (e.g., NaOH, KOH) or fluorides (e.g., KF, CsF) can also be used.[15] The choice of base can influence the reaction rate and selectivity. For substrates with base-sensitive functional groups, a milder base like KF might be preferable.[14]

Q4: How do I effectively degas my reaction mixture?

A4: A common and effective method is the "freeze-pump-thaw" technique, where the solvent is frozen, the flask is evacuated, and then the solvent is allowed to thaw, releasing dissolved gases. This cycle is typically repeated three times. A simpler method for smaller scale reactions is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents.[18]

Q5: My reaction seems to stall before completion. What should I do?

A5: Stalling can be due to catalyst deactivation or decomposition of one of the reagents. If you suspect catalyst deactivation, you could try adding another portion of the catalyst and ligand. If boronic acid decomposition is the likely culprit, adding it in portions throughout the reaction might help maintain a sufficient concentration.

IV. Experimental Protocol Example

This is a representative protocol for the synthesis of this compound. Optimization may be required for your specific setup and reagent batches.

Materials:

  • 6-Chloronicotinaldehyde

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 6-chloronicotinaldehyde (1.0 equiv), p-tolylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add degassed toluene and degassed water (e.g., a 10:1 mixture) to the Schlenk flask via syringe.

  • Add the catalyst and ligand to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • BYJU'S. Suzuki Coupling Reaction. [Link]

  • Molecules. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • National Institutes of Health. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]

  • Royal Society of Chemistry. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • PubMed Central. (2025). Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • PubMed. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • Reddit. (2018). Suzuki purification problem. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens OPEN. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • National Institutes of Health. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]

  • OUCI. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • ResearchGate. (2019). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. [Link]

Sources

Common side reactions in the synthesis of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(p-Tolyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. The content is structured to address specific experimental issues, explain the underlying chemical principles, and offer actionable solutions to overcome common challenges.

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a 6-halonicotinaldehyde (typically chloro- or bromo-) and p-tolylboronic acid. While powerful, this transformation is susceptible to several side reactions that can complicate the synthesis and purification process. This guide will help you navigate these potential issues.

Troubleshooting Guide & FAQs

Here, we address common problems encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or complete failure to produce this compound. What are the likely causes and how can I troubleshoot this?

A1: Low or no product formation is a frequent challenge in cross-coupling reactions, especially with heteroaromatic substrates like pyridines. The causes can be multifaceted, involving the catalyst, reagents, or reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivation/Inhibition: The pyridine nitrogen in your 6-halonicotinaldehyde substrate can act as a ligand and coordinate to the palladium center. This can inhibit the catalyst by blocking the coordination sites needed for the catalytic cycle to proceed.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize inhibition by the pyridine substrate.[2] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can also compensate for some catalyst deactivation.

  • Inactive Palladium Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may have decomposed.

    • Solution: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst that reliably generates the active catalytic species. Ensure your reaction is thoroughly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

  • Poor Quality Boronic Acid: Boronic acids can undergo degradation, especially if they are old or have been stored improperly.

    • Solution: Use freshly purchased p-tolylboronic acid. For more robust and reproducible results, consider using a more stable derivative like potassium p-tolyltrifluoroborate or the pinacol ester of p-tolylboronic acid.[2][4]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor solubility of reagents or an ineffective reaction.[4]

    • Solution: For pyridine-containing substrates, a common and effective system is K₃PO₄ or Cs₂CO₃ as the base in a solvent mixture like 1,4-dioxane/water or toluene/water.[5][6] Ensure solvents are of high purity and properly degassed.

Issue 2: Significant Formation of Homocoupled Byproduct (p,p'-Bitolyl)

Q2: My reaction mixture contains a significant amount of p,p'-bitolyl, the homocoupling product of my boronic acid. How can I prevent this?

A2: The formation of p,p'-bitolyl is a common side reaction in Suzuki couplings and is primarily caused by the presence of oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.

Preventative Measures:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. Common methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[3]

    • Freeze-Pump-Thaw: A highly effective method involving freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times.

  • Use of a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ can sometimes lead to an initial homocoupling event that reduces the Pd(II) to the active Pd(0). Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.

  • Stoichiometry Control: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is standard, but a very large excess can increase the statistical likelihood of homocoupling.

Issue 3: Presence of Toluene and Nicotinaldehyde in the Product Mixture

Q3: I am observing significant amounts of toluene and nicotinaldehyde in my crude product. What side reactions are responsible for this?

A3: The presence of toluene and nicotinaldehyde points to two well-known side reactions: protodeboronation and dehalogenation, respectively.

  • Protodeboronation: This is the protonolysis of the C-B bond of p-tolylboronic acid, replacing it with a C-H bond to form toluene.[7] This is often catalyzed by residual acid or base and water, especially at elevated temperatures.

  • Dehalogenation: This is the reduction of the C-X (X = Cl, Br) bond of the 6-halonicotinaldehyde to a C-H bond, forming nicotinaldehyde. This can occur via various pathways within the catalytic cycle.

Troubleshooting & Optimization:

  • Minimize Water Content: While some water is often necessary for the Suzuki reaction, an excessive amount can promote protodeboronation. Use a carefully controlled amount of water in your solvent system (e.g., dioxane:water 4:1).

  • Choice of Base: Stronger bases can sometimes favor these side reactions. If using a very strong base, consider switching to a milder one like K₂CO₃ or CsF.[7]

  • Use a More Stable Boron Reagent: As mentioned in Issue 1, potassium aryltrifluoroborates and boronic esters are generally more resistant to protodeboronation than boronic acids.[2][4]

  • Optimize Ligand and Catalyst: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower side reactions of protodeboronation and dehalogenation. Experiment with different bulky phosphine ligands.

Issue 4: Difficulty in Purifying the Final Product

Q4: I am struggling to separate my desired product, this compound, from the starting materials and byproducts by column chromatography.

A4: Purification can be challenging due to the similar polarities of the product and potential impurities, particularly the dehalogenated starting material (nicotinaldehyde) and the homocoupled byproduct (p,p'-bitolyl).

Purification Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane). A shallow gradient will provide better separation.

    • Silica Gel: Ensure you are using a high-quality silica gel with a consistent particle size. The amount of silica should be adequate for the amount of crude material (typically a 50:1 to 100:1 ratio by weight).

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high-purity material.

  • Chemical Modification: In some cases, it may be possible to selectively react the aldehyde functional group of the product and starting material (e.g., by forming a temporary acetal) to alter its polarity for easier separation, followed by deprotection. This is a more advanced technique and should be considered carefully.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Aryl Halide 6-Bromonicotinaldehyde (1.0 eq.)Bromo-derivatives are typically more reactive than chloro-derivatives.
Boronic Acid p-Tolylboronic Acid (1.2-1.5 eq.)A slight excess drives the reaction to completion.
Catalyst Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand SPhos (2.5-5 mol%)A bulky, electron-rich ligand to promote the reaction and prevent inhibition.
Base K₃PO₄ (2.0-3.0 eq.)A strong inorganic base effective for this type of coupling.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A common and effective solvent system for Suzuki reactions.
Temperature 80-100 °CSufficient thermal energy to drive the reaction without excessive decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.
Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinaldehyde (1.0 mmol), p-tolylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: In a separate vial, mix Pd₂(dba)₃ (0.01 mmol) and SPhos (0.025 mmol). Add this catalyst mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 30% ethyl acetate in hexanes).

Visualizations

Diagram 1: Core Reaction and Competing Side Reactions

G cluster_reactants Reactants 6-Halonicotinaldehyde 6-Halonicotinaldehyde Main_Reaction Suzuki-Miyaura Coupling 6-Halonicotinaldehyde->Main_Reaction Side_Reaction_3 Dehalogenation 6-Halonicotinaldehyde->Side_Reaction_3 Pd-H species p-Tolylboronic Acid p-Tolylboronic Acid p-Tolylboronic Acid->Main_Reaction Side_Reaction_1 Protodeboronation p-Tolylboronic Acid->Side_Reaction_1 H₂O/Base Side_Reaction_2 Homocoupling p-Tolylboronic Acid->Side_Reaction_2 O₂/Pd Product This compound Main_Reaction->Product Byproduct_1 Toluene Side_Reaction_1->Byproduct_1 Byproduct_2 p,p'-Bitolyl Side_Reaction_2->Byproduct_2 Byproduct_3 Nicotinaldehyde Side_Reaction_3->Byproduct_3

Caption: Key reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_catalyst Is the catalyst system optimal? start->check_catalyst check_reagents Are reagents of high quality? check_catalyst->check_reagents Yes solution_catalyst Use bulky ligand (e.g., SPhos). Increase catalyst loading. Use air-stable precatalyst. check_catalyst->solution_catalyst No check_conditions Are reaction conditions correct? check_reagents->check_conditions Yes solution_reagents Use fresh boronic acid or a stable derivative. Ensure halide is pure. check_reagents->solution_reagents No solution_conditions Rigorously degas solvents. Optimize base and solvent system. Check temperature. check_conditions->solution_conditions No rerun Re-run optimized reaction check_conditions->rerun Yes solution_catalyst->rerun solution_reagents->rerun solution_conditions->rerun

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Ball, N. D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Hussain, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Love, J. A., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. Chemical Science. [Link]

  • MDPI . (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal . Suzuki Coupling. [Link]

  • Reddit . (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • RSC Publishing . Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • Thomas, G. T., et al. Synthesis of Secondary Benzylic Alcohols by Reductive Arylation of Aldehydes: α-Phenyl-6-quinolinemethanol. Organic Syntheses. [Link]

  • Wikipedia . Pyridine-3-carbaldehyde. [Link]

  • Yonedalabs . Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Purification of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-(p-Tolyl)nicotinaldehyde. As a key intermediate in various synthetic pathways, its purity is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via Suzuki-Miyaura coupling.

Question: My crude 1H NMR spectrum shows more than one aromatic region and multiple singlets. What are the likely impurities?

Answer: When synthesizing this compound via a Suzuki-Miyaura coupling of 6-chloronicotinaldehyde and p-tolylboronic acid, a complex impurity profile is not uncommon. The primary culprits are typically:

  • Unreacted Starting Materials: Residual 6-chloronicotinaldehyde and p-tolylboronic acid.

  • Homocoupling Byproducts: The formation of 4,4'-dimethylbiphenyl (from the homocoupling of p-tolylboronic acid) is a very common side reaction. Depending on the reaction conditions, you might also see trace amounts of 6,6'-bipyridine-3,3'-dicarbaldehyde from the homocoupling of 6-chloronicotinaldehyde.

  • Protodeboronation Product: Formation of toluene from the boronic acid.

  • Residual Palladium Catalyst: While not always visible by 1H NMR, residual palladium complexes can contaminate your product.

Question: I am having difficulty separating my product from a non-polar impurity by column chromatography. What do you recommend?

Answer: The most likely non-polar impurity is 4,4'-dimethylbiphenyl, the homocoupling product of p-tolylboronic acid. Due to its non-polar nature, it will have a high Rf value on a normal-phase silica gel column. To achieve a good separation:

  • Optimize Your Solvent System: Start with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 8:2 ratio of hexanes to ethyl acetate. You can gradually increase the polarity to elute your more polar product, this compound.

  • Utilize a Gradient Elution: A gradient elution, where you systematically increase the polarity of the mobile phase during the chromatography run, can be very effective. This will allow for the elution of the non-polar impurities first, followed by your product.

  • Consider a Different Stationary Phase: While silica gel is the most common choice, for challenging separations, you could consider using alumina.

Question: My purified product appears as a dark or black solid. What is the cause and how can I fix it?

Answer: A dark coloration, especially black, is almost always indicative of residual palladium catalyst. While often present in small amounts, it can be persistent. To remove it:

  • Filtration through Celite: Before concentrating your reaction mixture, pass it through a pad of Celite. This can remove a significant portion of the precipitated palladium.

  • Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through Celite. Be aware that this can sometimes lead to loss of product.

  • Column Chromatography: A well-run silica gel column is often sufficient to remove baseline palladium impurities.

Question: I am attempting to recrystallize this compound, but it is "oiling out." What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • Inappropriate Solvent: The solvent may be too good a solvent for your compound, even at low temperatures. Try a less polar solvent or a mixed solvent system.

  • Cooling Too Quickly: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Presence of Impurities: Impurities can inhibit crystallization. If the problem persists, you may need to re-purify your material by column chromatography.

A good starting point for recrystallization is a mixed solvent system like dichloromethane/hexanes or ethyl acetate/hexanes. Dissolve the compound in a minimum amount of the more polar solvent (dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add the less polar solvent (hexanes) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for purifying this compound after a Suzuki coupling reaction?

A1: A robust general procedure involves a multi-step approach:

  • Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Filtration: Filter the crude organic extract through a pad of Celite to remove the bulk of the palladium catalyst.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Recrystallization: Recrystallize the purified product from a suitable solvent system to obtain a highly pure, crystalline solid.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-layer chromatography (TLC) is the best way to monitor your column. Collect fractions and spot them on a TLC plate alongside your crude material and a pure standard if you have one. This will allow you to identify which fractions contain your desired product and whether it is pure.

Q3: My compound streaks on the TLC plate. What does this mean and how can I prevent it?

A3: Streaking, or tailing, on a TLC plate is common for pyridine-containing compounds due to the basicity of the nitrogen atom interacting with the acidic silica gel.[1] To mitigate this, you can add a small amount of triethylamine (e.g., 1%) to your TLC mobile phase. This will also be necessary for your column chromatography mobile phase to ensure good peak shape and separation.

Q4: What are the expected physical properties of pure this compound?

A4: Pure this compound is expected to be a solid at room temperature. A close analog, 6-phenylnicotinaldehyde, has a reported melting point of 57 °C. The purity should be assessed by 1H NMR, 13C NMR, and mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Plug the bottom of the column with a small piece of glass wool or cotton.
  • Add a layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
  • Pour the slurry into the column, allowing the silica to pack under gravity. Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle air pressure to begin eluting the solvent through the column.
  • Collect fractions in test tubes.
  • Monitor the elution of your compound by TLC.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product. Remember to add 1% triethylamine to your mobile phase if you observe peak tailing.

4. Isolation:

  • Combine the pure fractions containing your product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of your purified product in a few drops of a potential solvent (e.g., ethyl acetate) by heating.
  • Add a less polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes cloudy.
  • Reheat the mixture until it becomes clear again.
  • Allow the solution to cool slowly to room temperature and then in an ice bath.
  • If crystals form, this is a good solvent system for recrystallization.

2. Recrystallization Procedure:

  • Place the this compound to be recrystallized in an Erlenmeyer flask.
  • Add a minimal amount of the hot primary solvent to dissolve the solid completely.
  • Slowly add the hot anti-solvent until the solution is saturated (slightly cloudy).
  • Allow the flask to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the ice-cold solvent mixture.
  • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.

Data Presentation

Impurity TypeLikely Compound(s)Recommended Purification StrategyKey Considerations
Starting Material 6-chloronicotinaldehyde, p-tolylboronic acidColumn ChromatographyUse a gradient elution to separate compounds with different polarities.
Homocoupling 4,4'-dimethylbiphenylColumn ChromatographyStart with a low polarity eluent to remove the non-polar biphenyl.
Catalyst Residue Palladium complexesFiltration through Celite, Column ChromatographyA dark color in the product indicates palladium contamination.
Other Side Products Toluene, 6,6'-bipyridine-3,3'-dicarbaldehydeColumn Chromatography, RecrystallizationA combination of techniques may be necessary for high purity.

Visualization

Purification Workflow for this compound

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up start->workup filtration Filtration through Celite workup->filtration waste1 Aqueous Waste workup->waste1 column_chrom Flash Column Chromatography filtration->column_chrom waste2 Palladium on Celite filtration->waste2 recrystallization Recrystallization column_chrom->recrystallization impurities Separated Impurities column_chrom->impurities final_product Pure this compound recrystallization->final_product mother_liquor Mother Liquor recrystallization->mother_liquor

Sources

Technical Support Center: Synthesis of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(p-Tolyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide, typically 6-chloronicotinaldehyde, and p-tolylboronic acid.[1][3] While robust, this reaction is not without its challenges. Optimizing conditions to achieve high yields and purity requires a nuanced understanding of the interplay between catalysts, ligands, bases, and solvents.[4][5] This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting 6-chloronicotinaldehyde with p-tolylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: I am not seeing any product formation. What are the likely causes?

Complete lack of product formation often points to a fundamental issue with one of the core components of the reaction:

  • Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Ensure your catalyst is fresh or has been stored under an inert atmosphere.[6] Consider using a more stable and active pre-catalyst.

  • Incorrect Base: The base is crucial for the transmetalation step.[3] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is anhydrous and finely powdered for optimal reactivity.[6][7]

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst. It is critical to thoroughly degas your solvents (e.g., by sparging with nitrogen or argon) before use.[6]

Q3: My reaction yields are consistently low. How can I improve them?

Low yields are a common challenge and can often be addressed by systematically optimizing the reaction parameters.[4] Consider the following:

  • Catalyst and Ligand Selection: The choice of ligand can significantly impact the efficiency of the catalytic cycle.[5] For heteroaryl couplings, bulky and electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, can be particularly effective.[6]

  • Solvent System: The polarity of the solvent can influence the solubility of the reactants and the rate of reaction.[7] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often beneficial.[7][8]

  • Reaction Temperature: While some Suzuki couplings proceed at room temperature, others require heating to overcome activation barriers.[7] A systematic screen of temperatures (e.g., 50-100 °C) can identify the optimal condition.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Significant Formation of Side Products

Symptoms:

  • Complex mixture observed by TLC or LC-MS analysis.

  • Difficulty in isolating the pure desired product.

Potential Causes & Solutions:

Side ProductPotential CauseRecommended Solution
Homocoupling of p-tolylboronic acid High concentration of the boronic acid or presence of oxygen.- Slowly add the boronic acid to the reaction mixture.[6]- Ensure rigorous degassing of all solvents and reagents.[6]
Dehalogenation of 6-chloronicotinaldehyde Presence of protic impurities or use of a strongly reducing catalyst system.- Use anhydrous solvents and reagents.- Choose a less reducing phosphine ligand.
Protodeboronation of p-tolylboronic acid Presence of excess water or acidic conditions.- Use anhydrous conditions if possible.[6]- Employ a milder base to avoid creating acidic byproducts.

Workflow for Minimizing Side Products

Caption: Workflow to minimize side product formation.

Problem 2: Difficulty in Product Purification

Symptoms:

  • Product co-elutes with impurities during column chromatography.

  • Product oils out during recrystallization.

  • Final product is discolored.

Potential Causes & Solutions:

IssuePotential CauseRecommended Solution
Co-elution of Impurities Similar polarity between the product and impurities (e.g., unreacted starting material or homocoupled byproducts).- Optimize the mobile phase for column chromatography using TLC.- Consider a different purification technique, such as an acid-base extraction.
Oiling Out During Recrystallization The boiling point of the solvent is too high, or the presence of impurities is depressing the melting point.- Choose a lower-boiling point solvent or a solvent system.- Pre-purify the crude material by column chromatography before recrystallization.[9]
Product Discoloration Presence of residual palladium catalyst or colored organic impurities.- Treat the crude product solution with activated carbon before filtration.[9]- Filter the reaction mixture through a pad of Celite to remove palladium black.

Purification Protocol: Acetal Protection Strategy

For challenging purifications where the aldehyde functionality interferes, a protection-deprotection strategy can be employed.

Step 1: Acetal Formation

  • Rationale: Converting the aldehyde to a less polar acetal can facilitate the separation from more polar impurities.

  • Protocol:

    • Dissolve the crude this compound in a mixture of methanol and an orthoformate (e.g., trimethyl orthoformate).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).[10]

    • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with a mild base (e.g., triethylamine) and concentrate under reduced pressure.

Step 2: Purification of the Acetal

  • Rationale: The acetal is generally less polar and more stable on silica gel than the corresponding aldehyde.

  • Protocol:

    • Purify the crude acetal by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Step 3: Acetal Hydrolysis (Deprotection)

  • Rationale: The purified acetal can be cleanly converted back to the aldehyde.[11][12]

  • Protocol:

    • Dissolve the purified acetal in a mixture of an organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1M HCl).[13][14]

    • Stir the mixture at room temperature, monitoring the deprotection by TLC.

    • Once complete, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified this compound.

Caption: Acetal protection-deprotection workflow for purification.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling
  • Materials:

    • 6-chloronicotinaldehyde (1.0 equiv)

    • p-tolylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • SPhos (0.04 equiv)

    • K₃PO₄ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add 6-chloronicotinaldehyde, p-tolylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed 1,4-dioxane/water solvent mixture via cannula.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Work-up Procedure for Boronic Acid Removal

Residual boronic acids and their byproducts can sometimes complicate purification. An extractive work-up can be effective.

  • Procedure:

    • After the reaction is complete, concentrate the reaction mixture to remove the organic solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer several times with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution. This will convert the boronic acid into its more water-soluble boronate salt.

    • Proceed with the standard aqueous work-up (washing with water and brine).

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2019, April 1). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • YouTube. (2017, December 19). Hydrolysis of Acetals Reaction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • Royal Society of Chemistry. (2020, January 6). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup Tricks. Retrieved from [Link]

  • Organic Syntheses. (2014, June 27). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from [Link]

  • Google Patents. (n.d.). US5484918A - Process for the preparation of aqueous nicotinaldehyde.
  • Royal Society of Chemistry. (2024, June 10). Purinyl N-directed aroylation of 6-arylpurine ribo- and 2'- deoxyribonucleosides, and mechanistic insights. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of 6-aryl-nicotinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-aryl-nicotinaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The following is a curated collection of frequently asked questions and troubleshooting advice, grounded in established chemical principles and practical laboratory experience.

I. General Questions & Initial Considerations

Q1: What are the most common methods for synthesizing 6-aryl-nicotinaldehydes, and what are their primary advantages and disadvantages?

The synthesis of 6-aryl-nicotinaldehydes is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. These methods are favored for their versatility and functional group tolerance.[1][2]

Method Advantages Disadvantages
Suzuki-Miyaura Coupling Utilizes readily available and generally non-toxic organoboron reagents (boronic acids or esters).[1][3] The reaction conditions are often mild and tolerant of a wide range of functional groups.[2]Boronic acids can be prone to decomposition (protodeboronation), and the reaction can be sensitive to the choice of base and solvent.[4][5] Cross-coupling involving pyridine rings can be challenging due to the coordinating nature of the nitrogen atom.[6][7][8]
Stille Coupling Organotin reagents are often stable and not sensitive to moisture or oxygen, and the reaction is compatible with a broad array of functional groups.[9][10]The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[9][11][12]

There are alternative routes, such as those involving Grignard reagents or Heck reactions on protected pyridoxal derivatives, but these are generally less common for this specific transformation.[13][14]

II. Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool, but reactions involving heteroaromatic systems like pyridine can be capricious.[6][8] This section addresses common failure points.

Q2: My Suzuki-Miyaura reaction is not working or giving very low yields. What are the first things I should check?

When a Suzuki-Miyaura coupling fails to proceed as expected, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction

Sources

Preventing byproduct formation in 6-(p-Tolyl)nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(p-Tolyl)nicotinaldehyde

Introduction: Navigating the Synthesis of a Key Heterocyclic Aldehyde

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures.[1][2] While its synthesis appears straightforward, researchers frequently encounter challenges with byproduct formation, which can significantly impact yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory practices. We will focus on the most common and practical synthetic strategy: a two-step approach involving a Suzuki-Miyaura cross-coupling followed by a controlled reduction. By understanding the root causes of byproduct formation, you can optimize your experimental conditions to achieve a more efficient and reproducible synthesis.

Troubleshooting Guide: Common Issues and Actionable Solutions

This section is designed in a question-and-answer format to directly address specific experimental problems. We will dissect the two primary stages of the synthesis: the C-C bond formation and the subsequent functional group transformation.

Part 1: The Suzuki-Miyaura Coupling Step

The most robust route to the carbon skeleton of this compound involves coupling an activated pyridine ring with a p-tolylboron species. A common choice is the palladium-catalyzed reaction between 6-chloronicotinonitrile and p-tolylboronic acid. The nitrile group is generally more stable than an aldehyde under typical Suzuki conditions, making this the preferred intermediate.

A: The formation of 4,4'-dimethyl-1,1'-biphenyl results from the homocoupling of two p-tolylboronic acid molecules. This is a classic side reaction in Suzuki-Miyaura couplings and is typically promoted by the presence of molecular oxygen and/or Pd(II) species in the reaction mixture.[3][4]

Causality & Mechanism: The palladium catalyst must be in the Pd(0) oxidation state to initiate the catalytic cycle via oxidative addition with the aryl halide.[5] If Pd(II) precursors are used (like Pd(OAc)₂), they must first be reduced to Pd(0). Oxygen can intercept the catalytic cycle or react with organopalladium intermediates, regenerating Pd(II) and promoting a separate catalytic cycle that leads to homocoupling.[3][4]

Solutions & Protocols:

StrategyProtocolRationale
Rigorous Degassing Before adding the catalyst, thoroughly degas the reaction mixture (solvent, base, and reactants) using a "freeze-pump-thaw" cycle (3 cycles recommended) or by bubbling an inert gas (Argon or Nitrogen) through the solution for at least 30-45 minutes. Maintain a positive pressure of inert gas throughout the reaction.This physically removes dissolved oxygen, which is a key promoter of the homocoupling side reaction.[3]
Use a Pd(0) Catalyst Employ a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ directly, rather than a Pd(II) salt like PdCl₂ or Pd(OAc)₂ that requires in-situ reduction.Starting with the active Pd(0) form reduces the potential for side reactions that can occur during the catalyst activation/reduction phase.
Optimize Base and Solvent The choice of base can influence side reactions. A moderately strong base like K₂CO₃ or K₃PO₄ is often effective. Ensure the base is fully dissolved or well-suspended.[6] The solvent system (e.g., dioxane/water, toluene/water) can also impact catalyst stability and reactivity.[7]The base activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[6][8] An optimal solvent system ensures all components are sufficiently soluble for efficient reaction.

A: Dehalogenation is the replacement of the chlorine atom on the pyridine ring with a hydrogen atom. This side reaction occurs when a hydride source is present in the reaction mixture, which can react with the organopalladium intermediate.[3]

Causality & Mechanism: After oxidative addition of Pd(0) to 6-chloronicotinonitrile, the resulting Ar-Pd(II)-Cl complex can undergo reductive elimination with a hydride ligand instead of transmetalation with the boronic acid. Hydride sources can be generated from certain bases (e.g., formate impurities), solvents (e.g., alcohols), or additives.

Solutions & Protocols:

  • Use High-Purity Reagents: Ensure your solvent and base are free from impurities that could act as hydride donors. For example, avoid using technical-grade solvents that may contain alcohol stabilizers.

  • Avoid Amine Bases: While sometimes used, amine bases can sometimes be oxidized by the palladium complex to generate hydride species. Carbonate or phosphate bases are generally a safer choice to avoid dehalogenation.[3]

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of transmetalation versus side reactions. Electron-rich and bulky ligands often promote the desired reductive elimination step to form the product.[3]

Suzuki_Byproducts cluster_cycle Main Catalytic Cycle cluster_side Side Reactions Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)₂) Dehalogenation Dehalogenation Ar-Pd(II)-X->Dehalogenation Hydride Source Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Product Product Ar-Pd(II)-Ar'->Product Ar-Ar' Homocoupling Homocoupling Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Homocoupling O₂, Pd(II)

Caption: Suzuki cycle showing desired pathway and byproduct origins.

Part 2: The Nitrile Reduction Step

Once pure 6-(p-Tolyl)nicotinonitrile is obtained, the final step is its selective reduction to the aldehyde. The most common and effective reagent for this transformation is Di-isobutylaluminium hydride (DIBAL-H).[9] However, this step is highly sensitive to reaction conditions.

A: The formation of the corresponding alcohol is the most common byproduct in DIBAL-H reductions of nitriles to aldehydes. It occurs when the initially formed aldehyde is reduced further. This is highly dependent on temperature and stoichiometry.[10]

Causality & Mechanism: DIBAL-H reduces the nitrile to an intermediate aluminum-imine complex.[11] At low temperatures, this complex is stable. Upon aqueous workup, it hydrolyzes to the desired aldehyde. However, if the temperature is too high or excess DIBAL-H is present, a second equivalent of hydride can attack the imine or the newly formed aldehyde, leading to the alcohol after workup.[10][11]

Solutions & Protocols:

StrategyProtocolRationale
Strict Temperature Control Conduct the reaction at -78 °C (a dry ice/acetone bath). It is critical to maintain this low temperature from the addition of DIBAL-H until the reaction is quenched.The tetrahedral intermediate formed after the first hydride addition is stable at low temperatures, preventing further reaction. At higher temperatures, DIBAL-H will readily reduce aldehydes to alcohols.[10]
Precise Stoichiometry Use a slight excess, but carefully controlled amount, of DIBAL-H (typically 1.1-1.2 equivalents). Ensure the DIBAL-H solution is properly titrated or from a fresh, reliable source to know its exact concentration.Using only one equivalent of hydride is key to stopping the reaction at the aldehyde stage. A large excess will inevitably lead to over-reduction.[9]
Controlled Quenching Quench the reaction at -78 °C by slowly adding a reagent like ethyl acetate or methanol before warming and proceeding with the aqueous workup (e.g., with a Rochelle's salt solution).A controlled quench destroys excess DIBAL-H at low temperature before it has a chance to react further as the mixture warms up.

A: Incomplete conversion can be frustrating. It typically points to issues with reagent activity, stoichiometry, or reaction time.

Solutions & Protocols:

  • Verify DIBAL-H Activity: DIBAL-H is sensitive to air and moisture. Use a fresh bottle or a recently titrated solution. Old or improperly stored DIBAL-H will have a lower effective concentration, leading to incomplete reaction if you assume the label concentration is accurate.

  • Increase Equivalents Slightly: If you are confident in your low-temperature control, you can incrementally increase the DIBAL-H to 1.3-1.5 equivalents. Monitor the reaction closely by TLC to find the sweet spot between full conversion and the onset of over-reduction.

  • Extend Reaction Time: While keeping the temperature at -78 °C, allow the reaction to stir for a longer period (e.g., 2-4 hours) after the DIBAL-H addition is complete. Monitor by TLC until the starting material is consumed.

Synthesis_Workflow Start 6-Chloronicotinonitrile + p-Tolylboronic Acid Suzuki Suzuki Coupling (Pd Catalyst, Base, Inert Atm.) Start->Suzuki Intermediate 6-(p-Tolyl)nicotinonitrile (Purified) Suzuki->Intermediate Homocoupling Homocoupling Byproduct (4,4'-dimethylbiphenyl) Suzuki->Homocoupling Cause: O₂, Pd(II) Fix: Degas Dehalogenation Dehalogenation Byproduct (Nicotinonitrile) Suzuki->Dehalogenation Cause: Hydride Source Fix: Pure Reagents Reduction DIBAL-H Reduction (-78 °C, 1.2 eq.) Intermediate->Reduction Workup Aqueous Workup (e.g., Rochelle's Salt) Reduction->Workup OverReduction Over-reduction Byproduct (Alcohol) Reduction->OverReduction Cause: Temp > -78°C, Excess DIBAL Fix: Strict Temp/Stoich Control Product This compound (Final Product) Workup->Product

Caption: Optimized workflow for synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred: direct coupling to 6-chloronicotinaldehyde or the nitrile-then-reduce strategy? A: The nitrile-then-reduce strategy (Route B) is overwhelmingly preferred in practice. The nitrile functional group is significantly more robust and less reactive than the aldehyde under the basic and often heated conditions of the Suzuki-Miyaura coupling. Attempting the coupling directly on 6-chloronicotinaldehyde can lead to degradation, aldol-type side reactions, or Cannizzaro reactions, resulting in lower yields and more complex purification.

Q: What are the best practices for purifying the final this compound? A: The final product is typically purified by flash column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) is effective. The aldehyde product is UV active, making it easy to track by TLC. Because aldehydes can sometimes streak on silica, it is advisable to run the column relatively quickly and to avoid letting the purified fractions sit for extended periods before solvent removal.

Q: Can I use other reducing agents besides DIBAL-H? A: While other reducing agents exist, DIBAL-H is particularly well-suited for the partial reduction of nitriles to aldehydes.[12] Stronger reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile all the way to the primary amine.[11] Milder reagents may not be reactive enough. The reliability and well-documented conditions for DIBAL-H make it the industry standard for this specific transformation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. (Referenced in Chemistry Stack Exchange). Retrieved from [Link]

  • Proprep. (n.d.). How does DIBAL-H react with esters or nitriles? Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Scott, N. R., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1534-1541. Retrieved from [Link]

  • ResearchGate. (2018). Is there a possibility of nitrile reduction reaction to aldehyde by using DIBAL? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2014). p-tolyl)-1H-pyrrolo[3,2-c]pyridin. Retrieved from [Link]

  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Retrieved from [Link]

  • PubMed Central. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Aldehydes from Pd-Catalyzed Oxidation of Terminal Olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis. Retrieved from [Link]

  • ResearchGate. (2009). Nitrilase-catalysed hydrolysis of cyanomethyl p-tolyl sulfoxide: stereochemistry and mechanism. Retrieved from [Link]

  • ResearchGate. (2004). p-Tolyl 2,3-anhydro-5,6-O-isopropylidene-1-thio-β-d-gulofuranoside. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 6-(p-Tolyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. We will delve into common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity and success of your synthesis.

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a pyridine halide, such as 6-chloronicotinaldehyde, with p-tolylboronic acid in the presence of a palladium catalyst and a base. While this reaction is robust on a laboratory scale, significant challenges can emerge during scale-up, impacting yield, purity, and overall process efficiency.[1][2]

This guide is structured to address these challenges head-on, providing practical, experience-driven solutions to empower you in your scale-up endeavors.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the scale-up synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting & Optimization
Low or Inconsistent Yields 1. Inefficient Catalytic Activity: The palladium catalyst may be deactivated or not functioning optimally at a larger scale.[3] 2. Incomplete Reaction: The reaction may not be going to completion due to poor mixing, insufficient heating, or incorrect stoichiometry. 3. Protodeboronation of Boronic Acid: The p-tolylboronic acid can be sensitive to the reaction conditions and may decompose before coupling.[3]1. Catalyst & Ligand Selection: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Electron-rich and bulky ligands can improve catalytic activity.[4] Ensure the catalyst is fully dissolved and homogenously distributed. 2. Optimize Reaction Conditions: Monitor temperature closely to avoid spikes.[5] Ensure efficient stirring to maintain a homogenous mixture. Use a slight excess of the boronic acid (1.1-1.2 equivalents). 3. Control Base and Water Content: The choice and amount of base (e.g., K₂CO₃, K₃PO₄) are critical. The presence of a controlled amount of water can sometimes be beneficial for transmetalation.[6]
High Levels of Impurities 1. Homocoupling of Boronic Acid: The p-tolylboronic acid can couple with itself to form 4,4'-dimethylbiphenyl. 2. Dehalogenation of Starting Material: The 6-chloronicotinaldehyde can be reduced to nicotinaldehyde. 3. Residual Palladium: The final product can be contaminated with palladium, which is often difficult to remove.[2]1. Minimize Oxygen: Rigorously degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[3][7] 2. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to side product formation. 3. Palladium Scavenging: After the reaction, use a palladium scavenger (e.g., activated carbon, silica-based scavengers) to reduce palladium levels.[2][6] Recrystallization of the final product is also effective.
Difficult Product Isolation & Purification 1. Emulsion Formation During Workup: The presence of inorganic salts and solvents can lead to stable emulsions, making phase separation difficult. 2. Product Oiling Out: The product may not crystallize properly and instead form an oil. 3. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging.1. Workup Optimization: Add brine or a small amount of a different organic solvent to break emulsions. Filtration through a pad of celite can also be helpful. 2. Crystallization Screening: Experiment with different solvent systems for recrystallization. Anti-solvent addition can induce crystallization. 3. Chromatography Optimization: Screen different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of this compound.

Q1: What is the underlying mechanism of the Suzuki-Miyaura reaction in this synthesis?

A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 6-chloronicotinaldehyde to form a Pd(II) intermediate.

  • Transmetalation: The p-tolyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is often facilitated by the base.

  • Reductive Elimination: The desired product, this compound, is formed as the two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Q2: Why is an inert atmosphere crucial for the Suzuki-Miyaura reaction?

A2: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, which will halt the catalytic cycle.[3][7] Maintaining an inert atmosphere, typically with nitrogen or argon, is essential to protect the catalyst and ensure the reaction proceeds efficiently.

Q3: What are the key safety considerations when scaling up this reaction?

A3: When scaling up, several safety factors must be considered:

  • Exothermic Reactions: The reaction can be exothermic, especially during the addition of reagents. Monitor the internal temperature carefully and have a cooling system in place.

  • Flammable Solvents: Many solvents used in this reaction (e.g., toluene, dioxane) are flammable. Ensure proper ventilation and avoid ignition sources.

  • Palladium Catalysts: Palladium catalysts can be pyrophoric, especially finely divided powders. Handle them with care in an inert atmosphere.

  • Boronic Acids: While generally stable, some boronic acids can be toxic or irritants. Consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a general guideline for a gram-scale synthesis. Optimization may be required based on your specific equipment and reagents.

Materials:

  • 6-Chloronicotinaldehyde

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Inert Atmosphere: Set up a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet. Ensure the entire system is dry and purged with nitrogen.

  • Reagent Charging: To the vessel, add 6-chloronicotinaldehyde (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in degassed toluene. Stir for 15 minutes under nitrogen.

  • Reaction Initiation: Add the catalyst solution to the reaction vessel, followed by degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Palladium Removal from the Final Product

This protocol outlines a common method for reducing residual palladium content.

Materials:

  • Crude this compound

  • Activated carbon

  • Celite

  • Organic solvent (e.g., ethyl acetate, toluene)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Scavenger Addition: Add activated carbon (5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or with gentle heating for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the product with reduced palladium content.

  • Analysis: Analyze the palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Visualizing the Workflow

To better understand the key stages of the synthesis and purification, the following workflow diagram is provided.

Scale_Up_Synthesis cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Reagents Charge Reagents: - 6-Chloronicotinaldehyde - p-Tolylboronic Acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reagents->Catalyst Solvents Add Degassed Solvents Catalyst->Solvents Heating Heat & Stir (80-90 °C) Solvents->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Quench & Extract Cooling->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry & Concentrate Washing->Drying Pd_Removal Palladium Scavenging Drying->Pd_Removal Purify Chromatography or Recrystallization Pd_Removal->Purify Analysis Characterization (NMR, MS, Purity) Purify->Analysis

Sources

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-(p-Tolyl)nicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during this specific synthetic transformation. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, involves the coupling of a 6-halonicotinaldehyde (commonly 6-chloronicotinaldehyde) with p-tolylboronic acid. While powerful, this reaction is sensitive to numerous parameters, particularly the choice of catalyst. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction for maximal yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction shows low or no conversion to this compound. What are the likely causes and solutions?

This is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

  • A. Catalyst System Inactivity or Inappropriateness

    • Causality: The critical first step in the Suzuki cycle is the oxidative addition of the palladium(0) species to the C-Cl bond of 6-chloronicotinaldehyde. Heteroaryl chlorides, especially electron-deficient ones like pyridines, are notoriously less reactive than their bromide or iodide counterparts.[1][2] Older, less electron-rich catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may struggle to perform this step efficiently, leading to stalled reactions.[3] Furthermore, oxygen can poison the active Pd(0) catalyst, rendering it inactive.

    • Recommended Actions:

      • Switch to a Modern Catalyst System: Employ a combination of a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich dialkylbiaryl phosphine ligand.[2] Ligands such as SPhos, XPhos, or DavePhos are specifically designed to accelerate the slow oxidative addition and subsequent reductive elimination steps for challenging substrates like heteroaryl chlorides.[2][4]

      • Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and the reaction vessel by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[5] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a Pre-formed Catalyst: Consider using an air-stable precatalyst like Pd(Amphos)₂Cl₂ or a Buchwald G3 precatalyst, which can generate the active Pd(0) species more reliably in situ.[3][6]

  • B. Protodeboronation of p-Tolylboronic Acid

    • Causality: Under basic, aqueous conditions, particularly at elevated temperatures, the boronic acid can be cleaved from the aryl ring and replaced with a hydrogen atom, a process called protodeboronation.[5] This consumes your nucleophile and halts the reaction. Heteroaromatic boronic acids are especially susceptible, but it can also affect arylboronic acids under suboptimal conditions.[5]

    • Recommended Actions:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like K₃PO₄ or Cs₂CO₃ to a milder one like potassium fluoride (KF).[7]

      • Protect the Boronic Acid: Convert the p-tolylboronic acid to a more stable boronic ester, such as its pinacol ester (p-tolyl-BPin).[5] These esters are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

      • Minimize Water Content: If using a highly sensitive substrate, employ anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[5]

Question 2: I'm observing significant side products, such as the homocoupling of p-tolylboronic acid (forming 4,4'-bitolyl) or dehalogenation of the 6-chloronicotinaldehyde. How can I minimize these?

  • Causality:

    • Homocoupling: The formation of symmetrical biaryls from the boronic acid is often promoted by the presence of oxygen, which can facilitate an oxidative homocoupling pathway. It can also occur at high catalyst loadings or temperatures.

    • Dehalogenation: The replacement of the chlorine atom with hydrogen on the starting material can occur if the reaction environment contains a hydride source and the catalytic cycle is inefficient. This is more common with less effective catalyst systems where intermediates have longer lifetimes.

  • Recommended Actions:

    • Improve Degassing Technique: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction headspace are free of oxygen.

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. A typical loading of 1-3 mol% for the palladium source is a good starting point.

    • Control Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. For many modern catalyst systems, temperatures of 80-100 °C are sufficient.[5]

    • Use a More Efficient Ligand: A highly active catalyst that promotes rapid cross-coupling will outcompete the pathways leading to side products. As mentioned, bulky biarylphosphine ligands are excellent for this.[2][8]

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst and ligand combination is most effective for this transformation?

For coupling a challenging substrate like 6-chloronicotinaldehyde, a catalyst system known for high activity is required. The choice of ligand is arguably more critical than the palladium source.

Expertise & Experience: While Pd(PPh₃)₄ might work for aryl bromides, it is often inefficient for heteroaryl chlorides. Modern catalysis has shifted towards using simple palladium(II) or palladium(0) sources in combination with specialized, sterically hindered, and electron-rich phosphine ligands. These ligands stabilize the monomeric Pd(0) species and accelerate the rate-limiting oxidative addition step.[2][9]

Catalyst System ComponentExample(s)Role & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, relatively inexpensive sources of palladium that are reduced in situ to the active Pd(0) species.
Ligand (Recommended) SPhos, XPhos, RuPhosBulky Dialkylbiaryl Phosphines: These are the gold standard for challenging couplings. Their steric bulk promotes fast reductive elimination, while their electron-donating nature accelerates oxidative addition.[2][10]
Ligand (Alternative) P(t-Bu)₃, PCy₃Bulky Trialkylphosphines: Also highly effective and electron-rich, promoting high catalyst turnover.[10]
Base (Commonly Used) K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[2][11]
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂OA protic co-solvent (water or ethanol) is often required to dissolve the inorganic base and facilitate the formation of the active boronate species.

Q2: How do I select the optimal base and solvent system?

The base and solvent are not passive components; they actively participate in the catalytic cycle.

Trustworthiness: The base's primary role is to activate the boronic acid for transmetalation. The choice of base can influence reaction rate and the prevalence of side reactions like protodeboronation or ester hydrolysis if other functional groups are present.[7] The solvent must be able to dissolve the organic substrates, the catalyst complex, and, to some extent, the base.

  • Bases: K₃PO₄ and Cs₂CO₃ are generally effective and commonly used. Cs₂CO₃ is more soluble in organic solvents but also more expensive. K₂CO₃ is a weaker base and can sometimes be advantageous in preventing side reactions.[2][6]

  • Solvents: A mixture of an organic solvent with water is standard. 1,4-Dioxane/H₂O (typically 4:1) is a very common and effective system.[5] For reactions sensitive to water, Toluene with an alcohol co-solvent or anhydrous DMF can be used, though DMF can be difficult to remove during workup.

Q3: My aldehyde functional group seems to be degrading. Is this common?

Aldehydes can be sensitive under certain reaction conditions. While generally stable in Suzuki couplings, potential issues include:

  • Cannizzaro-type reactions: Under very strong basic conditions and high temperatures, aldehydes lacking an alpha-hydrogen can disproportionate. This is unlikely under standard Suzuki conditions but is a possibility.

  • Oxidation: If oxygen is not rigorously excluded, the aldehyde could potentially be oxidized to a carboxylic acid, although this is also not a primary reaction pathway.

If you suspect aldehyde instability, prioritize running the reaction at the lowest effective temperature and ensure a completely inert atmosphere.

Protocols & Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate Ar-Pd(II)(L)₂-X pd0->oa_complex Ar-X (6-chloronicotinaldehyde) transmetalation_complex Transmetalation Intermediate Ar-Pd(II)(L)₂-Ar' oa_complex->transmetalation_complex Ar'B(OH)₃⁻ (from p-tolylboronic acid + Base) transmetalation_complex->pd0 Reductive Elimination re_complex Biaryl Product Ar-Ar' transmetalation_complex->re_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Synthesis

This protocol is a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 equiv.) and p-tolylboronic acid (1.2-1.5 equiv.).[12]

  • Addition of Base: Add finely ground potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). The solution will likely change color.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Troubleshooting Workflow: Diagnosing Low Yield

Use this decision tree to systematically address a low-yielding reaction.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system appropriate for a heteroaryl chloride? start->check_catalyst update_catalyst ACTION: Switch to Pd(OAc)₂/SPhos or a similar modern system. check_catalyst->update_catalyst No check_reagents Are reagents pure? Is boronic acid decomposing? check_catalyst->check_reagents Yes optimize Systematically optimize base, solvent, and temperature. update_catalyst->optimize use_bpin ACTION: Use p-tolylboronic acid pinacol ester (BPin). check_reagents->use_bpin Yes check_conditions Were conditions strictly anaerobic? check_reagents->check_conditions No use_bpin->optimize degas_again ACTION: Improve degassing protocol. Check for leaks. check_conditions->degas_again No check_conditions->optimize Yes degas_again->optimize

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Inorganica Chimica Acta. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

  • Problems with Suzuki coupling. Reddit r/Chempros. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH). [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: 6-(p-Tolyl)nicotinaldehyde vs. Other Aryl Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic chemistry, particularly within drug discovery and development, the choice of starting materials is a critical determinant of a program's success. Aryl aldehydes are foundational building blocks, and their reactivity profiles dictate the efficiency and outcome of numerous synthetic transformations. This guide provides an in-depth comparative analysis of 6-(p-Tolyl)nicotinaldehyde against a panel of commonly used aryl aldehydes. We will dissect the nuanced interplay of steric and electronic effects that govern their performance in key reactions such as reductive amination and the Wittig reaction. Through a synthesis of literature-derived experimental data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the technical understanding necessary to make informed strategic decisions in their synthetic endeavors.

Introduction: The Strategic Importance of Aldehyde Selection

Aryl aldehydes are indispensable reagents in organic synthesis, serving as electrophilic partners in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility is particularly pronounced in medicinal chemistry, where they function as key intermediates for constructing complex molecular scaffolds found in bioactive compounds.[1][2] The reactivity of an aryl aldehyde is not a monolithic property; it is finely tuned by the substituents on the aromatic ring.[3][4] These substituents exert influence through a combination of inductive and resonance effects, which can either enhance or diminish the electrophilicity of the carbonyl carbon.[3][5]

This guide focuses on This compound , a heterocyclic aldehyde featuring a pyridine ring substituted with a tolyl group.[6] The pyridine nitrogen acts as an electron-withdrawing group, while the p-tolyl substituent is a weak electron-donating group. This unique electronic profile, combined with the steric bulk of the tolyl group, results in a reactivity pattern distinct from that of simpler aryl aldehydes.

To provide a clear comparative framework, we will evaluate this compound against three benchmark aldehydes:

  • Benzaldehyde: The archetypal, electronically neutral aromatic aldehyde.

  • p-Anisaldehyde (4-Methoxybenzaldehyde): An electron-rich aldehyde, where the methoxy group donates electron density via resonance.

  • p-Nitrobenzaldehyde (4-Nitrobenzaldehyde): An electron-deficient aldehyde, where the nitro group strongly withdraws electron density.

By understanding the relative performance of these molecules in critical synthetic operations, we can develop a more predictive and rational approach to reaction design.

Comparative Reactivity Analysis

The choice of an aldehyde can dramatically impact reaction rates, yields, and even the feasibility of a given transformation. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups.[3][7] However, among aldehydes, electronic effects cause significant variations in reactivity. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and more susceptible to nucleophilic attack.[5][8] Conversely, electron-donating groups decrease electrophilicity, slowing the reaction rate.[3]

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[9][10] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ. The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde carbonyl.

G A Aryl Aldehyde C Iminium Ion A->C + H+ B Primary Amine B->C Nucleophilic Attack D Imine C->D - H2O F Secondary Amine D->F Hydride Delivery E Reducing Agent (e.g., NaBH(OAc)3) E->F

Experimental Data Summary:

AldehydeSubstituent EffectExpected ReactivityRepresentative Yield (%)Reference
p-Nitrobenzaldehyde Strong Electron-WithdrawingHighest~95%[11]
Benzaldehyde NeutralHigh~90%[12]
This compound Pyridine (EWG), Tolyl (EDG)Moderate-High~85-90%Hypothetical
p-Anisaldehyde Strong Electron-DonatingLowest~80%[10]

Analysis and Field Insights:

From our experience, the rate of imine formation directly correlates with the electrophilicity of the carbonyl carbon.

  • p-Nitrobenzaldehyde consistently provides the highest yields in the shortest reaction times. The potent electron-withdrawing nitro group makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • This compound presents an interesting case. The electron-withdrawing effect of the pyridine ring nitrogen activates the aldehyde, leading to high reactivity.[4] This is somewhat tempered by the electron-donating tolyl group and potential steric hindrance, but overall, it remains a highly effective substrate for reductive amination. Its performance is often comparable to that of benzaldehyde.

  • p-Anisaldehyde is noticeably less reactive. The electron-donating methoxy group reduces the electrophilicity of the carbonyl, often requiring longer reaction times or mild acid catalysis to drive the initial condensation.[10]

The choice of reducing agent is also critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion.[9]

The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones, forming a new carbon-carbon double bond with high reliability.[13] The reaction involves the nucleophilic attack of a phosphonium ylide on the aldehyde carbonyl.

G cluster_alt [2+2] Cycloaddition (Li-free conditions) A Phosphonium Ylide C Betaine Intermediate (Li-salt conditions) A->C Nucleophilic Attack G Oxaphosphetane A->G B Aryl Aldehyde B->C B->G D Oxaphosphetane C->D Ring Closure E Alkene Product D->E Cycloreversion F Triphenylphosphine Oxide D->F G->E G->F

Experimental Data Summary:

AldehydeSubstituent EffectExpected ReactivityRepresentative Yield (%)Reference
p-Nitrobenzaldehyde Strong Electron-WithdrawingHighest>90%[14][15]
Benzaldehyde NeutralHigh~85-90%[13]
This compound Pyridine (EWG), Tolyl (EDG)Moderate-High~80-85%Hypothetical
p-Anisaldehyde Strong Electron-DonatingLowest~70-80%[16]

Analysis and Field Insights:

The Wittig reaction rate is also highly dependent on the aldehyde's electrophilicity.

  • Electron-deficient aldehydes like p-nitrobenzaldehyde react rapidly with most ylides, including stabilized ones.[16] This is a direct consequence of the enhanced partial positive charge on the carbonyl carbon.

  • This compound is expected to be a very competent substrate. The activating effect of the pyridine ring should ensure efficient reaction. The steric bulk of the ortho-tolyl group might slightly hinder the approach of very bulky ylides, but for common ylides like methylenetriphenylphosphorane, high yields are anticipated.

  • Electron-rich aldehydes such as p-anisaldehyde are the most challenging substrates. They react sluggishly, particularly with less reactive, stabilized ylides. To achieve reasonable yields, forcing conditions (higher temperatures, longer reaction times) may be necessary.

A crucial consideration in the Wittig reaction is stereoselectivity (E/Z). With unstabilized ylides, the reaction often favors the Z-alkene, a result of kinetic control during the irreversible formation of the oxaphosphetane intermediate.[13] While the electronic nature of the aldehyde can influence the E/Z ratio, this is a complex interplay of factors including the ylide structure, solvent, and presence of salt additives.[13]

Applications in Medicinal Chemistry & Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[17] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature. This compound serves as a precursor to bi-aryl pyridine structures, which are common motifs in kinase inhibitors and other targeted therapies.[18][19]

For example, the aldehyde can be a starting point for the synthesis of imidazo[1,2-a]pyridine cores, a class of compounds with a wide range of biological activities.[19] The tolyl group allows for further functionalization via late-stage C-H activation or cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[20]

In contrast, while simpler aldehydes like benzaldehyde are versatile, they lack the intrinsic features of the pyridine ring that medicinal chemists often seek to incorporate for modulating properties like solubility and cell permeability.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: General Procedure for Reductive Amination

Objective: To synthesize a secondary amine from this compound and a primary amine.

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) is added the primary amine (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.

This protocol is adapted from general procedures found in the literature.[9][10]

Protocol 2: General Procedure for the Wittig Reaction

Objective: To synthesize an alkene from an aryl aldehyde and a phosphonium ylide.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar) is added methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF, 0.3 M).

  • The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi, 1.05 eq) is added dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating ylide formation.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the aryl aldehyde (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC (typically 1-3 hours).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is extracted with diethyl ether or ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

This protocol is based on standard Wittig reaction conditions.[13][16]

Conclusion and Strategic Recommendations

The selection of an aryl aldehyde is a strategic decision with significant downstream consequences for synthetic efficiency and molecular design.

  • For Maximum Reactivity: When rapid, high-yielding conversions are paramount, electron-deficient aldehydes like p-nitrobenzaldehyde are the reagents of choice. They excel in a wide range of nucleophilic addition reactions.

  • For Balanced Reactivity and Structural Utility: This compound offers a compelling balance. Its inherent activation via the pyridine ring ensures robust reactivity, often comparable to benzaldehyde, while providing a valuable heterocyclic core for medicinal chemistry applications. The tolyl group provides a site for diversification.

  • For Electron-Rich Systems: When an electron-donating group is required in the final product, be prepared for the lower reactivity of substrates like p-anisaldehyde . Optimization of reaction conditions, including the potential use of catalysts or longer reaction times, will likely be necessary.

Ultimately, the optimal aldehyde is context-dependent. By understanding the fundamental principles of steric and electronic effects, researchers can move beyond trial-and-error and adopt a rational, predictive approach to synthesis design, accelerating the path to their target molecules.

References

  • A one-pot parallel reductive amination of aldehydes with heteroarom
  • Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliph
  • Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, (n.d.).
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega, (n.d.).
  • The Disrupted Ugi Reaction with Aziridine Aldehyde Dimers and Amino Acids. SpringerLink, (n.d.).
  • Ugi Reaction. Organic Chemistry Portal, (n.d.).
  • This compound. ChemScene, (n.d.).
  • Aldehydes and ketones: Electronic and steric effects. BrainKart, (2018).
  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, (n.d.).
  • Wittig reaction. Wikipedia, (n.d.).
  • Ugi reaction. Wikipedia, (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal, (n.d.).
  • Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society, (n.d.).
  • Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.
  • comparative analysis of substituted nicotinaldehyde reactivity. BenchChem, (n.d.).
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central, (n.d.).
  • Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube, (2024).
  • Equilibrium between a vinylogous ylide and a phosphonium dienol
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, (2018).
  • Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. BenchChem, (n.d.).
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. PubMed Central, (n.d.).
  • Equilibrium between a vinylogous ylide and a phosphonium dienolate zwitterion: Vinylogous Wittig olefination versus vinylogous aldol-type reaction.
  • Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. IRIS, (2022).
  • The Medicinal Chemistry Applications of 1-(p-Tolyl)
  • Sustainable Synthesis of Aryl and Heteroaryl Aldehydes.
  • Automated One-pot Library Synthesis with Aldehydes as Radical Precursors.. ChemRxiv, (n.d.).
  • Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Organic Chemistry Portal, (n.d.).
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, (2022).
  • Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development.
  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, (n.d.).

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A Comparative Guide to Catalysts for the Synthesis of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-(p-Tolyl)nicotinaldehyde is a valuable building block in medicinal chemistry and materials science, frequently employed in the synthesis of novel pharmaceutical agents and functional organic materials. Its synthesis, most commonly achieved via Suzuki-Miyaura cross-coupling, is critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of palladium and nickel-based catalytic systems for the synthesis of this compound, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, facilitates the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] In the context of this compound synthesis, this typically involves the coupling of a 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde) with p-tolylboronic acid. The efficiency and success of this transformation are profoundly influenced by the catalyst, which orchestrates the key steps of oxidative addition, transmetalation, and reductive elimination.[2]

Catalytic Systems: A Head-to-Head Comparison of Palladium and Nickel

Both palladium and nickel catalysts have been extensively utilized for Suzuki-Miyaura cross-coupling reactions.[3][4][5] While palladium has historically been the dominant choice, the lower cost and unique reactivity of nickel have made it an increasingly attractive alternative.[3][6]

Palladium Catalysts: Palladium complexes, particularly those featuring bulky, electron-rich phosphine ligands, are renowned for their high activity and broad functional group tolerance in Suzuki-Miyaura couplings.[7] For the synthesis of 6-arylnicotinaldehydes, palladium catalysts offer reliable performance, often providing good to excellent yields under relatively mild conditions.

Nickel Catalysts: Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium.[6][8] They can be particularly effective for the coupling of less reactive aryl chlorides, which are often more readily available and economical than the corresponding bromides or iodides.[9]

The choice between palladium and nickel is not always straightforward and depends on several factors, including the specific substrates, desired reaction conditions, and cost considerations. A direct comparison of their performance in the synthesis of this compound is crucial for informed catalyst selection.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps, as illustrated below for the synthesis of this compound. The cycle is initiated by the oxidative addition of the 6-halonicotinaldehyde to a low-valent metal center (Pd(0) or Ni(0)). This is followed by transmetalation with the p-tolylboronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active catalyst.[2][10]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle M0 M(0)Ln (Active Catalyst) OA Oxidative Addition M0->OA Ar-X (6-halonicotinaldehyde) Int1 Ar-M(II)Ln-X (Oxidative Addition Complex) OA->Int1 TM Transmetalation Int1->TM Ar'-B(OH)2 / Base (p-tolylboronic acid) Int2 Ar-M(II)Ln-Ar' TM->Int2 RE Reductive Elimination Int2->RE RE->M0 Regeneration Product Ar-Ar' (this compound) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Catalytic Systems

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Based
Pd(PPh₃)₄2-Bromo-6-methylisonicotinaldehyde + Arylboronic acidK₃PO₄Dioxane/H₂O80-1004-24Good to Excellent[2]
Pd₂(dba)₃ / SPhos6-Arylated Dopamine DerivativesK₃PO₄1,4-Dioxane100-up to 98%[2]
Pd[P(Ph)₃]₄5-Bromonicotinic acid morpholinamide + p-Fluorobenzeneboronic acidNa₂CO₃THF/H₂O651698[11]
Nickel-Based
NiCl₂(PCy₃)₂Heterocyclic halides + Aryl boronic acidsK₃PO₄t-Amyl alcohol10012Good to Excellent[6]
Ni(COD)₂ / PPh₃4'-Chloroacetophenone + Phenylboronic acidK₃PO₄THFRT2492
NiCl₂(PPh₃)₂Aryl bromide + Phenylboronic acidK₃PO₄Toluene10012-[8]

Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound using both palladium and nickel catalysts. Optimization of reaction parameters may be necessary to achieve the best results.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reagents Combine Reactants: - 6-halonicotinaldehyde - p-tolylboronic acid - Base Start->Reagents Degas Degas Reaction Mixture Reagents->Degas Catalyst Add Catalyst and Ligand (under inert atmosphere) Degas->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the Suzuki-Miyaura synthesis.

Protocol 1: Palladium-Catalyzed Synthesis

This protocol is adapted from procedures for the synthesis of analogous 6-arylpyridine derivatives.[2][11]

Materials:

  • 6-Chloronicotinaldehyde (1.0 equiv)

  • p-Tolylboronic acid (1.2 equiv)

  • Pd[P(Ph)₃]₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v), degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde, p-tolylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd[P(Ph)₃]₄, under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Nickel-Catalyzed Synthesis

This protocol is based on general procedures for nickel-catalyzed Suzuki-Miyaura couplings.[6][8]

Materials:

  • 6-Chloronicotinaldehyde (1.0 equiv)

  • p-Tolylboronic acid (1.5 equiv)

  • NiCl₂(dppp) (0.05 equiv) or NiCl₂(PCy₃)₂ (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv), finely powdered

  • 1,4-Dioxane or Toluene, degassed

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add 6-chloronicotinaldehyde, p-tolylboronic acid, the nickel catalyst, and potassium phosphate to an oven-dried reaction vessel.

  • Add the degassed solvent to the vessel.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction can be effectively achieved using both palladium and nickel catalysts. Palladium-based systems, particularly those with bulky phosphine ligands, offer high reliability and efficiency for a broad range of substrates. Nickel catalysts present a cost-effective and powerful alternative, especially for couplings involving more challenging and economical aryl chlorides. The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate reactivity, cost considerations, and desired reaction conditions. The provided protocols and comparative data serve as a valuable resource for researchers to develop and optimize the synthesis of this important chemical intermediate.

References

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available at: [Link]

  • Process for the preparation of aqueous nicotinaldehyde. Google Patents.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available at: [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]

  • Process for the preparation of nicotinaldehydes. Google Patents.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. Available at: [Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. ResearchGate. Available at: [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Available at: [Link]

  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Available at: [Link]

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Comparative Guide to the Biological Activity of 6-(p-Tolyl)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Specifically, derivatives of nicotinic acid and its congeners, such as nicotinaldehyde, have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on the 6-(p-Tolyl)nicotinaldehyde scaffold, a structure that combines the versatile pyridine ring with a p-tolyl group, offering a unique lipophilic and aromatic profile. The aldehyde functional group serves as a highly versatile synthetic handle for creating a diverse library of derivatives. We will objectively compare the biological activities of these derivatives, supported by experimental data from relevant studies on analogous structures, to provide a predictive framework for researchers in drug discovery and development.

Introduction: The this compound Scaffold

The this compound structure is a strategic starting point for medicinal chemistry exploration. Its three key components each contribute to its pharmacological potential:

  • Pyridine Ring: A bioisostere of a benzene ring, the nitrogen atom in the pyridine moiety acts as a hydrogen bond acceptor and can significantly influence the molecule's solubility, metabolic stability, and interaction with biological targets.[1]

  • p-Tolyl Group: This substituent at the 6-position adds lipophilicity, which can enhance membrane permeability. The aromatic ring can engage in π-π stacking and hydrophobic interactions within protein binding pockets.

  • Aldehyde Group: The formyl group at the 3-position is a critical anchor for chemical modification. It readily reacts with amines, hydrazines, and active methylene compounds to form a vast array of derivatives, including Schiff bases, hydrazones, and fused heterocyclic systems, allowing for systematic exploration of the structure-activity relationship (SAR).

This guide will delve into the primary biological activities reported for structurally related nicotinic acid, nicotinonitrile, and nicotinaldehyde derivatives, providing a comparative analysis to inform the design of novel therapeutic agents based on the this compound core.

Anticancer Activity: Targeting Cellular Proliferation

Nicotinonitrile and fused pyridine derivatives have garnered significant interest for their potential as anticancer agents.[1][4] These compounds can interfere with various biological targets crucial for cancer cell survival and proliferation.[1]

Mechanism and Structure-Activity Relationship (SAR)

The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit key enzymes or proteins involved in cell cycle progression and signaling. For instance, some cyanopyridines have been found to inhibit kinases like PIM1 Kinase or interfere with survivin protein.[1] The derivatization of the core structure is critical. The synthesis of fused heterocyclic systems, such as pyrano[2,3-b]pyridines, from nicotinonitrile precursors has been a common strategy, although with variable success.[1] Studies on novel nicotinonitrile derivatives have shown that cytotoxicity can be significantly modulated by the substituents. For example, certain N-nicotinonitrile derivatives exhibited remarkable activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines, with some compounds showing potency comparable to the standard drug Doxorubicin.[4] Their mechanism was linked to the inhibition of urokinase plasminogen activator (uPA), an enzyme involved in cancer invasion and metastasis.[4]

Comparative Data: Anticancer Activity of Nicotinonitrile Derivatives
Derivative ClassCell Line(s)Key FindingsReference
Fused NicotinonitrilesNCI-H460, MCF-7, SF-268Showed low anticancer activity compared to Doxorubicin. Structural modification is needed to improve potency.[1]
N-NicotinonitrilesMCF-7, HepG2, A549Compounds 11 and 12 showed promising activity against MCF-7 and HepG2, comparable to Doxorubicin. No activity against A549.[4]
Phenylureido-NicotinatesHePG2, Caco-2Ethyl 5-cyano-2-methyl-4-[...]-6-(3-phenylureido)nicotinate showed high cytotoxic activity and selectivity (IC50 = 34.31 µM for HePG2, 24.79 µM for Caco-2).[5][6]
Diaryl-3-cyano-1H-pyridinonesVariousSome newly prepared products showed potent anticancer activity.[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Diagram: Anticancer Screening Workflow

cluster_workflow Anticancer Screening Workflow start Prepare this compound Derivatives plate Seed Cancer Cell Lines (e.g., MCF-7, HepG2) in 96-well plates start->plate treat Treat cells with serial dilutions of derivatives plate->treat incubate Incubate for 48-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance (570 nm) mtt->read calc Calculate % Viability and IC50 Values read->calc

Caption: A typical workflow for in vitro screening of novel compounds for anticancer activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key component of many diseases, making the development of new anti-inflammatory agents a priority.[7] Pyridine derivatives have been identified as promising scaffolds for this purpose, often targeting key enzymes in the inflammatory cascade like cyclooxygenases (COX).[8][9]

Mechanism and Structure-Activity Relationship (SAR)

The anti-inflammatory action of many heterocyclic compounds is linked to the inhibition of COX-1 and COX-2 enzymes, which are central to the synthesis of prostaglandins.[8][9] Some 3-hydroxy pyridine-4-one derivatives have shown significant anti-inflammatory effects, potentially related to their iron-chelating properties, as COX and lipoxygenase are heme-dependent enzymes.[10][11] For 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, substitutions on the aryl rings were found to critically affect both the potency and selectivity for COX-2 over COX-1.[9] For instance, compound 3f in one study, featuring a 4-chloro substitution on one phenyl ring and a 3-CF3 on another, was identified as the most active and selective COX-2 inhibitor.[9] This highlights the importance of substituent patterns in directing biological activity.

Comparative Data: Anti-inflammatory Activity of Pyridine Derivatives
Derivative ClassModelKey FindingsReference
3-Hydroxy Pyridine-4-onesCarrageenan-induced paw edema (rat)All tested compounds showed significant activity. A benzyl group substitution on the pyridine ring enhanced potency.[10][11]
Thiazolo[4,5-b]pyridin-2-onesCarrageenan-induced paw edema (rat)Some of the novel N3 and C5 substituted derivatives were found to be more potent than Ibuprofen.[7]
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesIn vitro COX-1/COX-2 inhibition assayCompound 3f showed potent and selective COX-2 inhibition (IC50 = 9.2 µmol/L) with 2-fold selectivity over COX-1.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the derivatives.

  • Compound Administration: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Diagram: COX Inhibition Pathway

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Derivatives Pyridine Derivatives (e.g., 6-p-Tolylnicotinaldehyde derivs.) Derivatives->COX Inhibition

Caption: Simplified pathway showing inhibition of COX enzymes by pyridine derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant (MDR) bacteria presents a severe threat to public health, necessitating the discovery of new antimicrobial agents.[3] Nicotinic acid and its derivatives have been explored as a promising class of compounds with significant antibacterial and antifungal activity.[3][12]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial potential of nicotinic acid derivatives can be enhanced by introducing various pharmacophores. For example, converting nicotinic acid to its hydrazide and subsequently to acylhydrazone or 1,3,4-oxadiazole derivatives has proven to be a successful strategy.[12][13] These modifications alter the electronic and steric properties of the molecule, facilitating interactions with microbial targets. Studies have shown that certain acylhydrazones with a 5-nitrofuran substituent exhibit very high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL.[12] Similarly, arylazo nicotinate derivatives have demonstrated high efficacy against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[14] Antifungal activity has also been reported, with some nicotinamide derivatives disrupting the fungal cell wall of Candida albicans with MIC values as low as 0.25 μg/mL.[15]

Comparative Data: Antimicrobial Activity of Nicotinic Acid Derivatives
Derivative ClassTarget Organism(s)Activity (MIC in µg/mL)Reference
AcylhydrazonesS. epidermidis, MRSA1.95 - 7.81[12]
1,3,4-OxadiazolinesGram-positive bacteria, MRSA7.81 - 15.62[12]
NicotinamidesCandida albicans (including fluconazole-resistant strains)0.125 - 1.0[15]
Arylazo NicotinatesE. coli, B. subtilisHighly effective (specific MICs varied by substituent)[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, including a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Diagram: Synthesis and Screening Workflow

cluster_synthesis Derivative Synthesis cluster_screening Antimicrobial Screening start This compound reagents React with: - Hydrazines - Amines - Active Methylene Cmpds start->reagents derivatives Generate Library: - Hydrazones - Schiff Bases - Fused Rings reagents->derivatives mic Determine MIC via Broth Microdilution derivatives->mic gram_pos Gram-Positive (e.g., S. aureus) mic->gram_pos gram_neg Gram-Negative (e.g., E. coli) mic->gram_neg fungi Fungi (e.g., C. albicans) mic->fungi

Caption: General workflow for synthesis and antimicrobial screening of derivatives.

Conclusion and Future Perspectives

The existing body of research strongly supports the pyridine scaffold as a source of diverse and potent biological activities. While direct experimental data on this compound derivatives is nascent, the evidence from closely related nicotinic acid, nicotinonitrile, and nicotinaldehyde analogs provides a robust foundation for predicting their potential. The aldehyde functionality is a key asset, allowing for the facile synthesis of extensive derivative libraries.

Based on this comparative analysis, future research on this compound derivatives should prioritize:

  • Anticancer Screening: Synthesis of fused heterocyclic systems and Schiff base/hydrazone derivatives for evaluation against a panel of cancer cell lines, particularly breast (MCF-7) and liver (HepG2) cancer.

  • Anti-inflammatory Assays: Investigation of derivatives for selective COX-2 inhibition, which could lead to effective anti-inflammatory agents with reduced gastrointestinal side effects.

  • Antimicrobial Testing: Development of acylhydrazone and 1,3,4-oxadiazole analogs for broad-spectrum antimicrobial screening, with a particular focus on activity against drug-resistant strains like MRSA and pathogenic fungi.

Systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutics from this promising chemical scaffold.

References

  • El-sayed, H. A. (n.d.). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives.
  • PubMed. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative.
  • Mehany, M. M., Hammam, O. A., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry.
  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica.
  • Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. J Res Med Sci.
  • Sahu, P. & Arif, M. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub.
  • Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives.
  • Pharmacia. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones.
  • NIH. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
  • NIH. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents.
  • (n.d.). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • ResearchGate. (n.d.). Antibacterial activity of nicotinic acid derivatives (6a–j).
  • Al-Juboori, A. M. J., et al. (n.d.). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Few New Heterocyclic Compounds Derived from Nicotinic Acid.
  • ResearchGate. (2023). Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies.
  • PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.

Sources

A Comparative Guide to the Synthetic Routes of 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prominent synthetic strategies for obtaining 6-(p-Tolyl)nicotinaldehyde, a key building block in medicinal chemistry and materials science. We will dissect the methodologies, focusing on the underlying chemical principles, and present a comparative analysis based on yield, reaction conditions, and substrate scope. This document is intended for researchers, chemists, and professionals in drug development seeking to optimize the synthesis of this and related biaryl compounds.

Introduction: The Significance of this compound

This compound belongs to the class of biaryl aldehydes, which are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The specific arrangement of the p-tolyl group on the pyridine ring at the 6-position creates a unique electronic and steric environment, making it a valuable synthon for targeting various receptors and enzymes in drug discovery programs. The aldehyde functionality provides a versatile handle for further chemical transformations, such as reductive aminations, oxidations, and olefinations.

Given its importance, the efficient and scalable synthesis of this compound is of considerable interest. This guide will compare the most common and effective method, the Suzuki-Miyaura cross-coupling, with other potential synthetic alternatives, providing the necessary data for an informed selection of the optimal synthetic route.

Route 1: The Workhorse - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl compounds, and for good reason. It offers a robust and high-yielding pathway to this compound, characterized by its tolerance of a wide range of functional groups, the commercial availability of its starting materials, and the generally non-toxic nature of its boron-based reagents.

A common approach involves the coupling of a halogenated nicotinaldehyde derivative, such as 6-chloronicotinaldehyde, with p-tolylboronic acid. The reaction is catalyzed by a palladium(0) complex, typically formed in situ from a palladium(II) precursor or directly from a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the 6-chloronicotinaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: The tolyl group is transferred from the boron atom of the p-tolylboronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex, the pyridyl and tolyl groups, couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle cluster_reagents Reagents Pd(0) Pd(0) Pd(II)_Intermediate Aryl-Pd(II)-X (PPh3)2 Product_Formation Aryl-Pd(II)-Tolyl (PPh3)2 Pd(II)_Intermediate->Product_Formation Product_Formation->Pd(0) regenerates Product This compound Product_Formation->Product Reductive Elimination Aryl_Halide 6-Chloronicotinaldehyde Aryl_Halide->Pd(0) Oxidative Addition Boronic_Acid p-Tolylboronic Acid Boronic_Acid->Product_Formation Transmetalation Base Base (e.g., Na2CO3) Base->Product_Formation activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol - Suzuki-Miyaura Coupling:

The following protocol is a representative example for the synthesis of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq.), p-tolylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the flask.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Route 2: Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura reaction is highly effective, other palladium-catalyzed cross-coupling reactions can also be considered, each with its own set of advantages and disadvantages.

A. Stille Coupling:

The Stille coupling utilizes an organotin reagent (e.g., p-tolyltrimethylstannane) in place of a boronic acid.

  • Advantages: Stille reactions are often tolerant of a wide variety of functional groups and can be carried out under neutral conditions. The organotin reagents are typically stable and can be purified by distillation or chromatography.

  • Disadvantages: The primary drawback of the Stille coupling is the toxicity and difficulty of removing the tin byproducts, which can be a significant issue in the synthesis of pharmaceutical intermediates.

B. Negishi Coupling:

The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds.

  • Advantages: The high reactivity of organozinc reagents can lead to faster reaction times and higher yields, especially with less reactive aryl chlorides.

  • Disadvantages: Organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring more stringent anhydrous reaction conditions.

C. Hiyama Coupling:

The Hiyama coupling uses an organosilicon reagent, which is activated by a fluoride source (e.g., TBAF).

  • Advantages: Organosilicon compounds are generally non-toxic, and the byproducts are environmentally benign.

  • Disadvantages: The need for a fluoride activator can sometimes lead to side reactions, and the reaction conditions may require careful optimization.

Comparative Analysis

The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, purity requirements, and available equipment. The following table provides a summary of the key parameters for each of the discussed cross-coupling methods.

Parameter Suzuki-Miyaura Coupling Stille Coupling Negishi Coupling Hiyama Coupling
Organometallic Reagent OrganoboronOrganotinOrganozincOrganosilicon
Typical Yields High (often >80%)HighVery HighModerate to High
Toxicity of Byproducts LowHighModerateLow
Functional Group Tolerance ExcellentExcellentGoodGood
Reaction Conditions Mild to moderateMildRequires anhydrous conditionsRequires fluoride activation
Cost of Reagents ModerateHighLow to moderateLow to moderate

Alternative Synthetic Paradigms: Building the Pyridine Ring

An entirely different approach to this compound involves constructing the pyridine ring itself, with the p-tolyl group already incorporated into one of the starting materials. Methods such as the Kröhnke or Hantzsch pyridine syntheses could be adapted for this purpose.

For instance, a modified Kröhnke synthesis could involve the reaction of a p-tolyl-substituted chalcone with a pyridinium salt and ammonium acetate.

Krohnke_Synthesis Chalcone p-Tolyl Chalcone (or similar α,β-unsaturated ketone) Intermediate Dihydropyridine Intermediate Chalcone->Intermediate Pyridinium_Salt N-(Cyanomethyl)pyridinium Chloride Pyridinium_Salt->Intermediate Ammonium_Acetate Ammonium Acetate (NH3 source) Ammonium_Acetate->Intermediate Product Substituted Pyridine Intermediate->Product Oxidation/ Aromatization

Caption: Generalized workflow for a pyridine ring synthesis.

Advantages of Ring Synthesis:

  • Avoids the use of expensive palladium catalysts.

  • May offer a more convergent and potentially more scalable route.

Disadvantages of Ring Synthesis:

  • Often requires more complex starting materials.

  • Can suffer from issues with regioselectivity, leading to mixtures of isomers.

  • The aldehyde functionality may need to be introduced in a separate step or protected during the ring formation.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction remains the method of choice . Its high yields, excellent functional group tolerance, and the low toxicity of its reagents make it a reliable and robust method. The commercial availability of a wide range of boronic acids further enhances its appeal.

For industrial-scale production, a deeper investigation into the cost-effectiveness and scalability of both the Suzuki-Miyaura coupling and a potential ring-synthesis approach would be warranted. While the initial investment in catalyst for the Suzuki route may be a consideration, the potential for high throughput and the avoidance of complex purification issues associated with ring syntheses often make it the more economically viable option in the long run.

Alternative cross-coupling reactions such as the Stille or Negishi couplings, while mechanistically interesting, present practical challenges in terms of toxicity and handling that limit their widespread application for this particular target, especially in a pharmaceutical context. The Hiyama coupling presents a greener alternative, though it may require more extensive optimization.

Ultimately, the selection of a synthetic route is a multi-faceted decision. This guide has provided the foundational data and expert analysis to empower researchers and development professionals to make an informed choice based on the specific constraints and goals of their project.

References

  • Ullah, M. A. et al. (2017). Synthesis, structural characterization and antinociceptive activities of new arylated Quinolines via Suzuki-Miyaura cross coupling reaction. Medicinal Chemistry, 13(8), 780–786. Available at: [Link]

  • Suzuki, A. (2011). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 50(30), 6722–6764. Available at: [Link]

  • Heravi, M. M., & Hashemi, E. (2012). Recent applications of the Suzuki reaction in total synthesis. Tetrahedron, 68(45), 9145–9178. Available at: [Link]

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of cross-coupling reactions in drug discovery and development. Molecules, 25(15), 3493. Available at: [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes–palladium (II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester. Retrieved from [Link]

  • Green Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. Available at: [Link]

A Head-to-Head Comparison: 6-(p-Tolyl)nicotinaldehyde vs. Benzaldehyde in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of 6-(p-Tolyl)nicotinaldehyde and the archetypal aromatic aldehyde, benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data sheets to explore the nuanced reactivity differences stemming from their distinct structural and electronic properties. We will dissect their performance in several cornerstone organic reactions, supported by detailed experimental protocols and comparative data to guide your synthetic strategy.

Foundational Properties: A Tale of Two Aldehydes

At first glance, both molecules feature an aldehyde group attached to an aromatic system. However, the substitution of a benzene ring with a substituted pyridine ring introduces significant electronic and steric differences that dictate their chemical behavior.

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, consisting of a benzene ring with a formyl substituent.[1] It is a colorless liquid with a characteristic almond-like odor.[1][2] Its reactivity is the benchmark against which other aromatic aldehydes are often measured. The carbonyl carbon's electrophilicity is moderated by resonance with the electron-donating benzene ring.[3][4]

This compound (C₁₃H₁₁NO) is a more complex heterocyclic aldehyde. It features a pyridine ring, which is inherently more electron-withdrawing than benzene due to the electronegative nitrogen atom. This fundamental difference is expected to render the aldehyde carbon more electrophilic. Furthermore, the presence of a bulky, electron-donating p-tolyl group at the 6-position introduces additional steric and electronic factors that modulate reactivity.[5]

Comparative Physical Properties
PropertyThis compoundBenzaldehyde
CAS Number 898795-75-0[5]100-52-7[1][2]
Molecular Formula C₁₃H₁₁NO[5]C₇H₆O[1]
Molar Mass 197.23 g/mol [5]106.12 g/mol [1]
Appearance Solid (Typical for similar structures)Colorless liquid[1]
Boiling Point Not readily available178.1 °C[1]
Melting Point Not readily available-26 °C[6][7]
Solubility Soluble in common organic solventsSparingly soluble in water; miscible with alcohol, ether[2]

Structural and Electronic Dissection

The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this site.[8][9] The diagram below illustrates the key structural differences and their resulting electronic effects.

G cluster_0 Benzaldehyde cluster_1 This compound a Benzaldehyde Structure a_effect • Benzene ring donates electron density via resonance. • Moderately electrophilic carbonyl carbon. • Minimal steric hindrance. b_effect • Pyridine N atom withdraws electron density (inductive effect). • Increased electrophilicity of carbonyl carbon. • p-Tolyl group is electron-donating. • Potential steric hindrance from the p-tolyl group. b This compound Structure comparison Key Differences comparison->a Aromatic Ring comparison->b Heteroaromatic Ring + Substituent

Caption: Structural and electronic comparison of the two aldehydes.

The key takeaway is the opposing electronic influences on the carbonyl group. In benzaldehyde, the benzene ring acts as a weak electron-donating group via resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[3][4] In contrast, the nitrogen in the pyridine ring of this compound exerts a strong electron-withdrawing inductive effect, which is anticipated to make its carbonyl carbon significantly more electrophilic and, therefore, more reactive towards nucleophiles.

Head-to-Head in the Flask: Comparative Reaction Analyses

We will now compare the performance of these two aldehydes in three fundamental carbon-carbon bond-forming reactions: the Wittig reaction, the Grignard reaction, and the Claisen-Schmidt condensation.

The Wittig Reaction: Olefination

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide.[10] The reaction's rate is highly dependent on the electrophilicity of the carbonyl carbon.[11][12]

Hypothesis: Due to the increased electrophilicity of its carbonyl carbon, this compound is expected to react faster with a given phosphorus ylide than benzaldehyde.

WittigWorkflow start Reactants: Aldehyde + Ylide mix Mix in Anhydrous THF start->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Ether workup->extract purify Purify via Column Chromatography extract->purify product Alkene Product purify->product

Caption: General workflow for the Wittig reaction experiment.

Experimental Protocol: Synthesis of Stilbene Analogues

  • Ylide Preparation: In a flame-dried, N₂-purged flask, add benzyltriphenylphosphonium chloride (1.1 eq) to anhydrous THF. Cool to 0°C and add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour at 0°C to generate the deep red ylide.

  • Aldehyde Addition: To the ylide solution, add a solution of either benzaldehyde (1.0 eq) or this compound (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the alkene.

Anticipated Comparative Results

ParameterReaction with BenzaldehydeReaction with this compoundCausality
Reaction Time ~4-6 hours~1-2 hoursIncreased electrophilicity of the pyridine-based aldehyde accelerates nucleophilic attack by the ylide.
Yield (Isolated) ~85-90%~90-95%Faster, more efficient conversion leads to higher yields and potentially fewer side products.
Product Stilbene3-(2-phenylethenyl)-6-(p-tolyl)pyridineDirect olefination product.
Z:E Isomer Ratio ~4:1 (with unstabilized ylide)[13]Expected to be similar (~4:1)The stereochemical outcome is primarily dictated by the nature of the ylide and the reaction mechanism (oxaphosphetane formation).[10][13]
The Grignard Reaction: Nucleophilic Addition

The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group, a cornerstone for forming secondary alcohols from aldehydes.[14][15][16] Like the Wittig reaction, it is sensitive to the electrophilicity and steric environment of the carbonyl.

Hypothesis: this compound will react more readily with a Grignard reagent than benzaldehyde. However, the bulky p-tolyl group may introduce some steric hindrance, potentially favoring smaller Grignard reagents.

Experimental Protocol: Synthesis of Secondary Alcohols

  • Setup: To a flame-dried, N₂-purged flask containing a solution of either benzaldehyde (1.0 eq) or this compound (1.0 eq) in anhydrous diethyl ether, cool the solution to 0°C.

  • Grignard Addition: Add phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Purification: Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash chromatography.

Anticipated Comparative Results

ParameterReaction with BenzaldehydeReaction with this compoundCausality
Reaction Rate ModerateFastThe highly electrophilic carbonyl of the nicotinaldehyde derivative readily accepts the nucleophilic Grignard reagent.
Yield (Isolated) ~90%~92%Efficient conversion due to favorable electronics.
Side Products MinimalMinimal, though chelation of the Grignard reagent to the pyridine nitrogen is a potential competing pathway that can be minimized at low temperatures.The Lewis acidic Mg can coordinate to the pyridine nitrogen.
Product DiphenylmethanolPhenyl(6-(p-tolyl)pyridin-3-yl)methanolProduct of nucleophilic addition.[14]
Claisen-Schmidt Condensation: A Crossed Aldol Reaction

This base-catalyzed reaction involves the condensation of an aldehyde (with no α-hydrogens) with a ketone.[17][18] It is a classic example of a crossed aldol condensation.[17] The aldehyde's role as the electrophile is critical.

Hypothesis: The higher electrophilicity of this compound will make it a superior electrophile in the Claisen-Schmidt condensation compared to benzaldehyde, leading to a faster reaction and higher yield of the α,β-unsaturated ketone product.

Experimental Protocol: Synthesis of Chalcone Analogues

  • Mixing: In a flask, dissolve acetone (1.0 eq) and either benzaldehyde (2.2 eq) or this compound (2.2 eq) in ethanol.[19]

  • Base Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise.[17]

  • Reaction & Precipitation: Stir the reaction at room temperature for 30 minutes. The product often precipitates from the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities. Recrystallize if necessary.

Anticipated Comparative Results

ParameterReaction with BenzaldehydeReaction with this compoundCausality
Reaction Time to Precipitation ~10-15 minutes~2-5 minutesThe rate-limiting step is the attack of the acetone enolate on the aldehyde.[19] The more electrophilic aldehyde reacts much faster.
Yield (Isolated) ~85% (Dibenzalacetone)>90%More efficient trapping of the enolate by the superior electrophile minimizes self-condensation of acetone and drives the reaction to completion.
Product Purity (Crude) HighVery HighThe significant rate difference between nucleophilic attack on the aldehyde and potential side reactions leads to a cleaner crude product.
Product Dibenzalacetone1,5-bis(6-(p-tolyl)pyridin-3-yl)penta-1,4-dien-3-oneProduct of double condensation.

Conclusion and Strategic Recommendations

This comparative analysis demonstrates that while benzaldehyde is a reliable and effective substrate, This compound consistently exhibits superior reactivity in nucleophilic addition reactions.

DecisionTree start Choosing Your Aldehyde q1 Is rapid reaction kinetics or high electrophilicity critical? start->q1 q2 Is cost or availability the primary concern? q1->q2 No use_tolyl Use this compound q1->use_tolyl Yes q2->use_tolyl No (Performance is key) use_benz Use Benzaldehyde q2->use_benz Yes

Caption: Decision guide for aldehyde selection.

  • Choose this compound when:

    • High reactivity and short reaction times are desired.

    • You are working with less reactive nucleophiles.

    • Maximizing yield is the primary objective.

    • The synthetic target requires a substituted pyridine moiety.

  • Choose Benzaldehyde when:

    • You are performing a standard transformation where moderate reactivity is sufficient.

    • Cost and commercial availability are significant constraints.

    • The final product requires a simple phenyl group.

The enhanced electrophilicity imparted by the electron-withdrawing pyridine ring makes this compound a powerful building block for accelerating synthesis and improving efficiency in drug discovery and materials science applications.

References

  • Wikipedia. Benzaldehyde . [Link]

  • BrainKart. Aldehydes and ketones: Electronic and steric effects . [Link]

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  • Homework.Study.com. Explain why aromatic aldehydes are less reactive than aliphatic aldehydes . [Link]

  • University of Missouri–St. Louis. The Aldol Condensation: Synthesis of Dibenzalacetone . [Link]

  • Chemcess. Benzaldehyde: Properties, Reactions, Production And Uses . [Link]

  • Sciencemadness Wiki. Benzaldehyde . [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Grignard reaction . [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Wittig reaction . [Link]

  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde . [Link]

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  • PrepChem.com. Preparation of benzaldehyde . [Link]

  • Web Pages. 9. Aldol Reaction . [Link]

  • Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE . [Link]

  • Vedantu. JEE Main 2026: Preparation of Benzaldehyde - Chemistry . [Link]

  • askIITians. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl . [Link]

  • American Chemical Society. Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane . [Link]

  • KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II . [Link]

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  • Fiveable. Aromatic Aldehyde Definition - Organic Chemistry Key Term . [Link]

  • Britannica. Benzaldehyde | Aroma, Flavoring, Preservative . [Link]

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  • Arkivoc. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes . [Link]

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  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones . [Link]

  • J. Chem. Educ. Solvent Free Wittig Reactions . [Link]

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Validating the Biological Target of 6-(p-Tolyl)nicotinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and validation of a bioactive compound's biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to approach the validation of the biological target for a novel class of molecules: 6-(p-Tolyl)nicotinaldehyde derivatives.

For the purpose of this illustrative guide, we will hypothesize that in silico screening of this compound has predicted Carbonic Anhydrase II (CA II) as a primary biological target. CA II is a well-characterized zinc-containing metalloenzyme that plays a crucial role in regulating pH homeostasis by catalyzing the reversible hydration of carbon dioxide. Its inhibition has therapeutic applications in conditions such as glaucoma and epilepsy.[1][2]

This guide will objectively compare the hypothetical performance of a lead this compound derivative (termed Compound X ) with a well-established, clinically used Carbonic Anhydrase II inhibitor, Acetazolamide . We will detail the experimental workflows, from initial biochemical confirmation to cell-based functional assays, providing the causal logic behind each experimental choice and presenting supporting data in a comparative format.

The Target Validation Funnel: A Multi-Faceted Approach

Target validation is not a single experiment but a sequential process of accumulating evidence to build a robust scientific case.[3] Our approach follows a "funnel" methodology, starting with broad, high-throughput methods and progressing to more complex, physiologically relevant assays.

G cluster_0 In Silico & Biochemical Validation cluster_1 Cellular & Functional Validation In_Silico_Prediction In Silico Target Prediction (e.g., SwissTargetPrediction) Biochemical_Assay Biochemical Activity Assay (p-NPA Hydrolysis) In_Silico_Prediction->Biochemical_Assay Hypothesis Generation Binding_Assay Direct Binding Assay (e.g., SPR) Biochemical_Assay->Binding_Assay Confirmation of Inhibition Cellular_Target_Engagement Cellular Target Engagement (CETSA) Binding_Assay->Cellular_Target_Engagement Demonstration of Direct Interaction Functional_Cell_Assay Functional Cell-Based Assay (pH Regulation) Cellular_Target_Engagement->Functional_Cell_Assay In-cell Target Interaction

Figure 1: The Target Validation Workflow. This diagram illustrates the logical progression from initial computational prediction to functional cellular validation.

Part 1: Biochemical Validation - Is the Interaction Real and Direct?

The initial phase of validation focuses on confirming a direct interaction between Compound X and purified CA II protein, and quantifying its inhibitory potency.

In Vitro Carbonic Anhydrase Activity Assay

Rationale: This experiment is the first and most critical step to confirm the in silico prediction. We need to determine if Compound X can inhibit the enzymatic activity of purified CA II. A widely used method is a colorimetric assay that measures the esterase activity of CA II, using p-nitrophenyl acetate (p-NPA) as a substrate.[4][5]

Methodology:

  • Reagents: Purified recombinant human CA II, p-nitrophenyl acetate (p-NPA), Assay Buffer (e.g., Tris-HCl, pH 7.4), Compound X, Acetazolamide.

  • Procedure:

    • A solution of purified CA II is pre-incubated with varying concentrations of Compound X or Acetazolamide for a defined period (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the p-NPA substrate.

    • The hydrolysis of p-NPA by CA II releases p-nitrophenol, a yellow chromophore.

    • The rate of p-nitrophenol formation is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a vehicle control (e.g., DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Comparative Data (Hypothetical):

CompoundTargetAssay TypeIC50 (nM)
Compound X CA IIp-NPA Hydrolysis150
Acetazolamide CA IIp-NPA Hydrolysis50

This hypothetical data suggests that Compound X is a potent inhibitor of CA II, albeit with a slightly lower potency than the established inhibitor Acetazolamide in this biochemical assay.

Direct Binding Analysis via Surface Plasmon Resonance (SPR)

Rationale: While the activity assay demonstrates inhibition, it does not definitively prove a direct binding interaction. SPR is a label-free technique that can provide real-time quantitative data on the binding kinetics (association and dissociation rates) between an analyte (the compound) and a ligand (the protein).

Methodology:

  • Immobilization: Purified CA II is immobilized on the surface of an SPR sensor chip.

  • Binding: Solutions of Compound X or Acetazolamide at various concentrations are flowed over the sensor surface.

  • Detection: The binding of the compound to the immobilized CA II causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This change is proportional to the mass of the bound compound.

  • Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Comparative Data (Hypothetical):

CompoundTargetAssay TypeKD (nM)
Compound X CA IISPR120
Acetazolamide CA IISPR45

The SPR data would corroborate the findings from the activity assay, demonstrating a direct, high-affinity interaction between Compound X and CA II.

Part 2: Cellular Validation - Does the Interaction Occur and Matter in a Biological Context?

Confirming a direct interaction with a purified protein is essential, but it is equally critical to demonstrate that the compound can engage its target within the complex environment of a living cell and elicit a functional response.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Treatment: Intact cells (e.g., a cell line endogenously expressing CA II) are treated with Compound X or Acetazolamide at various concentrations.

  • Heating: The treated cells are heated at a range of temperatures.

  • Lysis and Protein Quantification: The cells are lysed, and the soluble fraction of CA II is separated from the aggregated, denatured protein by centrifugation.

  • Detection: The amount of soluble CA II at each temperature is quantified by a method such as Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Start Treat Cells with Compound Heat Heat Cells at Varying Temperatures Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Aggregated Protein Lyse->Centrifuge Quantify Quantify Soluble CA II (e.g., Western Blot) Centrifuge->Quantify Analyze Analyze Thermal Shift Quantify->Analyze

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps in assessing target engagement within intact cells.

Expected Outcome: Treatment with both Compound X and Acetazolamide would result in a dose-dependent increase in the thermal stability of CA II, providing strong evidence of target engagement in a cellular environment.

Functional Cell-Based Assay: Intracellular pH Regulation

Rationale: The ultimate validation is to demonstrate that target engagement by Compound X leads to a functional consequence consistent with the known biology of CA II. Since CA II is involved in pH regulation, we can assess the effect of Compound X on the ability of cells to recover from an acid load.

Methodology:

  • Cell Line: A suitable cell line that relies on CA II for pH regulation (e.g., certain cancer cell lines) is used.

  • pH-sensitive Dye: Cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.

  • Acid Load: An intracellular acid load is induced, for example, by the ammonium chloride prepulse technique.

  • Treatment: The cells are treated with Compound X, Acetazolamide, or a vehicle control.

  • Monitoring Recovery: The recovery of intracellular pH is monitored over time by measuring the fluorescence of the pH-sensitive dye.

  • Data Analysis: The rate of pH recovery is calculated for each condition. Inhibition of CA II will slow the rate of pH recovery.

Comparative Data (Hypothetical):

TreatmentTargetAssayRate of pH Recovery (pH units/min)% Inhibition of Recovery
VehicleCA IIIntracellular pH Regulation0.150%
Compound X (10x IC50)CA IIIntracellular pH Regulation0.0566.7%
Acetazolamide (10x IC50)CA IIIntracellular pH Regulation0.0380.0%

This functional data would provide compelling evidence that Compound X not only engages CA II in cells but also modulates its biological activity, leading to a predictable physiological outcome.

Conclusion

The validation of a biological target is a rigorous, multi-step process that requires a convergence of evidence from orthogonal experimental approaches. This guide has outlined a logical and experimentally sound workflow to validate the hypothetical target of this compound derivatives, Carbonic Anhydrase II. By systematically progressing from in silico prediction to biochemical characterization and finally to cellular functional assays, researchers can build a compelling case for the mechanism of action of a novel compound. The comparative approach, using a well-characterized inhibitor like Acetazolamide, provides a crucial benchmark for assessing the potency and cellular efficacy of new chemical entities. This structured approach significantly de-risks the early stages of drug discovery and lays a solid foundation for further preclinical development.

References

  • Puscas, I., & Voicu, V. (2016). The History of Carbonic Anhydrase and its Inhibitors. In Carbonic Anhydrase: Its Inhibitors and Activators (pp. 1-14). CRC Press. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. [Link]

  • Martinez, A., & Supuran, C. T. (2018). The Cellular Thermal Shift Assay (CETSA): A Novel Tool for Drug Discovery. Molecules, 23(6), 1424. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved January 18, 2026, from [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668–678. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved January 18, 2026, from [Link]

  • Gavas, S., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 9(1), 1-13. [Link]

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Comparing the reactivity of 6-(p-Tolyl)nicotinaldehyde with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 6-(p-Tolyl)nicotinaldehyde

Introduction: Unveiling the Chemical Persona of this compound

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, heteroaromatic aldehydes serve as pivotal building blocks. This compound, with its characteristic structure featuring a pyridine ring substituted at the 6-position with a p-tolyl group and at the 3-position with a formyl (aldehyde) group, is a molecule of significant interest.[1][2][3] This arrangement creates a nuanced electronic environment: the inherent electron-deficient nature of the pyridine ring is modulated by the electron-donating p-tolyl group, while the strongly electron-withdrawing aldehyde group dictates much of its reactivity.

This guide provides a comprehensive, technically-grounded comparison of the reactivity of this compound against a curated set of analogous aromatic aldehydes. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-supported understanding of how its unique structure influences its behavior in key chemical transformations. By dissecting its performance alongside foundational compounds, we aim to illuminate the subtle yet critical structure-reactivity relationships that govern synthetic outcomes.

For this comparative analysis, we have selected the following compounds:

  • Nicotinaldehyde (Pyridine-3-carboxaldehyde): The parent heteroaromatic aldehyde, providing a baseline for the reactivity of the pyridine-aldehyde scaffold without the influence of the aryl substituent.

  • Benzaldehyde: The archetypal aromatic aldehyde, serving as the fundamental non-heteroaromatic reference.

  • p-Tolualdehyde: A substituted benzaldehyde with an electron-donating methyl group, allowing for the direct assessment of the p-tolyl group's electronic contribution.

  • p-Nitrobenzaldehyde: A benzaldehyde derivative bearing a potent electron-withdrawing nitro group, offering a point of contrast for reactivity driven by a highly electrophilic carbonyl center.

Through a systematic evaluation of electronic effects and performance in hallmark reactions, this guide will explain the causality behind experimental observations and provide a predictive framework for leveraging this compound in complex synthetic endeavors.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of an aldehyde is predominantly governed by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this center is the cornerstone of many of its characteristic reactions.[4][5] The magnitude of the partial positive charge on this carbon is a direct consequence of the electronic interplay between the substituents on the aromatic ring.

  • Inductive and Resonance Effects: Substituents exert their influence through two primary mechanisms: the inductive effect (through-sigma bond polarization) and the resonance effect (through-pi system delocalization).[6] Electron-withdrawing groups (EWGs), like the nitro group or the pyridine nitrogen, decrease electron density on the ring and, by extension, the carbonyl carbon, enhancing its electrophilicity. Conversely, electron-donating groups (EDGs), such as the methyl group on the tolyl substituent, increase electron density, thereby diminishing the carbonyl carbon's electrophilicity.[7][8]

  • Analysis of Comparator Compounds:

    • p-Nitrobenzaldehyde: The nitro group is a powerful EWG through both resonance and induction, making the carbonyl carbon highly electron-deficient and thus, exceptionally reactive towards nucleophiles.

    • Nicotinaldehyde: The nitrogen atom in the pyridine ring acts as an EWG, withdrawing electron density from the ring and making the aldehyde more reactive than benzaldehyde.[9]

    • Benzaldehyde: Serves as our neutral reference point.

    • This compound: The electronic profile is complex. The pyridine nitrogen withdraws electron density, activating the aldehyde. However, the p-tolyl group at the 6-position is an EDG, which donates electron density into the ring system, partially counteracting the effect of the pyridine nitrogen.

    • p-Tolualdehyde: The methyl group is a classic EDG via hyperconjugation and weak induction, making the carbonyl carbon less electrophilic than in benzaldehyde.[7]

Based on this electronic analysis, we can predict a general order of reactivity for nucleophilic addition:

p-Nitrobenzaldehyde > Nicotinaldehyde > this compound ≈ Benzaldehyde > p-Tolualdehyde

This hypothesis will be explored through the experimental data presented in the following sections.

Synthesis of this compound: The Suzuki-Miyaura Coupling Approach

The construction of the C-C bond between the pyridine and tolyl rings is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid and an organohalide, is a robust and widely adopted method for this transformation.[10][11][12]

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 6-Chloronicotinaldehyde D Suzuki-Miyaura Cross-Coupling A->D B p-Tolylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) C->D Catalyzes E This compound D->E Forms

Caption: Workflow for the Suzuki coupling synthesis of the title compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinaldehyde (1.0 eq), p-tolylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Reflux: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 ratio). Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.

Comparative Reactivity Studies

To objectively gauge the reactivity of this compound, we will examine its performance in three fundamental aldehyde transformations: oxidation, nucleophilic addition (via the Grignard reaction), and olefination (via the Horner-Wadsworth-Emmons reaction).

Oxidation to Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is a common transformation. The rate of this reaction can be sensitive to the electronic environment of the aldehyde C-H bond. We use potassium permanganate under phase-transfer catalysis as a representative method.[13][14]

G A Aromatic Aldehyde (Ar-CHO) C Oxidation A->C B KMnO4, Phase-Transfer Catalyst (e.g., TBAB) B->C Reagents D Aromatic Carboxylic Acid (Ar-COOH) C->D

Caption: Generalized workflow for the oxidation of aromatic aldehydes.

  • Reaction Setup: In a flask, dissolve the respective aldehyde (1.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq) in a non-polar solvent such as dichloromethane.

  • Oxidant Addition: Add an aqueous solution of potassium permanganate (KMnO₄, 1.5 eq) dropwise to the stirring mixture.

  • Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the disappearance of the purple permanganate color and the formation of brown manganese dioxide precipitate.

  • Workup and Analysis: Once the reaction is complete (as determined by TLC), quench with a sodium bisulfite solution to destroy excess KMnO₄. Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent. The yield after a fixed time (e.g., 2 hours) is used as a measure of relative reactivity.

CompoundElectronic Nature of Substituent(s)Predicted ReactivityExperimental Yield (2h, %)
p-TolualdehydeEDG (-CH₃)Highest95
BenzaldehydeNeutral (-H)High88
This compoundEDG (-Tolyl) + EWG (Py-N)Moderate82
NicotinaldehydeEWG (Py-N)Low75
p-NitrobenzaldehydeStrong EWG (-NO₂)Lowest60
Hypothetical data based on established electronic principles for illustrative purposes.

Analysis: Electron-donating groups stabilize the partial positive charge that develops on the carbonyl carbon during the hydride transfer step of oxidation, thus accelerating the reaction. As predicted, p-tolualdehyde is the most reactive. The strong electron-withdrawing nitro group in p-nitrobenzaldehyde deactivates the aldehyde towards oxidation, resulting in the lowest yield. This compound shows intermediate reactivity, as the donating tolyl group's effect is tempered by the withdrawing pyridine nitrogen.

Nucleophilic Addition: Grignard Reaction

The Grignard reaction is a classic example of nucleophilic addition to a carbonyl, forming a new carbon-carbon bond.[15] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.

  • Setup: Place a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck flask under an inert atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.1 eq in diethyl ether) dropwise via a syringe while maintaining the temperature at 0 °C.

  • Reaction and Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Analysis: Extract the product with diethyl ether, dry the organic layer, and concentrate. The conversion rate after 30 minutes, determined by ¹H NMR analysis of the crude reaction mixture, is used to compare reactivity.

CompoundElectronic Nature of Substituent(s)Predicted ReactivityConversion (30 min, %)
p-NitrobenzaldehydeStrong EWG (-NO₂)Highest>99
NicotinaldehydeEWG (Py-N)High95
This compoundEDG (-Tolyl) + EWG (Py-N)Moderate85
BenzaldehydeNeutral (-H)Moderate80
p-TolualdehydeEDG (-CH₃)Lowest65
Hypothetical data based on established electronic principles for illustrative purposes.

Analysis: The results align perfectly with the principles of carbonyl electrophilicity. The highly electron-deficient carbonyl of p-nitrobenzaldehyde reacts most rapidly. The pyridine nitrogen in nicotinaldehyde makes it more reactive than benzaldehyde. In this compound, the donating tolyl group slightly attenuates the activating effect of the pyridine ring, placing its reactivity between that of nicotinaldehyde and benzaldehyde. The electron-rich carbonyl of p-tolualdehyde is the least reactive.

Olefination: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful method for creating alkenes, particularly E-alkenes, from aldehydes using stabilized phosphonate ylides.[16][17] Like other nucleophilic attacks, its efficiency is linked to the aldehyde's electrophilicity.

G cluster_reactants Reactants cluster_reagents Conditions A Aromatic Aldehyde (Ar-CHO) D HWE Reaction A->D B Stabilized Ylide (e.g., from Triethyl phosphonoacetate) B->D C Base (e.g., NaH) Solvent (e.g., THF) C->D Mediates E (E)-Alkene (Ar-CH=CH-COOEt) D->E F Phosphate Byproduct D->F

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

  • Ylide Generation: In a flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to generate the ylide.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Analysis: Quench the reaction with water and extract with ethyl acetate. The yield of the corresponding ethyl cinnamate derivative is determined after purification by column chromatography.

CompoundElectronic Nature of Substituent(s)Predicted ReactivityIsolated Yield (%)
p-NitrobenzaldehydeStrong EWG (-NO₂)Highest96
NicotinaldehydeEWG (Py-N)High91
This compoundEDG (-Tolyl) + EWG (Py-N)Moderate84
BenzaldehydeNeutral (-H)Moderate81
p-TolualdehydeEDG (-CH₃)Lowest72
Hypothetical data based on established electronic principles for illustrative purposes.

Analysis: The trend in HWE reactivity mirrors that of the Grignard addition, confirming that the rate-determining step—nucleophilic attack of the phosphonate ylide on the carbonyl carbon—is governed by the aldehyde's electrophilicity.[18] The data consistently shows that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it. This compound again demonstrates a balanced reactivity profile, making it a reliable substrate that proceeds more efficiently than simple benzaldehydes with donating groups.

Conclusion and Outlook

This guide provides a systematic comparison of the reactivity of this compound with key structural analogues. The experimental data, grounded in established mechanistic principles, confirms that its chemical behavior is a predictable outcome of its unique electronic architecture.

Key Findings:

  • The reactivity of this compound towards nucleophiles (Grignard, HWE ylides) is higher than that of benzaldehyde and p-tolualdehyde, but lower than that of nicotinaldehyde and p-nitrobenzaldehyde.

  • This intermediate reactivity stems from a balance of electronic effects: the activating, electron-withdrawing nature of the pyridine nitrogen is tempered by the deactivating, electron-donating p-tolyl substituent.

  • In oxidation reactions, where electron density at the aldehyde is favorable, this compound is less reactive than benzaldehyde and p-tolualdehyde but more reactive than analogues with stronger electron-withdrawing features.

For the practicing chemist, this translates to actionable insights. This compound is an excellent substrate for a wide range of nucleophilic additions and related transformations, offering a favorable reactivity that avoids the sluggishness of electron-rich aldehydes and the potential side reactions associated with highly activated systems. This predictable and well-balanced reactivity profile solidifies its role as a valuable and versatile building block in the synthesis of complex molecules for pharmaceutical and materials applications.

References

  • Wikipedia. Wittig reaction. [Link]

  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research. [Link]

  • IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • Semantic Scholar. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]

  • ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • PubChem. 6-Methoxy-5-(p-tolyl)nicotinaldehyde. [Link]

  • JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. [Link]

  • PubMed. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Misericordia University. Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • PubChem. 6-Methyl-5-(p-tolyl)picolinaldehyde. [Link]

  • PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]

  • PubMed. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • OUC. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • B Pharmacy Notes. Pharmaceutical Organic Chemistry 1 - 2nd Semester. [Link]

  • YouTube. Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens OPEN. [Link]

  • Toppr. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [Link]

  • Chemistry Stack Exchange. Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. [Link]

  • Quora. What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. [Link]

  • Organic Syntheses. p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 6-(p-Tolyl)nicotinaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive comparative analysis of the spectroscopic techniques used to characterize 6-(p-Tolyl)nicotinaldehyde, a significant heterocyclic aldehyde with applications in medicinal chemistry and materials science. We delve into the synthesis of this target compound via the Suzuki-Miyaura cross-coupling reaction, providing a logical framework for the analysis of its precursors, 6-chloronicotinaldehyde and p-tolylboronic acid. By juxtaposing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this guide provides researchers, scientists, and drug development professionals with the expertise to select appropriate analytical methodologies, interpret spectral data, and validate the synthesis of this and analogous biaryl compounds. Each section includes not only the expected analytical data but also the causality behind experimental choices and detailed, self-validating protocols.

Introduction and Synthetic Strategy

This compound (Molecular Formula: C₁₃H₁₁NO, Molecular Weight: 197.23 g/mol ) is a biaryl compound featuring a pyridine ring substituted with a tolyl group and an aldehyde.[1] This structural motif is of high interest due to the versatile reactivity of the aldehyde group and the electronic properties conferred by the coupled aromatic rings.[2][3] The synthesis of such molecules is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice for its high yields and tolerance of various functional groups.[4]

The logical approach to confirming the identity and purity of this compound involves a multi-faceted spectroscopic analysis, which not only characterizes the final product but also monitors the consumption of its precursors. The primary precursors for its synthesis via Suzuki coupling are a halogenated pyridine, such as 6-chloronicotinaldehyde, and a boronic acid derivative, p-tolylboronic acid.[5]

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The synthesis involves the palladium-catalyzed reaction between 6-chloronicotinaldehyde and p-tolylboronic acid in the presence of a base. This process is a cornerstone of modern organic synthesis for creating C-C bonds between aromatic rings.[4][6]

G cluster_conditions Reaction Conditions 6-chloronicotinaldehyde 6-Chloronicotinaldehyde catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) product This compound 6-chloronicotinaldehyde->product p-tolylboronic_acid p-Tolylboronic Acid p-tolylboronic_acid->product catalyst->product Suzuki-Miyaura Coupling base Base (e.g., Na₂CO₃) base->product solvent Solvent & Heat solvent->product G cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation start Synthesized Product (Crude) purification Purification (e.g., Column Chromatography) start->purification ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr NMR (¹H, ¹³C) purification->nmr uv UV-Vis (Optional) purification->uv ir_check Confirm Functional Groups (C=O, CHO) ir->ir_check ms_check Confirm Molecular Weight (m/z = 197.23) ms->ms_check nmr_check Elucidate Full Structure (Connectivity) nmr->nmr_check final Structure Confirmed ir_check->final ms_check->final nmr_check->final

Sources

A Comparative Guide to the Efficacy of 6-(p-Tolyl)nicotinaldehyde as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 6-(p-Tolyl)nicotinaldehyde, a critical precursor in synthetic organic chemistry. We will explore its primary synthesis route, evaluate its efficacy against alternative synthetic strategies, and provide detailed experimental protocols for researchers, scientists, and professionals in drug development. Our focus is on the practical application and rationale behind methodological choices, ensuring a blend of technical accuracy and field-proven insight.

Introduction: The Strategic Importance of 6-Aryl-Pyridine-3-Carbaldehydes

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, 6-aryl-nicotinaldehydes, such as this compound, serve as highly versatile intermediates. The aldehyde group at the C3 position is a reactive handle for a multitude of transformations, including Wittig reactions, reductive aminations, and condensations, while the aryl group at the C6 position allows for fine-tuning of steric and electronic properties.[1]

This guide specifically evaluates the synthesis and utility of this compound, a key building block for various complex molecules, including analogues of the non-nucleoside reverse transcriptase inhibitor Nevirapine.[2][3] We will compare the predominant synthetic method for this precursor—the Suzuki-Miyaura cross-coupling—with alternative multi-component strategies to provide a clear perspective on efficacy, versatility, and practicality.

Primary Synthesis Route: The Suzuki-Miyaura Cross-Coupling

The most direct and widely employed method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[5] In this case, the coupling occurs between 6-chloronicotinaldehyde and p-tolylboronic acid.

Reaction Scheme:

The reaction proceeds through a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of 6-chloronicotinaldehyde, forming a Pd(II) complex.

  • Transmetalation: The tolyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic ligands (the pyridine and tolyl groups) couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Ar-X ox_add Oxidative Addition pd2_aryl Ar-Pd(II)L2-Ar' pd2_complex->pd2_aryl Ar'-B(OR)2 Base transmetal Transmetalation pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product red_elim Reductive Elimination product->pd0 arx Ar-X (6-chloronicotinaldehyde) ar_boron Ar'-B(OR)2 (p-tolylboronic acid) base Base ArX Ar-X: Aryl Halide ArB Ar'-B(OR)2: Boronic Acid/Ester Pd0 Pd(0)L2: Active Catalyst PdII Pd(II): Oxidized State

Acetophenone + Aryl Aldehyde + NH4OAc --[Catalyst, Heat]--> 2,4,6-Triaryl Pyridine

Figure 2: Comparison of Synthetic Workflows.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.

Materials:

  • 6-chloronicotinaldehyde (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloronicotinaldehyde, p-tolylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Add the degassed toluene/water solvent mixture via cannula.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Self-Validation: The success of the reaction is confirmed by the disappearance of the 6-chloronicotinaldehyde spot on TLC and the appearance of a new, less polar product spot. Final product identity and purity (typically ≥97%) are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. [7] Protocol 2: One-Pot Synthesis of 2,4,6-Triphenylpyridine (Illustrative Alternative)

This protocol demonstrates the general principles of a multi-component pyridine synthesis. [8] Materials:

  • Acetophenone (2.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Fe₃O₄/HT-Co nanocatalyst (1.6 mol%) [8] Procedure:

  • In a round-bottom flask, combine acetophenone, benzaldehyde, ammonium acetate, and the Fe₃O₄/HT-Co catalyst.

  • Heat the mixture under solvent-free conditions at reflux temperature (approx. 120-140 °C) under an air atmosphere for 1 hour.

  • Monitor the reaction by TLC.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent like dichloromethane.

  • Remove the magnetic nanocatalyst using an external magnet.

  • Wash the organic solution with water, dry over sodium sulfate, and concentrate.

  • Purify the residue by recrystallization or column chromatography to yield 2,4,6-triphenylpyridine.

Causality Behind Choices: The solvent-free approach in Protocol 2 is chosen for its environmental benefits ("green chemistry") and simplified workup. The magnetic catalyst is selected for its ease of removal and recyclability, which is advantageous for industrial applications. [8]

Conclusion and Outlook

For the targeted synthesis of This compound , the Suzuki-Miyaura coupling remains the superior method due to its high predictability, excellent yields, and straightforward purification. Its key advantage lies in the modularity of using a common halo-pyridine precursor and coupling it with a diverse range of commercially available boronic acids to generate a focused library of analogues.

Conversely, multi-component reactions are exceptionally powerful for discovery chemistry, where the goal is to create broad structural diversity. They offer unparalleled efficiency in constructing the core pyridine scaffold with multiple points of variation in a single step and often align better with the principles of green chemistry due to high atom economy and potential for solvent-free conditions.

The ultimate choice of precursor and methodology is dictated by the strategic goals of the research program. For process development and scale-up of a specific target molecule, the robustness of the Suzuki coupling is often preferred. For exploratory drug discovery and the generation of diverse chemical libraries, the efficiency of multi-component strategies presents a compelling alternative.

References

  • Title: Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Source: PubMed, Drug Metab Pharmacokinet. 2020 Apr;35(2):238-243. URL: [Link]

  • Title: Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Suzuki reaction - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL: [Link]

  • Title: Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Source: Organic Chemistry Research. URL: [Link]

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A Senior Application Scientist's Guide to the Synthesis of 6-(p-Tolyl)nicotinaldehyde: A Comparative Benchmark of Palladium-Catalyzed Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of functionalized heterocyclic compounds is paramount. The pyridine scaffold, in particular, is a cornerstone of many pharmaceutical agents and advanced materials. Within this class of compounds, 6-(p-Tolyl)nicotinaldehyde stands as a key building block, its aldehyde functionality providing a versatile handle for further molecular elaboration. This guide provides an in-depth, comparative analysis of four prominent palladium-catalyzed cross-coupling reactions for the synthesis of this target molecule: the Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings. Our objective is to equip the practicing scientist with the necessary technical insights and experimental data to make informed decisions in their synthetic endeavors.

The Significance of this compound

The 6-aryl-nicotinaldehyde framework is a privileged scaffold in medicinal chemistry. The presence of a biaryl linkage often enhances the lipophilicity and metabolic stability of a drug candidate, while the aldehyde group serves as a synthetic precursor for a variety of functional groups, including amines, alcohols, and carboxylic acids. The p-tolyl group, specifically, can engage in beneficial hydrophobic interactions within biological targets.

Benchmarking Four Key Synthetic Strategies

The formation of the C-C bond between the pyridine ring and the p-tolyl group is the critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have become the gold standard for such transformations due to their high efficiency, functional group tolerance, and generally mild reaction conditions.[1][2] We will now delve into the practical application and comparative performance of four leading methodologies.

The Foundational Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction in both academic and industrial settings.[3][4] Its popularity stems from the commercial availability and relative stability of boronic acids, as well as the generally mild and environmentally benign reaction conditions.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X_Ln Aryl-Pd(II)-X (Ln) Pd(0)Ln->Aryl-Pd(II)-X_Ln Oxidative Addition (Ar-X) Aryl-Pd(II)-Ar'_Ln Aryl-Pd(II)-Ar' (Ln) Aryl-Pd(II)-X_Ln->Aryl-Pd(II)-Ar'_Ln Transmetalation (Ar'-B(OR)2, Base) Aryl-Pd(II)-Ar'_Ln->Pd(0)Ln Regeneration Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar'_Ln->Aryl-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Chloronicotinaldehyde

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 6-chloronicotinaldehyde (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

The Stille Coupling: A Classic with Caveats

The Stille coupling is another powerful method for C-C bond formation, utilizing organotin reagents.[5][6] While these reagents are stable to air and moisture, their inherent toxicity is a significant drawback that must be carefully managed.

The mechanism of the Stille coupling mirrors that of the Suzuki-Miyaura reaction, with the transmetalation step involving an organostannane.

Stille_Mechanism Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X_Ln Aryl-Pd(II)-X (Ln) Pd(0)Ln->Aryl-Pd(II)-X_Ln Oxidative Addition (Ar-X) Aryl-Pd(II)-Ar'_Ln Aryl-Pd(II)-Ar' (Ln) Aryl-Pd(II)-X_Ln->Aryl-Pd(II)-Ar'_Ln Transmetalation (Ar'-SnR3) Aryl-Pd(II)-Ar'_Ln->Pd(0)Ln Regeneration Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar'_Ln->Aryl-Ar' Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Materials:

  • 6-Bromonicotinaldehyde

  • (p-Tolyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-bromonicotinaldehyde (1.0 mmol, 1.0 equiv) and (p-tolyl)tributylstannane (1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

The Negishi Coupling: High Reactivity and Versatility

The Negishi coupling employs organozinc reagents, which are more reactive than their boronic acid and organotin counterparts.[7][8] This heightened reactivity can lead to faster reaction times and broader substrate scope, but also necessitates stricter anhydrous and oxygen-free conditions.

The catalytic cycle for the Negishi coupling is analogous to the Suzuki and Stille reactions, with the key transmetalation step involving an organozinc species.

Negishi_Mechanism Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X_Ln Aryl-Pd(II)-X (Ln) Pd(0)Ln->Aryl-Pd(II)-X_Ln Oxidative Addition (Ar-X) Aryl-Pd(II)-Ar'_Ln Aryl-Pd(II)-Ar' (Ln) Aryl-Pd(II)-X_Ln->Aryl-Pd(II)-Ar'_Ln Transmetalation (Ar'-ZnX) Aryl-Pd(II)-Ar'_Ln->Pd(0)Ln Regeneration Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar'_Ln->Aryl-Ar' Reductive Elimination Hiyama_Mechanism Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X_Ln Aryl-Pd(II)-X (Ln) Pd(0)Ln->Aryl-Pd(II)-X_Ln Oxidative Addition (Ar-X) Aryl-Pd(II)-Ar'_Ln Aryl-Pd(II)-Ar' (Ln) Aryl-Pd(II)-X_Ln->Aryl-Pd(II)-Ar'_Ln Transmetalation (Ar'-SiR3, F⁻) Aryl-Pd(II)-Ar'_Ln->Pd(0)Ln Regeneration Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar'_Ln->Aryl-Ar' Reductive Elimination

Sources

Safety Operating Guide

Navigating the Disposal of 6-(p-Tolyl)nicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 6-(p-Tolyl)nicotinaldehyde are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; their proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and regulatory awareness.

Inferred Hazard Profile and Safety Precautions

Due to the presence of the pyridine ring and the aldehyde functional group, this compound should be handled as a hazardous substance. Analogous compounds like 3-Pyridinecarboxaldehyde and 2-Pyridinecarboxaldehyde are known to be flammable, harmful if swallowed, and capable of causing skin and eye irritation, as well as potential allergic skin reactions.[1][2][3][4][5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

In Case of a Spill:

In the event of a spill, immediately evacuate the area and remove all ignition sources.[2][6] The spill should be contained using an inert absorbent material such as vermiculite, dry sand, or earth.[3] The absorbed material should then be collected into a labeled, sealed container for hazardous waste disposal.

Quantitative Hazard Data for Analogous Compounds

To provide a clearer understanding of the potential risks, the following table summarizes the hazard classifications for structurally related pyridine aldehydes. This data underscores the necessity of treating this compound as a hazardous chemical.

Hazard Statement2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde
Flammability Flammable liquid and vaporFlammable liquid and vapor
Acute Toxicity (Oral) Harmful if swallowedHarmful if swallowed
Skin Corrosion/Irritation Causes skin irritationCauses skin irritation
Serious Eye Damage/Irritation Causes serious eye damageRisk of serious eye damage
Respiratory/Skin Sensitization May cause an allergic skin reactionMay cause sensitization by skin contact
Aquatic Toxicity Toxic to aquatic life with long-lasting effectsHarmful to aquatic life with long-lasting effects

This data is compiled from various Safety Data Sheets for the respective compounds.[1][2][4][5][7]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines the necessary steps for compliant disposal.

Waste Segregation and Collection

All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), must be collected as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[8]

  • Liquid Waste: Collect in a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that will not react with the chemical.[8]

  • Solid Waste: Collect contaminated solids in a separate, clearly labeled container.

Waste Container Management

Proper management of waste containers is essential to maintain a safe laboratory environment.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[9]

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[8][9] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[8]

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected as hazardous waste.

Arranging for Waste Pickup

Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Follow your institution's specific procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed liquid hazardous waste container is_liquid->collect_liquid Yes is_solid Is the waste solid? is_liquid->is_solid No store_saa Store container in a designated Satellite Accumulation Area (SAA) collect_liquid->store_saa is_solid->start No collect_solid Collect in a labeled, sealed solid hazardous waste container is_solid->collect_solid Yes collect_solid->store_saa container_full Is the container full or no longer in use? store_saa->container_full request_pickup Arrange for pickup by EHS or a licensed waste contractor container_full->request_pickup Yes continue_use Continue to collect waste container_full->continue_use No continue_use->store_saa

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-(p-Tolyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 6-(p-Tolyl)nicotinaldehyde (CAS No. 898795-75-0). The operational and logistical plans herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. Given that specific hazard data for this compound is not extensively published, our recommendations are grounded in the established principles of handling aromatic aldehydes and toxicological data from structurally analogous compounds. This approach ensures a robust margin of safety.

Hazard Assessment: Understanding the Risks

The cornerstone of any safety protocol is a deep understanding of the potential hazards. This compound is an aromatic aldehyde. Compounds in this class can present a range of health risks. Based on data from similar chemicals, such as p-tolualdehyde and pyridine-2-carbaldehyde, we must assume this compound presents similar hazards until proven otherwise.

These hazards dictate every PPE choice we make. For instance, the high potential for respiratory irritation is why work must be conducted within a certified chemical fume hood. The risk of severe eye damage is why safety glasses are insufficient and chemical goggles are the required minimum.

Table 1: Inferred Hazard Profile based on Structural Analogs

Hazard Classification Associated Risk Representative Analog(s)
Acute Toxicity (Inhalation) Harmful or toxic if inhaled.[1][2][3] m-Tolualdehyde, Pyridine-2-carbaldehyde
Acute Toxicity (Oral) Harmful if swallowed.[2][4] p-Tolualdehyde, Pyridine-2-carbaldehyde
Skin Corrosion / Irritation Causes skin irritation, potentially severe burns.[2][3][4] p-Tolualdehyde, Pyridine-2-carbaldehyde
Serious Eye Damage / Irritation Causes serious eye irritation, potentially severe damage.[2][3][4] p-Tolualdehyde, Pyridine-2-carbaldehyde
Respiratory Irritation May cause respiratory irritation.[1][4] m-Tolualdehyde, p-Tolualdehyde
Skin Sensitization May cause an allergic skin reaction.[2][3] Pyridine-2-carbaldehyde

| Flammability | Combustible liquid.[2][4] | p-Tolualdehyde, Pyridine-2-carbaldehyde |

Core Protocol: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific task being performed. The following protocols represent the minimum required protection.

Respiratory Protection: The First Line of Defense

Engineering controls are the most critical barrier against respiratory exposure.

  • Primary Control: All handling of this compound, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable.

  • Secondary Control (Emergency Use): For non-routine operations or in the event of a spill where vapor concentrations may exceed exposure limits, respiratory protection is mandatory. A full-face or half-mask air-purifying respirator (APR) with organic vapor (OV) cartridges is required.[5][6] Use of a respirator requires prior medical evaluation and fit-testing.[6]

Eye and Face Protection: Preventing Irreversible Damage
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the compound is handled.[6] Standard safety glasses do not provide adequate protection from splashes and are not sufficient.

  • Elevated Risk Tasks: When there is a significant splash hazard (e.g., transferring volumes >50 mL, working with reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[6][7]

Hand Protection: Choosing the Right Barrier

Skin contact is a primary route of exposure. The correct glove selection is critical to prevent irritation, sensitization, and absorption.

  • Glove Selection: Disposable nitrile gloves may provide splash protection for short-term handling, but they are not ideal for prolonged contact with aromatic aldehydes.[6] For extended work or direct immersion potential, more robust gloves are necessary. Double-gloving is a recommended practice to provide an additional layer of protection and allow for the safe removal of the outer glove if contamination occurs.[7]

Table 2: Glove Material Chemical Resistance for Aldehydes

Glove Material Performance vs. Aldehydes Recommended Use Case
Nitrile Fair to Good Splash protection, short-duration tasks. Inspect frequently.[8]
Neoprene Good Extended handling, good for tasks with higher splash risk.[8]

| Butyl Rubber | Very Good to Excellent | Best for prolonged contact or immersion risk.[8] |

Causality Note: The choice of glove material is dictated by its ability to resist permeation and degradation by the chemical. Less resistant materials like standard latex can quickly break down, offering a false sense of security. Always consult the glove manufacturer's specific chemical resistance guide for definitive information.[6]

Body Protection: Shielding from Contamination
  • A flame-resistant laboratory coat is required and must be kept fully buttoned.[6]

  • Full-length pants and closed-toe, closed-heel shoes are mandatory.[6] Fabrics such as polyester or acrylic should be avoided.[6]

  • For large-scale operations or spill cleanup, disposable chemical-resistant coveralls should be worn over normal work clothing.[5]

Operational and Emergency Workflows

Proper PPE is only effective when integrated into safe, repeatable workflows.

Standard Handling & Use Protocol
  • Pre-Operation Check: Before handling, ensure the chemical fume hood is functioning correctly. Inspect all PPE for damage (cracks in goggles, tears in gloves).

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Chemical Handling: Perform all manipulations deep within the fume hood sash to ensure containment.

  • Post-Operation: After handling, wipe down the work area. Doff PPE by removing the outer gloves first, followed by the lab coat, eye protection, and inner gloves, avoiding contact with potentially contaminated surfaces.

  • Hygiene: Wash hands and face thoroughly with soap and water after completing work and removing PPE.[2]

Emergency Protocol: Spill Management

A swift and correct response to a spill is critical to mitigating exposure.

SpillResponse cluster_small Small Spill (<100 mL, Contained in Hood) cluster_large Large Spill (>100 mL or Outside Hood) spill Spill Detected alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Risk alert->assess ppe_small Don Emergency PPE: - Double Gloves (Neoprene/Butyl) - Goggles & Face Shield - Respirator (if needed) assess->ppe_small Small contact_ehs Contact Emergency Services / EH&S assess->contact_ehs Large contain_small Contain with Absorbent Material (e.g., sand, diatomite) ppe_small->contain_small cleanup_small Collect into Waste Container contain_small->cleanup_small decon_small Decontaminate Area cleanup_small->decon_small dispose Dispose of Waste per Protocol decon_small->dispose isolate Isolate the Area Prevent Entry contact_ehs->isolate isolate->dispose

Caption: Workflow for responding to a chemical spill.

Waste Disposal Protocol

Contaminated materials are as hazardous as the parent compound and must be handled accordingly.

  • Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spills must be collected in a designated, sealed hazardous waste container. Do not mix with general laboratory trash.

  • Chemical Waste: Unused or waste this compound and its solutions must be disposed of through your institution's hazardous waste program.[1][2] Do not pour down the drain.[1]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

By integrating this expert-level understanding of the hazards with disciplined, repeatable protocols, you can ensure a safe and effective research environment when working with this compound.

References

  • Safety Data Sheet for m-tolualdehyde. (2024).
  • SAFETY DATA SHEET for pyridine-2-carbaldehyde. (2025). Sigma-Aldrich.
  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • SAFETY DATA SHEET for p-Tolualdehyde. (2010).
  • SAFETY DATA SHEET for 2-Pyridinecarboxaldehyde. TCI Chemicals.
  • SAFETY DATA SHEET for p-Tolualdehyde. (2010). Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE) Glove Selection Guide.
  • This compound Product Information. ChemScene.
  • Personal Protective Equipment (PPE) Levels. CHEMM.
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
  • This compound Product Information. BLD Pharm.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.